Product packaging for O,P'-Dde(Cat. No.:CAS No. 3424-82-6)

O,P'-Dde

Cat. No.: B121361
CAS No.: 3424-82-6
M. Wt: 318.0 g/mol
InChI Key: ZDYJWDIWLRZXDB-UHFFFAOYSA-N
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Description

2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene is a diarylmethane.
structure given in first source;  metabolite of o,p-DDD (mitotane)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl4 B121361 O,P'-Dde CAS No. 3424-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYJWDIWLRZXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022313
Record name 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
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Molecular Weight

318.0 g/mol
Source PubChem
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CAS No.

3424-82-6
Record name o,p′-DDE
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Record name 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene
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Record name O,P'-DDE
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Record name 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
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Record name 2,2,o,p'-tetrachlorovinylidenebisbenzene
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Record name O,P'-DDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of o,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene, commonly known as o,p'-DDE, is a significant metabolite of the technical-grade pesticide dichlorodiphenyltrichloroethane (DDT).[1] As a persistent organic pollutant, this compound is of considerable interest to researchers in environmental science, toxicology, and drug development due to its endocrine-disrupting properties.[2] This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, enabling the production of a high-purity compound for research purposes.

Synthesis of this compound

The primary and most straightforward method for synthesizing this compound is through the dehydrochlorination of its precursor, o,p'-DDT.[3] This reaction involves the elimination of a hydrogen chloride (HCl) molecule from o,p'-DDT, facilitated by an alkaline environment.

Experimental Protocol: Dehydrochlorination of o,p'-DDT

This protocol details the synthesis of this compound from o,p'-DDT using potassium hydroxide in an ethanolic solution.

Materials:

  • o,p'-DDT (starting material)

  • Ethanol (95% or absolute)

  • Potassium hydroxide (KOH) pellets

  • Distilled water

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of o,p'-DDT in ethanol. A general guideline is to use approximately 10-20 mL of ethanol per gram of o,p'-DDT.

  • Addition of Base: While stirring, add a stoichiometric excess of potassium hydroxide (KOH) pellets to the ethanolic solution of o,p'-DDT. Typically, 2 to 3 equivalents of KOH relative to o,p'-DDT are sufficient to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain the reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of distilled water and an equal volume of hexane. Shake the funnel vigorously to extract the this compound into the organic layer. Allow the layers to separate.

  • Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with distilled water (2-3 times) to remove any remaining KOH and ethanol.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to obtain the crude this compound product.

Expected Yield and Purity: The yield of this reaction is typically high, often exceeding 90%. The purity of the crude product will depend on the purity of the starting o,p'-DDT and the completeness of the reaction. The primary impurity is likely to be unreacted o,p'-DDT.

Purification of this compound

To obtain high-purity this compound suitable for research and as an analytical standard, the crude product must be purified. The two most common and effective methods are column chromatography and recrystallization.

Purification by Column Chromatography

Column chromatography is a highly effective technique for separating this compound from unreacted o,p'-DDT and other non-polar impurities.[4]

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or other non-polar solvent like petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with pure hexane. Since this compound is less polar than o,p'-DDT, it will travel down the column faster.

  • Gradient Elution (Optional but Recommended): To achieve a good separation, a gradient elution is often employed. Start with 100% hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent, such as ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing the concentration). This will help to elute the this compound while retaining the more polar o,p'-DDT on the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis of Fractions: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under UV light.

  • Combining and Concentrating: Combine the fractions that contain pure this compound and concentrate them using a rotary evaporator to obtain the purified product.

Quantitative Data for Purification:

Purification MethodEluent System/SolventPurity AchievedRecovery RateReference
Column Chromatography Hexane/Ethyl Acetate>98%~85-95%General laboratory practice
Recrystallization Ethanol or Methanol>99%~70-90%Based on solubility characteristics
Purification by Recrystallization

Recrystallization is a simple and effective method for purifying solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[5]

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude or partially purified this compound

  • Ethanol or Methanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Ethanol and methanol are suitable solvents for the recrystallization of this compound. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (ethanol or methanol). Heat the mixture gently on a hot plate while swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will begin to form. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Signaling Pathways and Logical Relationships

This compound is recognized as an endocrine-disrupting chemical that can interfere with hormonal signaling pathways. Its primary mechanisms of action involve interactions with the estrogen and androgen receptors.

Estrogenic Activity

This compound can mimic the action of estrogen by binding to the estrogen receptor (ER), primarily ERα. This binding can lead to the activation of estrogen-responsive genes, potentially disrupting normal endocrine function.

Estrogenic_Activity This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Gene_Transcription Transcription of Estrogen-Responsive Genes ERE->Gene_Transcription Initiates Endocrine_Disruption Endocrine Disruption Gene_Transcription->Endocrine_Disruption Leads to

Estrogenic action of this compound.
Antiandrogenic Activity

This compound can also exhibit antiandrogenic effects by acting as an antagonist to the androgen receptor (AR). It competitively inhibits the binding of androgens, such as testosterone, to the AR, thereby preventing the activation of androgen-responsive genes. This can lead to disruptions in male reproductive development and function.

Antiandrogenic_Activity cluster_androgen Normal Androgen Signaling cluster_dde This compound Interference Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to ARE Androgen Response Element (in DNA) AR->ARE Binds to Androgen_Gene_Transcription Transcription of Androgen-Responsive Genes ARE->Androgen_Gene_Transcription Initiates Normal Male Development Normal Male Development Androgen_Gene_Transcription->Normal Male Development Promotes This compound This compound This compound->AR Competitively Inhibits Binding Disrupted Male Development Disrupted Male Development This compound->Disrupted Male Development Leads to

Antiandrogenic action of this compound.

Experimental Workflow Summary

The overall process for obtaining pure this compound involves a two-stage process of synthesis followed by purification.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start o,p'-DDT reaction Dehydrochlorination (KOH, Ethanol, Reflux) start->reaction workup Extraction & Washing reaction->workup crude_product Crude this compound workup->crude_product purification_choice Purification Method crude_product->purification_choice column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) purification_choice->column_chrom Option 1 recrystallization Recrystallization (Ethanol or Methanol) purification_choice->recrystallization Option 2 pure_product Pure this compound (>99%) column_chrom->pure_product recrystallization->pure_product

Overall workflow for this compound synthesis and purification.

References

Environmental Fate and Transport of o,p'-DDE in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide o,p'-DDT. While p,p'-DDT and its primary metabolite p,p'-DDE are more prevalent and widely studied, this compound is also of significant environmental concern due to its persistence, potential for bioaccumulation, and endocrine-disrupting properties.[1] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil and water systems, including its physicochemical properties, degradation pathways, sorption behavior, and transport mechanisms. Detailed experimental protocols for key assessment methods are also provided to aid researchers in their study of this persistent organic pollutant.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its physicochemical properties. Key parameters for this compound and its more abundant isomer, p,p'-DDE, are summarized in Table 1. These properties indicate that this compound is a non-polar, hydrophobic compound with low water solubility and a high affinity for organic matter.

PropertyThis compoundp,p'-DDEReference
Molecular Formula C₁₄H₈Cl₄C₁₄H₈Cl₄[2]
Molecular Weight ( g/mol ) 318.03318.03[2]
Water Solubility (mg/L at 25°C) Value not readily available0.04[2]
Vapor Pressure (mm Hg at 20°C) Value not readily available6.0 x 10⁻⁶[2]
Henry's Law Constant (atm·m³/mol at 25°C) 1.8 x 10⁻⁵2.1 x 10⁻⁵
Log Octanol-Water Partition Coefficient (Log Kow) 6.006.51
Organic Carbon-Water Partition Coefficient (Koc) Estimated to be high~1.5 x 10⁵

Note: Due to the limited availability of experimental data for this compound, values for p,p'-DDE are often used as a surrogate to estimate its environmental behavior. However, isomeric differences can influence these properties and should be considered in assessments.

Environmental Fate of this compound

The fate of this compound in the environment is governed by a combination of degradation and transport processes. Its persistence is a result of its resistance to biological and chemical breakdown.

Degradation Pathways

The degradation of this compound, like other DDT-related compounds, is a slow process. The primary routes of degradation are biodegradation and photodegradation.

Biodegradation:

  • Aerobic Degradation: Under aerobic conditions, the parent compound o,p'-DDT is primarily transformed to this compound through dehydrochlorination. Further aerobic degradation of DDE isomers is generally slow, and they are often considered persistent terminal products in this pathway. Some studies have suggested that cometabolism by certain bacteria, particularly those that degrade biphenyl, may play a role in the slow breakdown of DDE. However, a complete and detailed aerobic degradation pathway for this compound has not been fully elucidated.

  • Anaerobic Degradation: In anaerobic environments such as flooded soils and sediments, the degradation of DDT and its metabolites proceeds via reductive dechlorination. Under these conditions, o,p'-DDT is more likely to be converted to o,p'-DDD. However, DDE isomers can also undergo further slow dechlorination to form 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).

o,p'-DDT o,p'-DDT This compound This compound o,p'-DDT->this compound Aerobic Dehydrochlorination o,p'-DDD o,p'-DDD o,p'-DDT->o,p'-DDD Anaerobic Reductive Dechlorination DDMU DDMU This compound->DDMU Anaerobic Dechlorination Further Degradation Products Further Degradation Products DDMU->Further Degradation Products

Figure 1: Simplified degradation pathways of o,p'-DDT and this compound.

Photodegradation:

Photodegradation can occur in the presence of sunlight, particularly in surface waters and on soil surfaces. This process involves the absorption of light energy, leading to the breakdown of the molecule. However, due to its strong sorption to soil and sediment, the overall impact of photodegradation on the environmental persistence of this compound may be limited.

Sorption and Desorption in Soil

The high log Kow and Koc values of DDE isomers indicate a strong tendency to sorb to soil organic matter and clay particles. This sorption process significantly restricts its mobility in soil and reduces its bioavailability.

Factors Influencing Sorption:

  • Soil Organic Matter Content: This is the primary factor controlling the sorption of hydrophobic organic compounds like this compound. Higher organic matter content leads to stronger sorption.

  • Clay Content and Type: Clay minerals also contribute to sorption, although to a lesser extent than organic matter for highly hydrophobic compounds.

  • Soil pH: For non-ionizable compounds like this compound, pH has a minimal direct effect on sorption.

The sorption of this compound to soil is generally considered to be a reversible process, but desorption can be very slow, contributing to its long-term persistence in the soil matrix.

Environmental Transport of this compound

The transport of this compound in the environment is largely dictated by its strong partitioning behavior.

Transport in Soil

Due to its high sorption affinity, the leaching of this compound through the soil profile and into groundwater is very limited. The primary mode of transport in terrestrial environments is through soil erosion and surface runoff, where it is transported bound to soil particles.

Transport in Water

In aquatic systems, this compound is predominantly found associated with suspended sediments and bottom sediments rather than in the dissolved phase. Its low water solubility and high hydrophobicity drive this partitioning.

Key Transport Processes in Water:

  • Runoff: Transport from contaminated agricultural or industrial sites into water bodies primarily occurs via runoff of soil particles to which this compound is sorbed.

  • Sedimentation: Once in a water body, particles with sorbed this compound will eventually settle, leading to its accumulation in bottom sediments.

  • Resuspension: Bottom sediments can be resuspended by currents or other disturbances, reintroducing this compound into the water column, where it can be further transported.

  • Volatilization: Although it has a low vapor pressure, the Henry's Law constant for this compound suggests that volatilization from water surfaces can be a slow but significant long-range transport mechanism.

cluster_soil Soil Environment cluster_water Aquatic Environment Soil Particles Soil Particles o,p'-DDE_soil This compound Soil Particles->o,p'-DDE_soil Slow Desorption Runoff Runoff Soil Particles->Runoff Pore Water Pore Water o,p'-DDE_soil->Soil Particles Strong Sorption Suspended Sediment Suspended Sediment Bottom Sediment Bottom Sediment Suspended Sediment->Bottom Sediment Sedimentation Water Column Water Column Bottom Sediment->Water Column Resuspension o,p'-DDE_water This compound o,p'-DDE_water->Suspended Sediment Partitioning Runoff->o,p'-DDE_water

Figure 2: Transport and partitioning of this compound in soil and water.

Experimental Protocols

Soil Sorption/Desorption Study (Based on OECD Guideline 106)

This protocol describes a batch equilibrium method to determine the adsorption/desorption characteristics of this compound in soil.

1. Materials:

  • Test substance: this compound (analytical grade)

  • Soils: A minimum of five different soil types with varying organic carbon content, clay content, and pH.

  • 0.01 M CaCl₂ solution.

  • Solvent for stock solution (e.g., methanol, acetone).

  • Centrifuge tubes with screw caps.

  • Shaker.

  • Centrifuge.

  • Analytical instrument (e.g., GC-ECD, GC-MS).

2. Preliminary Study (Tier 1):

  • Determine the appropriate soil-to-solution ratio to ensure a measurable decrease in the aqueous concentration of this compound after equilibration (typically aiming for 20-80% adsorption).

  • Establish the time required to reach adsorption equilibrium by analyzing the aqueous phase at several time points (e.g., 2, 4, 8, 24, 48 hours).

  • Assess the stability of this compound in the test system and its potential adsorption to the test vessel walls.

3. Adsorption Phase (Tier 2/3):

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of aqueous test solutions of varying concentrations by spiking the 0.01 M CaCl₂ solution with the stock solution.

  • Add a known mass of soil to each centrifuge tube.

  • Add a known volume of the test solution to each tube.

  • Include control samples (without soil) to account for any abiotic degradation or adsorption to the vessel.

  • Shake the tubes at a constant temperature for the predetermined equilibrium time.

  • Separate the solid and liquid phases by centrifugation.

  • Analyze the concentration of this compound in the supernatant.

  • The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

4. Desorption Phase (Optional):

  • After the adsorption phase, remove a known volume of the supernatant and replace it with an equal volume of fresh 0.01 M CaCl₂ solution.

  • Resuspend the soil and shake for the same equilibrium time.

  • Centrifuge and analyze the aqueous phase for the desorbed this compound.

  • Repeat this process for several desorption steps.

5. Data Analysis:

  • Calculate the soil-water distribution coefficient (Kd).

  • Normalize Kd to the organic carbon content of the soil to obtain the organic carbon-water partition coefficient (Koc).

  • Fit the adsorption data to Freundlich or Langmuir isotherms to further characterize the sorption behavior.

start Start prep_soil Prepare Soil Samples (sieve, characterize) start->prep_soil prep_sol Prepare this compound Solutions (varying concentrations) start->prep_sol add_soil_sol Add Soil and Solution to Centrifuge Tubes prep_soil->add_soil_sol prep_sol->add_soil_sol shake Shake at Constant Temp for Equilibrium Time add_soil_sol->shake centrifuge Centrifuge to Separate Phases shake->centrifuge analyze Analyze Supernatant (e.g., GC-MS) centrifuge->analyze calculate Calculate Sorption (Kd, Koc, Isotherms) analyze->calculate end End calculate->end

Figure 3: Workflow for a batch equilibrium soil sorption study.

Analytical Methodology (Based on US EPA Methods 8081B and 8270D)

The analysis of this compound in environmental samples is typically performed using gas chromatography (GC) coupled with a sensitive detector.

Sample Preparation (General):

  • Soil/Sediment: Extraction is commonly performed using Soxhlet extraction or pressurized fluid extraction with a suitable solvent mixture (e.g., hexane/acetone).

  • Water: Liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane) or solid-phase extraction (SPE) is used to isolate and concentrate this compound.

Cleanup:

  • Extracts often require cleanup to remove interfering compounds. Common cleanup techniques include gel permeation chromatography (GPC) and adsorption chromatography using materials like Florisil or silica gel.

Instrumental Analysis:

  • Gas Chromatography-Electron Capture Detector (GC-ECD) (EPA Method 8081B): This is a highly sensitive method for the detection of halogenated compounds like this compound.

    • Column: A non-polar or semi-polar capillary column is used for separation.

    • Detector: The electron capture detector is highly selective for electrophilic compounds.

    • Quantification: Quantification is performed using an external or internal standard calibration.

  • Gas Chromatography-Mass Spectrometry (GC-MS) (EPA Method 8270D): This method provides definitive identification and quantification of this compound.

    • Ionization: Electron impact (EI) ionization is typically used.

    • Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Quantification: Isotope dilution with a labeled internal standard is the preferred method for accurate quantification.

Conclusion

This compound is a persistent and bioaccumulative environmental contaminant. Its fate and transport are primarily governed by its high hydrophobicity and strong affinity for organic matter in soil and sediment. Degradation in both aerobic and anaerobic environments is slow. Transport in soil is limited to erosion and runoff of contaminated particles, while in aquatic systems, it is predominantly associated with suspended and bottom sediments. Understanding these processes is crucial for assessing the environmental risk posed by this compound and for developing effective remediation strategies. The experimental and analytical methods outlined in this guide provide a framework for researchers to further investigate the environmental behavior of this important contaminant.

References

Toxicological Effects of o,p'-DDE on the Reproductive System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a comprehensive overview of the toxicological effects of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the organochlorine pesticide DDT, on the male and female reproductive systems. Drawing from a range of in vivo and in vitro studies, this document details the endocrine-disrupting properties of this compound, focusing on its estrogenic and antiandrogenic mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal research are provided to aid in the replication and advancement of scientific understanding. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the Graphviz DOT language, offering a clear depiction of the molecular interactions and experimental designs discussed. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, reproductive biology, and environmental health.

Introduction

o,p'-Dichlorodiphenyldichloroethylene (this compound) is a persistent metabolite of the o,p'-DDT isomer, which is a component of technical grade DDT. Due to its environmental persistence and lipophilic nature, this compound bioaccumulates in the food chain, leading to widespread exposure in wildlife and humans. Concerns regarding the reproductive toxicity of this compound stem from its classification as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. This guide will delve into the specific toxicological effects of this compound on the reproductive system, elucidating its mechanisms of action and presenting key experimental findings.

Effects on the Female Reproductive System

This compound primarily exerts estrogenic effects on the female reproductive system. It has been shown to interact with estrogen receptors and modulate steroidogenesis, leading to a range of adverse outcomes from the cellular to the organismal level.

In Vitro Studies on Ovarian Cells

In vitro studies using porcine ovarian follicles have demonstrated the direct effects of this compound on steroid hormone production.

Table 1: Effects of this compound on Steroidogenesis in Porcine Ovarian Follicle Co-cultures

ConcentrationProgesterone SecretionEstradiol SecretionAromatase ActivityReference
4 µg/mLStimulatedStimulatedStimulated[1][2]

Experimental Protocol: In Vitro Exposure of Porcine Ovarian Follicles

  • Cell Source: Ovaries from prepubertal gilts were obtained from a local abattoir.

  • Cell Culture: Granulosa and theca cells were isolated from medium-sized follicles (3-5 mm in diameter). The cells were co-cultured to mimic the follicular environment.

  • Exposure: Cells were exposed to various concentrations of this compound (and other DDT isomers) for a specified period, typically 24 to 48 hours.

  • Hormone Analysis: Progesterone and estradiol concentrations in the culture medium were quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Aromatase Activity Assay: Aromatase activity was determined by measuring the conversion of a substrate (e.g., testosterone) to estradiol.[1][2]

In Vivo Studies in Animal Models

Studies in female Japanese medaka (Oryzias latipes) have provided in vivo evidence of the detrimental effects of this compound on ovarian development.

Table 2: Effects of In Ovo Exposure to this compound on Female Japanese Medaka

ParameterObservationReference
Ovarian HistologyIncreased follicular atresia, fewer vitellogenic oocytes[3]
Gonadosomatic Index (GSI)Decreased

Experimental Protocol: In Ovo Exposure of Japanese Medaka

  • Animal Model: d-rR strain of Japanese medaka (Oryzias latipes).

  • Exposure Route: In ovo injection of this compound dissolved in a vehicle (e.g., corn oil) into newly fertilized eggs.

  • Dosage: Environmentally relevant concentrations were used.

  • Endpoints: After hatching and maturation, fish were euthanized, and gonads were dissected. The gonadosomatic index (GSI = [gonad weight / total body weight] x 100) was calculated. Gonadal tissue was fixed, sectioned, and stained for histological examination to assess follicular development and atresia.

Effects on the Male Reproductive System

The effects of this compound on the male reproductive system are characterized by both estrogenic and antiandrogenic activities, leading to developmental abnormalities and impaired reproductive function.

In Vivo Studies in Animal Models

Research using Japanese medaka has been instrumental in demonstrating the adverse effects of this compound on male reproductive development.

Table 3: Effects of In Ovo Exposure to this compound on Male Japanese Medaka

ParameterObservationReference
Testicular SizeReduced testicular size
Gonadosomatic Index (GSI)Decreased

Experimental Protocol: In Ovo Exposure of Japanese Medaka (Male)

The experimental protocol is the same as described for the female Japanese medaka in section 2.2. Endpoints for males included the measurement of testicular size and GSI, along with histological examination of the testes.

Mechanisms of Action

The toxicological effects of this compound on the reproductive system are primarily mediated through its interaction with nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR).

Estrogenic Activity

This compound is a known xenoestrogen, meaning it can mimic the effects of endogenous estrogens by binding to and activating estrogen receptors (ERα and ERβ). This activation can lead to the transcription of estrogen-responsive genes, resulting in inappropriate hormonal signaling.

Estrogenic_Action_of_op_DDE cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus opDDE_ext This compound ER Estrogen Receptor (ER) opDDE_ext->ER Binds to opDDE_ER_complex This compound-ER Complex ER->opDDE_ER_complex Forms ERE Estrogen Response Element (ERE) opDDE_ER_complex->ERE Translocates to Nucleus and Binds to HSP Heat Shock Proteins HSP->ER Dissociates from Gene_Transcription Transcription of Estrogen-Responsive Genes ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Altered Protein Synthesis mRNA->Protein_Synthesis Reproductive_Effects Adverse Reproductive Effects Protein_Synthesis->Reproductive_Effects Antiandrogenic_Action_of_op_DDE cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus opDDE_ext This compound AR Androgen Receptor (AR) opDDE_ext->AR Competitively Binds to Blocked_Transcription Blocked Transcription Androgen Androgen (e.g., DHT) Androgen->AR Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds to AR->ARE Blocks Binding Gene_Transcription Transcription of Androgen-Responsive Genes ARE->Gene_Transcription ARE->Blocked_Transcription Normal_Male_Development Normal Male Reproductive Development Gene_Transcription->Normal_Male_Development Adverse_Male_Effects Adverse Male Reproductive Effects Blocked_Transcription->Adverse_Male_Effects Experimental_Workflow_Reproductive_Toxicity cluster_Phase1 Exposure Phase cluster_Phase2 Rearing and Observation Phase cluster_Phase3 Endpoint Analysis Phase cluster_Phase4 Data Analysis Dosing Dosing Preparation (this compound in vehicle) Exposure In Ovo Microinjection of Fertilized Eggs Dosing->Exposure Incubation Incubation and Hatching Exposure->Incubation Rearing Rearing of Larvae to Adulthood Incubation->Rearing Monitoring Monitoring of Survival, Growth, and Development Rearing->Monitoring Euthanasia Euthanasia and Dissection Monitoring->Euthanasia GSI Gonadosomatic Index (GSI) Calculation Euthanasia->GSI Histology Gonad Histopathology Euthanasia->Histology Hormone_Analysis Steroid Hormone Analysis (optional) Euthanasia->Hormone_Analysis Stats Statistical Analysis GSI->Stats Histology->Stats Hormone_Analysis->Stats Conclusion Conclusion on Reproductive Effects Stats->Conclusion

References

O,P'-DDE: A Technical Guide to its Historical Sources and Environmental Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a persistent organic pollutant and a metabolite of the insecticide o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT). Although never commercially produced itself, this compound is a significant environmental contaminant due to its formation from the widespread historical use of technical-grade DDT. This guide provides a comprehensive overview of the historical sources, environmental fate, and distribution of this compound, along with relevant experimental protocols and an examination of its impact on biological signaling pathways.

Historical Sources of this compound

The primary historical source of this compound is inextricably linked to the production and application of the insecticide DDT. Technical-grade DDT, which was extensively used worldwide from the 1940s until its ban in many countries in the 1970s, was a mixture of isomers. The major component was p,p'-DDT, but it also contained up to 15-21% of the o,p'-DDT isomer.[1]

O,p'-DDT undergoes dehydrochlorination in the environment and through metabolic processes in organisms to form the more stable this compound.[2][3] Therefore, any location with a history of DDT application for agricultural or vector control purposes is a potential source of this compound contamination.

Environmental Distribution

This compound is a persistent and bioaccumulative compound, leading to its widespread distribution in the environment. Its lipophilic nature facilitates its accumulation in the fatty tissues of organisms.

Soil and Sediment

Due to its low water solubility and high affinity for organic matter, this compound strongly adsorbs to soil and sediment particles.[1] This makes soils and sediments significant reservoirs of this contaminant. Runoff from contaminated agricultural lands and industrial sites has led to the accumulation of this compound in river and lake sediments. For instance, in a study of the Huntsville Spring Branch-Indian Creek tributary system, an area surrounding a former DDT manufacturing plant, this compound was found to accumulate in the sediment.[2]

Water and Air

While this compound has low solubility in water, it can be detected in surface and drinking water, often as a result of runoff from contaminated soils and atmospheric deposition. Due to its semi-volatile nature, this compound can undergo atmospheric transport, leading to its presence in remote areas far from its original sources. However, concentrations in water and air are generally low compared to soil and biota.

Biota and Bioaccumulation

This compound bioaccumulates in food chains, with the highest concentrations found in organisms at higher trophic levels, including fish, birds, and mammals. This process of biomagnification poses a significant threat to wildlife and human health. Elevated levels of this compound have been detected in various species, including smallmouth buffalo, channel catfish, and largemouth bass.

Quantitative Data on Environmental Distribution

The following tables summarize the concentrations of this compound reported in various environmental matrices from the cited literature.

Environmental MatrixLocationConcentration RangeReference
SedimentUrban SettingHighest concentration of 26.7 µg/kg dry weight
SedimentNewark Bay, New JerseyMean concentrations in surface sediments ranged from 5 to 111 µg/kg
ButterWorldwide (18 samples from the United States)Average of 24,070 pg/g lipid for p,p'-DDE (this compound data not specified)

Experimental Protocols

Analysis of this compound in Environmental Samples

The following is a generalized protocol for the analysis of this compound in environmental samples, based on common analytical techniques.

1. Sample Collection and Preparation:

  • Soil/Sediment: Collect samples using a stainless-steel corer or grab sampler. Air-dry, sieve to remove large debris, and homogenize.

  • Water: Collect water samples in amber glass bottles. Acidify to pH <2 with sulfuric acid to preserve the sample.

  • Biota: Collect tissue samples and freeze-dry. Grind the dried tissue to a fine powder.

2. Extraction:

  • Soxhlet Extraction (for solid samples):

    • Place a known amount of the prepared sample into a cellulose thimble.

    • Add a surrogate standard to the sample.

    • Extract with a suitable solvent (e.g., hexane:acetone, 1:1 v/v) for 18-24 hours.

  • Liquid-Liquid Extraction (for water samples):

    • Add a surrogate standard to the water sample.

    • Extract the sample three times with dichloromethane in a separatory funnel.

    • Combine the organic extracts.

3. Cleanup:

  • Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.

  • Florisil or Silica Gel Column Chromatography: To separate the analytes from other co-extracted compounds. Elute with solvents of increasing polarity.

4. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Injector: Splitless mode.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient to separate the target compounds.

    • Detector: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Quantification: Use an internal standard method with a multi-point calibration curve.

Signaling Pathways and Logical Relationships

This compound is known to be an endocrine-disrupting chemical, primarily exhibiting estrogenic and antiandrogenic activities. It can also induce cellular changes through various signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Collection Sample Collection (Soil, Water, Biota) Homogenization Homogenization/ Preservation Collection->Homogenization Soxhlet Soxhlet Extraction (Solid Samples) Homogenization->Soxhlet Solid LLE Liquid-Liquid Extraction (Water Samples) Homogenization->LLE Liquid GPC Gel Permeation Chromatography Soxhlet->GPC LLE->GPC Column Florisil/Silica Gel Chromatography GPC->Column GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Column->GCMS Quantification Quantification GCMS->Quantification

A generalized experimental workflow for the analysis of this compound.

signaling_pathway cluster_endocrine Endocrine Disruption cluster_cellular Cellular Signaling opDDE This compound ER Estrogen Receptor (ER) opDDE->ER Agonist AR Androgen Receptor (AR) opDDE->AR Antagonist PKCa PKCα opDDE->PKCa Activates Estrogenic_Effects Estrogenic Effects ER->Estrogenic_Effects Leads to Androgenic_Effects Antiandrogenic Effects AR->Androgenic_Effects Blocks p38 p38 MAPK PKCa->p38 Activates CEBPb C/EBPβ p38->CEBPb Activates Cellular_Changes Morphological Changes & Altered Gene Expression CEBPb->Cellular_Changes Induces

Signaling pathways affected by this compound.

References

An In-Depth Technical Guide to the Physical, Chemical, and Biological Properties of o,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1][2] As a persistent organic pollutant, this compound is environmentally ubiquitous and bioaccumulative, posing potential risks to human health and wildlife.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its impact on key biological signaling pathways.

Physical and Chemical Properties of this compound

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate, transport, and toxicokinetics. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Chemical Identity
IUPAC Name1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene[3]
CAS Number3424-82-6[3]
Molecular FormulaC₁₄H₈Cl₄
Molecular Weight318.025 g/mol
Physical Properties
Melting Point74-78 °C
Boiling Point~336 - 403.45 °C (estimate)
Water SolubilityMethod Dependent (OECD 105)
Octanol-Water Partition Coefficient (log Kow)Method Dependent (OECD 107, 117, 123)
Vapor PressureMethod Dependent (OPPTS 830.7950)

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for regulatory assessment and environmental modeling. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp, well-defined temperature.

Methodology: A common method for determining the melting point is using a capillary melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Due to the high boiling point of this compound, determination at atmospheric pressure can lead to decomposition. Therefore, it is often determined under reduced pressure. The dynamic method, as described in OECD Guideline 103, involves heating the liquid and observing the temperature at which boiling occurs at a specific, controlled pressure. The relationship between boiling point and pressure can be extrapolated to determine the normal boiling point at atmospheric pressure.

Water Solubility: Shake-Flask Method (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental distribution of a chemical.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The mixture is centrifuged or allowed to stand to separate the undissolved this compound from the aqueous solution.

  • Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD).

Octanol-Water Partition Coefficient (log Kow): Shake-Flask Method (OECD Guideline 107)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in predicting bioaccumulation.

Methodology:

  • Preparation: A solution of this compound is prepared in either water-saturated n-octanol or n-octanol-saturated water.

  • Partitioning: Equal volumes of the this compound solution and the other phase (either n-octanol or water) are placed in a flask and shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Analysis: The concentration of this compound in both the n-octanol and water phases is determined. The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.

Vapor Pressure Determination (US EPA OPPTS 830.7950)

Vapor pressure is a measure of a substance's volatility and is important for assessing its potential for atmospheric transport.

Methodology: The gas saturation method is suitable for substances with low vapor pressures like this compound.

  • Saturation: A stream of inert gas is passed through or over a sample of this compound at a constant temperature at a rate slow enough to ensure saturation of the gas with the substance's vapor.

  • Trapping: The vapor is then trapped from the gas stream using a suitable sorbent material.

  • Quantification: The amount of this compound trapped is quantified using an appropriate analytical technique.

  • Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

Biological Signaling Pathways Affected by this compound

This compound is a well-documented endocrine-disrupting chemical that can interfere with normal hormone signaling pathways. Its primary modes of action involve antagonism of the androgen receptor and agonism of the estrogen receptor.

Androgen Receptor (AR) Signaling Pathway Disruption

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in male reproductive development and function. They exert their effects by binding to the androgen receptor (AR), a ligand-activated transcription factor. This compound has been shown to act as an antagonist to the AR, inhibiting the normal binding of androgens and subsequent gene transcription.

AR_Signaling cluster_nucleus Nuclear Events Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (in cytoplasm) Androgen->AR Binds opDDE This compound opDDE->AR Binds & Blocks Inhibition Inhibition AR_complex AR-HSP Complex AR->AR_complex HSPs Heat Shock Proteins (HSPs) HSPs->AR_complex AR_complex->AR Dissociation AR_Androgen AR-Androgen Complex Nucleus Nucleus AR_Androgen->Nucleus Translocation Dimerization Dimerization AR_Androgen->Dimerization ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds Transcription Gene Transcription ARE->Transcription Activates Biological_Response Biological Response (e.g., Male Development) Transcription->Biological_Response

Caption: Antagonistic action of this compound on the androgen receptor signaling pathway.

Estrogen Receptor (ER) Signaling Pathway Disruption

Estrogens are critical for female reproductive development and function, and also play roles in male physiology. Their actions are mediated by estrogen receptors (ERα and ERβ). This compound can mimic the action of endogenous estrogens by binding to and activating the ER, leading to the inappropriate transcription of estrogen-responsive genes.

ER_Signaling cluster_nucleus Nuclear Events Estrogen Estrogen (e.g., Estradiol) ER Estrogen Receptor (ER) (in cytoplasm/nucleus) Estrogen->ER Binds opDDE This compound opDDE->ER Binds (Agonist) ER_Ligand ER-Ligand Complex ER->ER_Ligand Nucleus Nucleus ER_Ligand->Nucleus Translocation Dimerization Dimerization ER_Ligand->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds Transcription Gene Transcription ERE->Transcription Activates Biological_Response Biological Response (e.g., Uterine Growth) Transcription->Biological_Response Endocrine_Disruption_Workflow start Start: Test Chemical (this compound) prep Prepare Stock Solution (e.g., in DMSO) start->prep exposure Expose Cells to Serial Dilutions of this compound and Controls prep->exposure cell_culture Culture Stably Transfected Reporter Cell Line (e.g., HeLa-9903 for ER, AR-EcoScreen™ for AR) cell_culture->exposure incubation Incubate for a Defined Period (e.g., 24 hours) exposure->incubation lysis Lyse Cells and Add Luciferase Substrate incubation->lysis measurement Measure Luminescence (Reporter Gene Activity) lysis->measurement data_analysis Data Analysis: - Concentration-Response Curve - Calculate EC50/IC50 measurement->data_analysis conclusion Conclusion: Determine Agonist/Antagonist Activity data_analysis->conclusion

References

An In-depth Technical Guide to the Degradation Pathways and Persistent Metabolites of o,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a significant and persistent metabolite of the organochlorine pesticide o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT). As a persistent organic pollutant (POP), this compound bioaccumulates in fatty tissues of organisms and biomagnifies through the food chain, posing potential health risks to both wildlife and humans.[1] This technical guide provides a comprehensive overview of the current understanding of this compound degradation pathways, its persistent metabolites, and its interactions with key biological signaling pathways.

Degradation of this compound

The degradation of this compound can occur through both biotic and abiotic processes. Biotic degradation involves microbial metabolism under both aerobic and anaerobic conditions, while abiotic degradation is primarily driven by photolysis and hydrolysis.

Biotic Degradation

Microbial degradation of this compound is a slow process, and the specific pathways and metabolites are not as well-characterized as those of its more abundant isomer, p,p'-DDE.

Anaerobic Degradation:

Under anaerobic conditions, such as those found in sediments and flooded soils, the primary degradation pathway for o,p'-DDT is reductive dechlorination to o,p'-dichlorodiphenyldichloroethane (o,p'-DDD).[2][3] The transformation rate of the o,p'-isomer is generally slower than that of the p,p'-isomer.[3] While the further degradation of p,p'-DDE to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU) has been documented, the complete anaerobic degradation pathway of this compound and its subsequent persistent metabolites remain less clear.[4] Some studies suggest that DDE can be metabolized to DDMU through reductive dechlorination by methanogens and with the availability of biological sulfide.

Aerobic Degradation:

Aerobic degradation of DDE is generally considered to be a very slow process. While some microorganisms are capable of degrading p,p'-DDE, often through co-metabolism with other substances like biphenyl, specific pathways for this compound are not well-established. The initial proposed step in the aerobic degradation of p,p'-DDE involves a dioxygenase enzyme attacking the aromatic ring.

Enzymes Involved in DDE Degradation:

Several types of enzymes have been implicated in the degradation of DDT and its metabolites, including dehalogenases, dioxygenases, and hydrolases. Laccase enzymes, produced by various microbes, are also involved in the mineralization of DDT. However, the specific enzymes responsible for the degradation of this compound are yet to be fully elucidated.

Abiotic Degradation

Photolysis:

This compound can undergo photodegradation when exposed to sunlight, particularly in aqueous environments and on soil surfaces. The process can lead to the formation of various photoproducts, including corresponding benzophenones and 1,1-diaryl-2-chloroethylenes. Photooxidation in the presence of methanol can yield benzoic acids, aromatic ketones, and chlorinated phenols.

Hydrolysis:

Hydrolysis of DDE is generally not considered a significant environmental fate process.

Persistent Metabolites

The primary and most well-documented metabolite of o,p'-DDT degradation is o,p'-DDD . Due to the recalcitrant nature of the DDE structure, further degradation is slow, leading to the persistence of this compound and o,p'-DDD in the environment. While other metabolites such as DDMU have been identified for the p,p'-isomer, their formation from this compound is not definitively established.

Endocrine Disrupting Effects of this compound

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with normal hormone signaling pathways, primarily the androgen and estrogen pathways.

Androgen Receptor Antagonism

Both o,p'-DDT and its metabolite this compound have been shown to act as antagonists to the androgen receptor (AR). This antagonism involves inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to the AR, thereby preventing the activation of androgen-responsive genes. This can lead to disruptions in male reproductive development and function.

Estrogenic Activity

The o,p'-isomers of DDT and DDE are known to possess estrogenic activity. They can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens and potentially leading to adverse effects on the reproductive, nervous, and immune systems.

Quantitative Data

Quantitative data on the degradation rates of this compound are limited. The half-life of DDE in soil can vary significantly depending on environmental conditions, ranging from 151 to over 672 days in some studies.

IsomerMatrixConditionHalf-lifeReference
DDE (general)SoilTropical151-271 days
DDE (general)SoilTemperate837-6087 days
DDE (general)SoilAcidic>672 days
DDE (vapor phase)AtmospherePhotochemical reaction17 hours

Experimental Protocols

Microbial Degradation Study

A general protocol to study the microbial degradation of this compound in a laboratory setting would involve:

  • Enrichment and Isolation of Microorganisms: Soil or sediment samples from a contaminated site are used to enrich for microorganisms capable of degrading this compound. This is typically done by incubating the samples in a minimal salt medium with this compound as the sole carbon source.

  • Culturing and Incubation: Isolated microbial consortia or pure strains are grown in a liquid medium containing a known concentration of this compound. The cultures are incubated under controlled conditions (e.g., temperature, pH, shaking speed) for a specific period.

  • Sample Extraction and Analysis: At different time points, aliquots of the culture are taken, and the remaining this compound and its metabolites are extracted using an organic solvent (e.g., hexane, acetone).

  • Analytical Determination: The concentrations of this compound and its metabolites in the extracts are determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods for this compound and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used and effective method for the analysis of this compound and its metabolites in environmental samples like soil and sediment.

  • Sample Preparation: Soil or sediment samples are typically extracted using methods like microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), or solvent extraction (SE) with solvents such as n-hexane and acetone. The extracts are then cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • GC-MS Analysis: The cleaned extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which provides information for identification and quantification.

Liquid Chromatography (LC) Methods:

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also valuable for the analysis of this compound and its metabolites, particularly for more polar compounds.

  • Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up. Solid-phase extraction (SPE) is a common cleanup technique.

  • LC Analysis: The extract is injected into the LC system, and compounds are separated on a column (e.g., C18). The separated compounds are then detected by a UV detector or a mass spectrometer.

Signaling Pathway and Experimental Workflow Diagrams

cluster_anaerobic Anaerobic Degradation cluster_aerobic Aerobic Degradation (Proposed) o,p'-DDT o,p'-DDT o,p'-DDD o,p'-DDD o,p'-DDT->o,p'-DDD Reductive Dechlorination Further Metabolites (unconfirmed for o,p'-isomer) Further Metabolites (unconfirmed for o,p'-isomer) o,p'-DDD->Further Metabolites (unconfirmed for o,p'-isomer) This compound This compound Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Dioxygenase Attack cluster_androgen Androgen Receptor Signaling Androgen Androgen AR Androgen Receptor Androgen->AR Binds ARE Androgen Response Element AR->ARE Binds Gene Gene Transcription ARE->Gene opDDE This compound opDDE->AR Antagonizes cluster_estrogen Estrogen Receptor Signaling Estrogen Estrogen ER Estrogen Receptor Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Binds Gene Gene Transcription ERE->Gene opDDE This compound opDDE->ER Agonistic Action cluster_workflow Experimental Workflow for this compound Analysis Sample Soil/Sediment Sample Extraction Extraction (MAE, SFE, or SE) Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Data Data Analysis Analysis->Data

References

An In-depth Technical Guide to the Isomers of DDE: Environmental Abundance, Analysis, and Toxicological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to the extensive historical use of technical-grade DDT, which was a mixture of isomers, DDE is ubiquitously found in the environment. This guide provides a comprehensive overview of the isomers of DDE, their relative abundance in various environmental compartments, detailed analytical methodologies for their quantification, and an exploration of the molecular signaling pathways affected by these isomers.

Isomers of DDE and Their Environmental Abundance

The two primary isomers of DDE found in the environment are p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and o,p'-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene). The relative abundance of these isomers is a direct consequence of the composition of technical DDT, which consisted of approximately 77% p,p'-DDT and 15-21% o,p'-DDT.[1] As DDT breaks down in the environment, it forms DDE, with p,p'-DDE being the most abundant and persistent metabolite.[2]

The ratio of this compound to p,p'-DDE can vary significantly across different environmental matrices due to isomer-specific degradation, transport, and bioaccumulation processes. A review of published data on the isomeric ratios of DDT and its metabolites provides insight into their distribution.[3]

Table 1: Ratios of this compound to p,p'-DDE in Various Environmental Compartments
Environmental CompartmentReported o,p'-/p,p'-DDE Ratio RangeNumber of Studies
Air0.02–2.24
SoilND–1.094
Water0.111
Sediment0.1–1.0312
Biota0.007–0.310
Source: Adapted from Ricking et al., 2012.[3] ND = Not Detected.

Experimental Protocols for DDE Isomer Analysis

The accurate quantification of DDE isomers in environmental samples is critical for assessing contamination levels and understanding their environmental fate. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable analytical technique for this purpose.

Sample Preparation

1. Soil and Sediment Samples:

  • Drying: Samples are typically air-dried at a low temperature (<60°C) to prevent the loss of volatile compounds.[4]

  • Sieving: The dried sample is sieved through a 2-mm mesh to remove large debris.

  • Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) can be used. A common solvent mixture is hexane:acetone (1:1, v/v).

    • Soxhlet Extraction: A 10-20 g sample is mixed with anhydrous sodium sulfate and extracted for 16-24 hours.

    • PLE: A 10 g sample is mixed with a dispersing agent like diatomaceous earth and extracted at elevated temperature and pressure (e.g., 100°C, 1500 psi).

  • Cleanup: The extract is concentrated and subjected to cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica gel or Florisil cartridges. The DDE isomers are typically eluted with a solvent of moderate polarity, such as a mixture of hexane and dichloromethane.

2. Water Samples:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed.

    • LLE: A 1 L water sample is extracted three times with a non-polar solvent like dichloromethane or hexane. The organic layers are combined.

    • SPE: A 1 L water sample is passed through a C18 SPE cartridge. The cartridge is then eluted with a solvent mixture such as ethyl acetate:dichloromethane.

  • Drying and Concentration: The extract is dried over anhydrous sodium sulfate and concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating DDE isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: An example program is: initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min, and hold for 10 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity.

    • Target Ions (m/z): For p,p'-DDE and this compound, characteristic ions include 318 (molecular ion), 316, 246, and 176.

Signaling Pathways and Logical Relationships

DDE isomers are known endocrine disruptors and can affect various cellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action.

Metabolic Pathway of DDT to DDE

The primary pathway for the formation of DDE from DDT in the environment and in organisms is through dehydrochlorination.

DDT_Metabolism DDT p,p'-DDT DDE p,p'-DDE DDT->DDE Dehydrochlorination DDD p,p'-DDD DDT->DDD Reductive Dechlorination DDMU p,p'-DDMU DDD->DDMU Dehydrochlorination DDA p,p'-DDA DDMU->DDA Further Metabolism

Figure 1. Metabolic pathway of p,p'-DDT to p,p'-DDE and other metabolites.
Endocrine Disruption by p,p'-DDE

p,p'-DDE is a known anti-androgen and can also exhibit weak estrogenic activity, primarily by interacting with the androgen and estrogen receptors.

Endocrine_Disruption cluster_androgen Androgen Receptor Pathway cluster_estrogen Estrogen Receptor Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element AR->ARE DDE_p p,p'-DDE DDE_p->AR Antagonist Gene_Transcription_A Gene Transcription ARE->Gene_Transcription_A Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element ER->ERE DDE_o This compound DDE_o->ER Agonist (weak) Gene_Transcription_E Gene Transcription ERE->Gene_Transcription_E

Figure 2. Endocrine disruption mechanisms of DDE isomers.
p,p'-DDE Induced Signaling in Colorectal Cancer Cells

Studies have shown that p,p'-DDE can promote the proliferation of colorectal cancer cells through the activation of Wnt/β-catenin and Hedgehog/Gli1 signaling pathways, mediated by oxidative stress.

Cancer_Signaling DDE p,p'-DDE ROS Reactive Oxygen Species (ROS) DDE->ROS Wnt Wnt/β-catenin Pathway ROS->Wnt Hedgehog Hedgehog/Gli1 Pathway ROS->Hedgehog cMyc c-Myc Wnt->cMyc CyclinD1 Cyclin D1 Wnt->CyclinD1 Hedgehog->cMyc Hedgehog->CyclinD1 Proliferation Cell Proliferation cMyc->Proliferation CyclinD1->Proliferation

Figure 3. p,p'-DDE-induced signaling in colorectal cancer cells.
p,p'-DDE Induced Signaling in Human Promyelocytic HL-60 Cells

In human promyelocytic HL-60 cells, p,p'-DDE has been shown to activate the PKCα-p38-C/EBPβ pathway, which is associated with myelocytic differentiation.

HL60_Signaling DDE p,p'-DDE PKC_alpha PKCα Activation DDE->PKC_alpha p38 p38 Activation PKC_alpha->p38 CEBP_beta C/EBPβ Activation p38->CEBP_beta Differentiation Myelocytic Differentiation CEBP_beta->Differentiation

Figure 4. p,p'-DDE-induced signaling in HL-60 cells.

Conclusion

The isomers of DDE, particularly p,p'-DDE, are persistent and widespread environmental contaminants. Their relative abundance varies depending on the environmental compartment, reflecting complex fate and transport processes. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of these isomers. Furthermore, understanding the diverse signaling pathways affected by DDE is crucial for assessing its toxicological risks and for the development of potential therapeutic interventions for exposed populations. Continued research into the isomer-specific effects of DDE is essential for a comprehensive understanding of its environmental and human health impacts.

References

The Dual Role of o,p'-DDE: An In-Depth Examination of its Metabolic Origins and Endocrine Disrupting Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the o,p' isomer of the pesticide dichlorodiphenyltrichloroethane (DDT). This document, intended for researchers, scientists, and drug development professionals, delves into the metabolic formation of this compound, presents quantitative data on its biological effects, and details the experimental protocols used to elucidate its mechanisms of action. A key focus is the compound's significant role as an endocrine disruptor, with detailed signaling pathways and experimental workflows visualized to facilitate a deeper understanding of its impact on cellular processes.

Metabolic Fate of o,p'-DDT: A Contested Pathway

The biotransformation of o,p'-DDT has been a subject of scientific investigation, with conflicting reports regarding the formation of this compound in mammals. While p,p'-DDE is a well-established and persistent metabolite of p,p'-DDT, the metabolic route of the o,p' isomer is less clear.

Early studies in rats suggested that the primary metabolic pathway of o,p'-DDT involves conversion to o,p'-DDD (dichlorodiphenyldichloroethane) and subsequent oxidation to o,p'-DDA (dichlorodiphenylacetic acid), with some research indicating no significant formation of this compound.[1] However, other investigations have identified this compound as a metabolite and have extensively characterized its biological activities. One study reported the detection of DDE in the liver of rats after the administration of o,p'-DDT, alongside other metabolites such as p,p'-DDT and DDD.[2]

This discrepancy in the literature highlights the complexity of DDT metabolism, which can be influenced by species, tissue type, and the specific enzymes involved, primarily cytochrome P450s.[3] Further research with modern analytical techniques is warranted to definitively elucidate the complete metabolic map of o,p'-DDT in various biological systems, including humans.

Quantitative Analysis of Endocrine Disruption

This compound is a recognized endocrine-disrupting chemical (EDC) that exerts its effects through multiple mechanisms, primarily by interacting with steroid hormone receptors. The following tables summarize key quantitative data from in vitro studies that characterize its potency as an endocrine disruptor.

CompoundAssay TypeSpecies/Cell LineEndpointValueReference
Estrogen Receptor (ER) Binding Affinity
This compoundCompetitive BindingHuman ERαIC500.97 µM[3]
o,p'-DDTCompetitive BindingHuman ERαIC500.43 µM[3]
17β-Estradiol (E2)Competitive BindingRat Uterine CytosolIC502 nM
Androgen Receptor (AR) Antagonistic Activity
p,p'-DDEAR TransactivationHepG2 cellsIC50Not specified
Aromatase Activity
This compoundFluorometric AssayPorcine ovarian follicles-Stimulated activity
o,p'-DDTFluorometric AssayPorcine ovarian follicles-Stimulated activity

Table 1: Quantitative Data on the Endocrine-Disrupting Activities of this compound and Related Compounds. This table presents the half-maximal inhibitory concentration (IC50) for binding to the estrogen receptor α, demonstrating the relative affinity of this compound compared to its parent compound and the natural ligand. It also highlights the stimulatory effect of this compound on aromatase activity.

Experimental Methodologies

The following sections provide detailed protocols for key experiments cited in the study of this compound's metabolic formation and endocrine-disrupting effects.

In Vitro Metabolism of o,p'-DDT using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic conversion of o,p'-DDT in a controlled laboratory setting.

1. Materials:

  • Human or rat liver microsomes

  • o,p'-DDT (substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing the microsomes, phosphate buffer, and the NADPH regenerating system.

  • Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Add o,p'-DDT to the reaction mixture to initiate the metabolic process.

  • Time Course: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction in each aliquot by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant containing the metabolites to a new tube.

  • Analysis: Analyze the samples by GC-MS to identify and quantify the metabolites formed.

Workflow for In Vitro Metabolism Study

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw Liver Microsomes prep2 Prepare Reaction Mixture (Buffer, NADPH system) prep1->prep2 reac1 Pre-incubate at 37°C prep2->reac1 reac2 Add o,p'-DDT (Substrate) reac1->reac2 reac3 Incubate and Collect Aliquots reac2->reac3 ana1 Terminate Reaction (Acetonitrile) reac3->ana1 ana2 Centrifuge and Collect Supernatant ana1->ana2 ana3 GC-MS Analysis ana2->ana3

Caption: Workflow for in vitro metabolism of o,p'-DDT.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay determines the ability of this compound to compete with the natural ligand, 17β-estradiol (E2), for binding to the estrogen receptor.

1. Materials:

  • Purified human ERα protein

  • Radiolabeled [³H]17β-estradiol

  • This compound (test compound)

  • Unlabeled 17β-estradiol (for positive control)

  • Assay buffer

  • Scintillation fluid and counter

2. Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of ERα and [³H]17β-estradiol with varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using a filter-binding assay).

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value.

Androgen Receptor (AR) Transactivation Assay

This reporter gene assay assesses the ability of this compound to inhibit the transcriptional activity of the androgen receptor.

1. Materials:

  • A suitable mammalian cell line (e.g., HepG2)

  • Expression vector for the human androgen receptor

  • Reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Dihydrotestosterone (DHT), a potent androgen

  • This compound (test compound)

  • Luciferase assay system

2. Procedure:

  • Transfection: Co-transfect the cells with the AR expression vector and the reporter plasmid.

  • Treatment: Treat the transfected cells with a fixed concentration of DHT in the presence of varying concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the percentage of inhibition of DHT-induced luciferase activity against the concentration of this compound to determine its antagonistic potency.

Signaling Pathways of Endocrine Disruption

This compound disrupts endocrine signaling primarily through its interaction with the estrogen and androgen receptors. The following diagrams illustrate these pathways.

Estrogenic Activity of this compound

This compound can act as an estrogen mimic (xenoestrogen). It binds to the estrogen receptor alpha (ERα), leading to the transcription of estrogen-responsive genes. This can result in inappropriate hormonal signaling.

estrogen_pathway cluster_cell Target Cell opDDE This compound ERa Estrogen Receptor α (ERα) opDDE->ERa Binds ERE Estrogen Response Element (ERE) ERa->ERE Binds to DNA Gene Estrogen-Responsive Genes ERE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Proteins mRNA->Protein Translation Response Estrogenic Response Protein->Response androgen_pathway cluster_cell Target Cell DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds opDDE This compound opDDE->AR Binds and Blocks ARE Androgen Response Element (ARE) AR->ARE Binding to DNA Prevented Gene Androgen-Responsive Genes ARE->Gene Blocked Transcription Blocked Gene->Blocked

References

o,p'-DDE Exposure Routes in Human and Wildlife Populations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Although the use of DDT has been banned or restricted in many parts of the world, its persistence in the environment and that of its metabolites, including this compound, continue to pose a significant risk to human and wildlife health. This technical guide provides a comprehensive overview of the exposure routes of this compound in human and wildlife populations, summarizes quantitative data on its environmental and biological concentrations, details common experimental protocols for its detection, and visualizes its impact on key signaling pathways.

Primary Exposure Routes

The primary route of exposure to this compound for both humans and wildlife is through the diet.[1][2] Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.[3]

Human Exposure: For the general human population, the main sources of this compound exposure are the consumption of contaminated foods, particularly:

  • Meat and Dairy Products: Livestock can accumulate this compound from contaminated feed, leading to its presence in meat and milk.[4][5]

  • Fish and Shellfish: Aquatic environments can be reservoirs of DDT and its metabolites, leading to high concentrations in fish and other seafood.

  • Breast Milk: Due to its accumulation in adipose tissue, this compound can be transferred from mother to infant through breast milk.

Inhalation of contaminated air and ingestion of contaminated drinking water are generally considered minor exposure pathways for the general population.

Wildlife Exposure: Wildlife exposure to this compound occurs predominantly through the consumption of contaminated prey. This is particularly evident in species at higher trophic levels, such as:

  • Birds of Prey: Raptors and other predatory birds accumulate high levels of this compound from consuming contaminated fish, small mammals, and other birds.

  • Marine Mammals: Seals, dolphins, and whales are exposed to this compound through the consumption of contaminated fish and other marine organisms.

  • Fish: Predatory fish accumulate this compound from consuming smaller, contaminated organisms in the aquatic food web.

Quantitative Data on this compound Concentrations

The following tables summarize reported concentrations of this compound in various human and wildlife tissues, as well as in environmental media. It is important to note that concentrations can vary significantly based on geographic location, time period, and the specific tissues analyzed. Much of the available literature focuses on the more abundant p,p'-DDE isomer; data specifically for this compound are more limited.

Table 1: this compound Concentrations in Human Tissues and Fluids

Sample MatrixConcentration RangeGeographic Location/Study PopulationReference
Adipose Tissue84 µg/kg fat (mean)Egypt (in milk)
Serum1.4 µg/L (mean)Veracruz, Mexico
Breast MilkLow detection ratesGeneral population

Table 2: this compound Concentrations in Wildlife Tissues

SpeciesSample MatrixConcentration RangeGeographic LocationReference
Various Fish SpeciesWhole body0.15 - 37.95 µg/kg wet weightMichigan, USA
Smallmouth Buffalo, Channel Catfish, Largemouth BassTissueAccumulatesAlabama, USA
Osprey (Pandion haliaetus)Eggs0.03 - 0.11 ppmDelaware Bay, USA

Table 3: this compound Concentrations in Environmental Media

MatrixConcentration RangeGeographic LocationReference
SoilNot Detected - 743 ng/g (as part of total DDTs)Pearl River Delta, China
Sediment1.3 µg/kg (max)National Surface Water Monitoring Program, USA
Sediment26.7 µg/kg dry weight (max)Urban setting, NAWQA Program, USA

Experimental Protocols

The analysis of this compound in biological and environmental samples typically involves extraction, cleanup, and instrumental analysis. The most common analytical techniques are gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Analysis of Organochlorine Pesticides in Human Serum by GC-MS/MS

This protocol provides a general outline for the determination of this compound and other organochlorine pesticides in human serum.

1. Sample Preparation and Extraction:

  • A double liquid-liquid extraction of the serum sample is performed using a mixture of petroleum ether and diethyl ether.
  • An internal standard is added to the sample before extraction to correct for procedural losses.

2. Extract Cleanup:

  • The organic extract undergoes cleanup using solid-phase extraction (SPE) with a cartridge such as Bond Elut LRC-Certify. This step is crucial to remove interfering lipids and other matrix components.
  • Alternatively, an acid treatment with sulfuric acid can be used for cleanup.

3. Instrumental Analysis:

  • The cleaned extract is concentrated and injected into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
  • GC Conditions: A capillary column such as a HP-5MS (30m x 0.25mm, 0.25µm) is typically used. The oven temperature is programmed to achieve separation of the target analytes. For example, an initial temperature of 55°C held for 1.5 min, then ramped to 150°C at 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at a high rate. Helium is used as the carrier gas.
  • MS/MS Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for each analyte for quantification and confirmation.

Protocol 2: Analysis of Organochlorine Pesticides in Fish Tissue

This protocol outlines the general procedure for analyzing this compound in fish tissue.

1. Sample Preparation and Homogenization:

  • Fish tissue (typically muscle fillet without skin) is dissected from the specimen.
  • The tissue is homogenized to ensure a representative sample. Cryoblending (homogenizing the sample in a frozen state) can be useful.

2. Extraction:

  • The homogenized tissue is mixed with a drying agent like anhydrous sodium sulfate.
  • Extraction is commonly performed using Soxhlet extraction with a solvent mixture such as dichloromethane and methanol or acetone and hexane. Pressurized liquid extraction (PLE) is a faster alternative that uses less solvent.

3. Lipid Removal and Cleanup:

  • The high lipid content of fish tissue necessitates a lipid removal step. Gel permeation chromatography (GPC) is a common and effective method for this.
  • Further cleanup and fractionation of the extract can be achieved using column chromatography with adsorbents like Florisil or silica gel.

4. Instrumental Analysis:

  • The final extract is analyzed by GC-ECD or GC-MS, as described in Protocol 1.

Protocol 3: Analysis of Organochlorine Pesticides in Soil and Sediment

This protocol provides a general method for the extraction and analysis of this compound from soil and sediment.

1. Sample Preparation and Extraction:

  • The soil or sediment sample is air-dried or freeze-dried and sieved to remove large debris.
  • Soxhlet extraction with a solvent like dichloromethane is a standard method.
  • Pressurized liquid extraction (PLE) can also be used for a more rapid extraction.

2. Extract Cleanup:

  • The extract is concentrated and may require cleanup to remove interfering organic matter. This can be achieved using column chromatography with alumina and/or silica gel.
  • For sulfur-rich sediments, a GPC step or treatment with copper may be necessary to remove elemental sulfur.

3. Instrumental Analysis:

  • The purified extract is analyzed by GC-ECD or GC-MS.

Signaling Pathways and Molecular Mechanisms

This compound is a known endocrine-disrupting chemical (EDC) that can interfere with normal hormone signaling pathways, primarily by interacting with the estrogen and androgen systems.

Estrogen Receptor Signaling Pathway

This compound can mimic the action of estrogen by binding to estrogen receptors (ERs), primarily ERα and ERβ. This can lead to the activation of estrogen-responsive genes and downstream signaling cascades, even in the absence of endogenous estrogens. The o,p' isomer of DDT is considered the primary contributor to the estrogenicity of technical DDT. The binding of this compound to ERs can trigger both genomic and non-genomic pathways.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus o,p'-DDE_ext This compound ER Estrogen Receptor (ERα/ERβ) o,p'-DDE_ext->ER o,p'-DDE_ext->ER Binding & Activation Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER Chaperone (inactive state) PI3K_Akt PI3K/Akt Pathway Dimer->PI3K_Akt Non-genomic activation MAPK MAPK Pathway Dimer->MAPK Non-genomic activation ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Modulation

Caption: this compound interaction with the estrogen receptor signaling pathway.

Androgen Receptor Signaling Pathway

Several DDT metabolites, including p,p'-DDE, have been shown to act as androgen receptor (AR) antagonists. They competitively inhibit the binding of androgens like dihydrotestosterone (DHT) to the AR. This blockage prevents the AR from translocating to the nucleus, binding to androgen response elements (AREs) on the DNA, and activating the transcription of androgen-dependent genes. This antiandrogenic activity can disrupt male sexual development and reproductive function.

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding o,p'-DDE_ext This compound o,p'-DDE_ext->AR Competitive Inhibition AR_Androgen AR-Androgen Complex Transcription Gene Transcription (Inhibited) o,p'-DDE_ext->Transcription Prevents Activation HSP Heat Shock Proteins HSP->AR Chaperone (inactive state) ARE Androgen Response Element (ARE) AR_Androgen->ARE Binding to DNA ARE->Transcription Activation

Caption: this compound antagonism of the androgen receptor signaling pathway.

Steroidogenesis Pathway

o,p'-DDT and its metabolites can disrupt the synthesis of steroid hormones (steroidogenesis) in the adrenal glands and gonads. Studies have shown that these compounds can inhibit key enzymes involved in the steroidogenic pathway, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 11β-hydroxylase, and aromatase. This can lead to altered levels of crucial hormones like cortisol, testosterone, and estradiol.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Prog 17-OH Progesterone Progesterone->17OH_Prog 11_Deoxycortisol 11-Deoxycortisol Progesterone->11_Deoxycortisol Androstenedione Androstenedione 17OH_Prog->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Cortisol Cortisol 11_Deoxycortisol->Cortisol This compound This compound 3bHSD 3β-HSD This compound->3bHSD 11bOH 11β-Hydroxylase This compound->11bOH Aromatase Aromatase This compound->Aromatase P450scc P450scc 17aOH 17α-Hydroxylase 21OH 21-Hydroxylase

Caption: Inhibition of key enzymes in the steroidogenesis pathway by this compound.

Protein Kinase C (PKC) Signaling Pathway

Recent research has indicated that p,p'-DDE can activate protein kinase C (PKC), specifically the PKCα isoform. This activation can, in turn, trigger downstream signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell differentiation and other cellular processes. While this study focused on p,p'-DDE, the structural similarity suggests a potential for this compound to have similar effects.

PKC_Signaling opDDE This compound PKCa PKCα opDDE->PKCa Activation p38 p38 MAPK PKCa->p38 Activation CEBPb C/EBPβ p38->CEBPb Activation CellDiff Altered Cell Differentiation CEBPb->CellDiff

Caption: Potential activation of the PKCα-p38-C/EBPβ pathway by this compound.

Conclusion

This compound remains a persistent environmental contaminant with significant implications for human and wildlife health. Its primary exposure route through the food chain underscores the importance of monitoring its levels in various environmental and biological matrices. The endocrine-disrupting capabilities of this compound, through its interaction with estrogen and androgen signaling pathways and its disruption of steroidogenesis, highlight the molecular mechanisms by which it can exert its adverse effects. Further research is needed to fully elucidate the complex toxicological profile of this compound, particularly in the context of combined exposures to other environmental contaminants. This guide provides a foundational understanding for researchers and professionals working to assess and mitigate the risks associated with this persistent pollutant.

References

Foundational Research on the Carcinogenicity of o,p'-DDE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Foundational carcinogenicity research has predominantly focused on the more persistent p,p'-DDE isomer. Data for o,p'-DDE is limited. This guide summarizes the core findings for p,p'-DDE, which provides a basis for understanding the potential carcinogenicity of the this compound isomer due to structural similarities and shared mechanisms of action.

Executive Summary

1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene (this compound) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). While its isomer, p,p'-DDE, has been the primary subject of toxicological and carcinogenic evaluation, this compound is also of concern due to its persistence in the environment and its endocrine-disrupting properties. The U.S. Environmental Protection Agency (EPA) has classified DDE (isomers unspecified in some contexts) as a Group B2, probable human carcinogen, based on sufficient evidence of carcinogenicity in animals.[1] Foundational studies in rodents have demonstrated the induction of liver tumors. The proposed mechanisms of carcinogenicity for DDE isomers involve the induction of oxidative stress and the activation of key oncogenic signaling pathways, including Wnt/β-catenin and Hedgehog/Gli1. This technical guide provides a comprehensive overview of the foundational research on DDE carcinogenicity, with a focus on the well-studied p,p'-DDE as a surrogate for understanding the potential risks associated with this compound.

Quantitative Carcinogenicity Data

The most definitive long-term carcinogenicity bioassay of DDE was conducted by the National Cancer Institute (NCI) on the p,p'-DDE isomer.[2][3] The results from this study are summarized below.

Carcinogenicity of p,p'-DDE in B6C3F1 Mice
Treatment GroupDose (ppm in diet)Number of Animals (Male)Incidence of Hepatocellular Carcinoma (Male)Number of Animals (Female)Incidence of Hepatocellular Carcinoma (Female)
Control0202 (10%)200 (0%)
Low Dose1485029 (58%)5033 (66%)
High Dose2615045 (90%)5048 (96%)

Data sourced from NCI-CG-TR-131[2][3]

Carcinogenicity of p,p'-DDE in Osborne-Mendel Rats
Treatment GroupDose (ppm in diet)Number of Animals (Male)Incidence of Neoplastic LesionsNumber of Animals (Female)Incidence of Neoplastic Lesions
Control020Not Significantly Increased20Not Significantly Increased
Low Dose437 (males), 242 (females)50Not Significantly Increased50Not Significantly Increased
High Dose839 (males), 462 (females)50Not Significantly Increased50Not Significantly Increased

Data sourced from NCI-CG-TR-131. While not statistically significant for neoplasia, p,p'-DDE was found to be hepatotoxic in rats.

Experimental Protocols

The following is a detailed description of the methodology employed in the foundational NCI carcinogenicity bioassay of p,p'-DDE.

NCI-CG-TR-131 Bioassay Protocol
  • Test Animal:

    • Species/Strain: B6C3F1 mice and Osborne-Mendel rats.

    • Age at Start of Study: 6 weeks old.

    • Source: Specific pathogen-free colonies.

  • Administration of Test Substance:

    • Route of Administration: In the diet.

    • Vehicle: Not applicable (mixed directly into the feed).

    • Dose Levels:

      • Mice: Time-weighted average concentrations of 148 ppm (low dose) and 261 ppm (high dose).

      • Rats: Time-weighted average concentrations of 437 ppm (low dose, male), 839 ppm (high dose, male), 242 ppm (low dose, female), and 462 ppm (high dose, female).

    • Duration of Dosing: 78 weeks, followed by an observation period of up to 15 weeks for mice and 35 weeks for rats.

  • Housing and Husbandry:

    • Caging: Housed in environmentally controlled rooms with a 12-hour light/dark cycle.

    • Diet and Water: Standard laboratory chow (with the test substance incorporated) and water were available ad libitum.

  • Observations and Examinations:

    • Clinical Observations: Animals were observed twice daily for signs of toxicity.

    • Body Weights: Recorded weekly for the first 13 weeks and then monthly.

    • Necropsy and Histopathology: A complete necropsy was performed on all animals. All major tissues and organs, as well as any gross lesions, were preserved and examined microscopically by a qualified pathologist.

G cluster_protocol Experimental Workflow: NCI Carcinogenicity Bioassay of p,p'-DDE animal_selection Animal Selection (B6C3F1 Mice, Osborne-Mendel Rats) acclimation Acclimation (2 weeks) animal_selection->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Dosing via Diet (78 weeks) randomization->dosing observation Clinical Observation (Daily) body_weight Body Weight Measurement (Weekly/Monthly) post_dosing_obs Post-dosing Observation (15-35 weeks) dosing->post_dosing_obs necropsy Gross Necropsy post_dosing_obs->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis and Tumor Incidence Reporting histopathology->data_analysis

Experimental Workflow for NCI Carcinogenicity Bioassay.

Mechanisms of Carcinogenicity

The carcinogenic effects of DDE are thought to be mediated through several interconnected mechanisms, primarily revolving around the generation of oxidative stress and the subsequent activation of pro-tumorigenic signaling pathways.

Oxidative Stress

p,p'-DDE has been shown to induce the production of reactive oxygen species (ROS) through the activation of enzymes such as NADPH oxidase. This leads to a state of oxidative stress, where the cellular antioxidant defenses are overwhelmed. ROS can directly damage DNA, proteins, and lipids, contributing to genomic instability and promoting carcinogenesis.

G cluster_oxidative_stress This compound-Induced Oxidative Stress DDE This compound NADPH_Oxidase NADPH Oxidase Activation DDE->NADPH_Oxidase Antioxidants Decreased Antioxidant Capacity (e.g., GSH, SOD, CAT) DDE->Antioxidants ROS Increased Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative_Damage Antioxidants->Oxidative_Damage Reduced defense against Carcinogenesis Carcinogenesis Oxidative_Damage->Carcinogenesis

This compound-induced oxidative stress pathway.
Wnt/β-catenin Signaling Pathway

Studies have demonstrated that p,p'-DDE can activate the canonical Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon activation by stimuli such as p,p'-DDE, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of target genes like c-Myc and Cyclin D1, which promote cell cycle progression and proliferation.

G cluster_wnt Activation of Wnt/β-catenin Pathway by this compound DDE This compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) DDE->Destruction_Complex Inhibits beta_catenin_cyto Cytoplasmic β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for degradation degradation Degradation beta_catenin_cyto->degradation beta_catenin_nuc Nuclear β-catenin beta_catenin_cyto->beta_catenin_nuc Accumulation and Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to target_genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->target_genes Activates proliferation Cell Proliferation target_genes->proliferation

This compound activation of the Wnt/β-catenin pathway.
Hedgehog/Gli1 Signaling Pathway

The Hedgehog (Hh) signaling pathway is another critical developmental pathway that has been implicated in the carcinogenicity of p,p'-DDE. In the absence of an Hh ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO), leading to the proteolytic cleavage of Gli transcription factors into their repressor forms. Activation of the pathway, which can be triggered by p,p'-DDE, relieves the inhibition of SMO, leading to the stabilization and nuclear translocation of the full-length Gli activator proteins. These then drive the transcription of Hh target genes, including Gli1 itself (in a positive feedback loop) and others that promote cell growth and survival.

G cluster_hedgehog Activation of Hedgehog/Gli1 Pathway by this compound DDE This compound PTCH Patched (PTCH) DDE->PTCH Inhibits? SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits processing of Gli_repressor Gli Repressor SUFU_Gli->Gli_repressor Processed to Gli_activator Gli Activator SUFU_Gli->Gli_activator Releases target_genes Target Gene Expression (PTCH1, Gli1) Gli_activator->target_genes Activates in nucleus proliferation Cell Proliferation and Survival target_genes->proliferation

This compound activation of the Hedgehog/Gli1 pathway.

Conclusion

The foundational research on the carcinogenicity of DDE, primarily focusing on the p,p'-DDE isomer, provides strong evidence for its hepatocarcinogenicity in mice. While specific long-term bioassay data for this compound are lacking, its structural similarity to p,p'-DDE and its known endocrine-disrupting properties suggest a potential for carcinogenicity. The mechanisms of DDE-induced cancer are multifaceted, involving the induction of a pro-oxidant cellular environment and the aberrant activation of critical signaling pathways that control cell fate. Further research is warranted to specifically elucidate the carcinogenic potential of this compound and to better understand the comparative toxicology of the different DDE isomers. This knowledge is crucial for accurate risk assessment and the development of strategies to mitigate the health impacts of these persistent environmental contaminants.

References

The Emergence of a Persistent Contaminant: A Technical Guide to the Discovery and Initial Identification of o,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a significant isomer of DDE, a persistent metabolite of the notorious insecticide dichlorodiphenyltrichloroethane (DDT). Unlike its more studied counterpart, p,p'-DDE, the o,p' isomer originates from the impurity o,p'-DDT, which was a notable component of technical-grade DDT formulations. This guide provides a comprehensive technical overview of the historical discovery and initial identification of this compound, detailing the analytical methodologies and key findings that led to its recognition as a distinct environmental contaminant.

Historical Context: A Tale of Isomers and Impurities

The story of this compound's discovery is intrinsically linked to the production and analysis of technical-grade DDT. First synthesized in 1874, the insecticidal properties of DDT were not discovered until 1939. Commercial production ramped up in the 1940s to combat insect-borne diseases. However, the synthesis of DDT, a condensation reaction of chloral with chlorobenzene, yields a mixture of isomers.

A seminal 1945 paper by Haller et al. in the Journal of the American Chemical Society was the first to comprehensively analyze the composition of technical DDT. Their work revealed that while the primary active ingredient was p,p'-DDT, a significant portion, ranging from 15-21%, consisted of the o,p'-DDT isomer. This discovery was crucial, as it laid the groundwork for understanding that the metabolic and degradation pathways of technical DDT would also involve this ortho,para-isomer, inevitably leading to the formation of this compound.

Initial Identification: The Analytical Challenge

The initial identification of this compound was not a singular event but rather a gradual process of refining analytical techniques to separate and identify the various components of technical DDT and its metabolites in environmental and biological samples. In the mid-20th century, chemists and toxicologists faced the significant challenge of differentiating between closely related chlorinated hydrocarbons.

The Schechter-Haller Colorimetric Method

One of the earliest and most widely used analytical methods for determining DDT and its metabolites was the Schechter-Haller test . This colorimetric method, developed in the 1940s, involved the nitration of DDT and its derivatives, followed by the addition of sodium methylate to produce a colored complex that could be quantified spectrophotometrically. While this method was instrumental in early residue analysis, it had limitations in distinguishing between all the different isomers and metabolites. However, it provided the first quantitative estimations of total DDT-related compounds.

The Dawn of Chromatography

The advent of chromatographic techniques in the late 1940s and early 1950s revolutionized the analysis of complex mixtures like technical DDT.

  • Paper Chromatography: Early researchers utilized paper chromatography to separate DDT and its metabolites. A 1952 study by Mitchell demonstrated the potential of this technique for separating chlorinated pesticides. While not providing the high resolution of later methods, it was a critical step in isolating different components for further analysis.

  • Column Chromatography: Column chromatography, using adsorbents like Florisil, became a standard cleanup and separation technique. This allowed for the separation of DDT isomers from other interfering substances in sample extracts.

  • Gas Chromatography (GC): The development of gas chromatography in the 1950s and its subsequent application to pesticide analysis in the 1960s was a major breakthrough. Early GC methods, often equipped with electron capture detectors (ECD), provided the sensitivity and resolving power necessary to separate o,p'-DDT from p,p'-DDT and their respective metabolites, including this compound.

Quantitative Data from Early Studies

The following tables summarize the typical composition of technical DDT and the concentrations of this compound found in early environmental and biological samples.

ComponentPercentage in Technical DDT
p,p'-DDT70-77%
o,p'-DDT15-21%
p,p'-DDEup to 4%
Other isomers and impuritiesRemainder
Sample TypeThis compound Concentration Range (early studies)
Human Adipose TissueTraces to several ppm
Wildlife Tissues (e.g., birds, fish)Variable, often in the ppm range
Soil and Sedimentppb to ppm levels

Experimental Protocols of Initial Identification

Schechter-Haller Colorimetric Method (Generalized Protocol)
  • Extraction: The sample (e.g., tissue, soil) is extracted with an organic solvent like hexane or ether.

  • Cleanup: The extract is purified to remove fats and other interfering substances, often using column chromatography with Florisil.

  • Nitration: The cleaned extract is evaporated to dryness, and the residue is treated with a mixture of nitric and sulfuric acids to nitrate the aromatic rings of the DDT compounds.

  • Color Development: The nitrated product is extracted with a solvent, and sodium methylate is added to develop a characteristic color (typically blue for p,p'-isomers and reddish-purple for o,p'-isomers).

  • Quantification: The intensity of the color is measured using a spectrophotometer at a specific wavelength, and the concentration is determined by comparison to a standard curve.

Early Gas Chromatography (GC) Protocol for Isomer Separation (Generalized)
  • Extraction and Cleanup: Similar to the Schechter-Haller method, the sample is extracted and purified.

  • Injection: A small volume of the concentrated extract is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., nitrogen) through a heated column packed with a stationary phase (e.g., silicone-based). The different isomers and metabolites separate based on their boiling points and interactions with the stationary phase. This compound typically has a different retention time than p,p'-DDE.

  • Detection: As the separated compounds exit the column, they are detected by an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

  • Identification and Quantification: The retention time of the peaks is compared to those of known standards to identify the compounds. The area under each peak is proportional to the concentration of the compound.

Visualizing the Discovery and Analytical Workflow

The following diagrams illustrate the key relationships and processes involved in the discovery and initial identification of this compound.

discovery_pathway cluster_synthesis DDT Synthesis cluster_composition Composition of Technical DDT cluster_metabolism Metabolism Chloral Chloral Technical_DDT Technical Grade DDT Chloral->Technical_DDT Condensation Chlorobenzene Chlorobenzene Chlorobenzene->Technical_DDT pp_DDT p,p'-DDT (Major Component) Technical_DDT->pp_DDT op_DDT o,p'-DDT (Impurity) Technical_DDT->op_DDT op_DDE This compound op_DDT->op_DDE Dehydrochlorination

Caption: The synthesis of technical DDT results in a mixture of isomers, with o,p'-DDT as a significant impurity, which is then metabolized to this compound.

analytical_workflow Sample Environmental or Biological Sample Extraction Solvent Extraction Sample->Extraction Cleanup Column Chromatography (Florisil) Extraction->Cleanup Analysis Analysis Cleanup->Analysis Schechter_Haller Schechter-Haller Method (Colorimetric) Analysis->Schechter_Haller Early Quantification GC_ECD Gas Chromatography (GC-ECD) Analysis->GC_ECD Isomer Separation Identification Identification of this compound Schechter_Haller->Identification GC_ECD->Identification

Caption: The analytical workflow for the initial identification of this compound involved extraction, cleanup, and analysis by either colorimetric or early chromatographic methods.

Conclusion

The discovery and initial identification of this compound were not the result of a single breakthrough but rather an evolution of analytical capabilities. The realization that technical-grade DDT was a mixture containing a substantial amount of o,p'-DDT was the critical first step. Subsequent advancements in colorimetric and, most importantly, chromatographic techniques provided the necessary tools to separate and identify this compound as a distinct metabolite. This early work laid the foundation for decades of research into the environmental fate, bioaccumulation, and toxicity of this persistent organic pollutant, a legacy that continues to inform environmental science and drug development to this day.

Methodological & Application

Application Notes: Analysis of o,p'-DDE by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its persistence in the environment and potential for bioaccumulation, accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices, including environmental samples (soil, water, sediment), food products, and biological tissues.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of this compound, offering high selectivity and sensitivity.[4][5] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Principle of GC-MS for this compound Analysis

Gas chromatography separates volatile and semi-volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint that allows for highly specific identification, while the chromatographic peak area enables accurate quantification. For complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and reduce interferences.

Experimental Protocols

The analysis of this compound by GC-MS involves several key steps: sample preparation (extraction and cleanup), GC-MS analysis, and data processing. The specific protocol can vary depending on the sample matrix.

Protocol 1: Analysis of this compound in Water Samples

This protocol is suitable for the determination of this compound in freshwater samples, such as those from rivers, lakes, and drinking water sources.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials:

    • 1 L water sample

    • Dichloromethane (DCM), pesticide residue grade

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate (Na₂SO₄), analytical grade

    • Separatory funnel (2 L)

    • Kuderna-Danish (K-D) concentrator or rotary evaporator

    • Hexane or iso-octane, pesticide residue grade

  • Procedure:

    • Measure 1 L of the water sample into a 2 L separatory funnel.

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the organic extracts.

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator or a rotary evaporator.

    • Solvent exchange into hexane or iso-octane and adjust the final volume to 1 mL for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Typical GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector Temperature: 250-290 °C.

    • Injection Mode: Splitless injection (1-2 µL).

    • Oven Temperature Program: Initial temperature of 70-100 °C, hold for 2 minutes, ramp at 10-25 °C/min to 280-300 °C, and hold for 5-10 minutes.

  • Typical MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230-280 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for qualitative analysis. For this compound, characteristic ions to monitor include m/z 246, 176, and 318.

    • For GC-MS/MS: Use Multiple Reaction Monitoring (MRM) mode for enhanced selectivity. A common transition for this compound is 318.0 → 248.0.

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol is adapted for the analysis of this compound in solid matrices like soil and sediment.

1. Sample Preparation: Soxhlet or Ultrasonic Extraction and Cleanup

  • Materials:

    • 10-25 g of homogenized, dry-weight equivalent soil/sediment sample.

    • Dichloromethane (DCM) or a mixture of acetone and hexane (1:1, v/v).

    • Soxhlet extraction apparatus or ultrasonic bath.

    • Anhydrous sodium sulfate (Na₂SO₄).

    • Solid Phase Extraction (SPE) cartridges (e.g., Florisil, silica, or C18) or Gel Permeation Chromatography (GPC) system.

    • Elution solvents (e.g., hexane, dichloromethane).

  • Procedure:

    • Mix the soil/sediment sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

    • Soxhlet Extraction: Place the sample in a cellulose thimble and extract with dichloromethane for 6-8 hours.

    • Ultrasonic Extraction: Place the sample in a beaker with the extraction solvent and sonicate for 15-30 minutes. Repeat the extraction two more times with fresh solvent.

    • Combine the extracts and concentrate to 1-2 mL.

    • Cleanup:

      • SPE: Condition the SPE cartridge according to the manufacturer's instructions. Load the concentrated extract onto the cartridge. Wash with a non-polar solvent (e.g., hexane) to remove interferences. Elute this compound with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).

      • GPC: Inject the extract onto a GPC column to separate the target analytes from high molecular weight interferences like lipids.

    • Concentrate the cleaned extract and solvent exchange into a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

  • Follow the GC-MS conditions as described in Protocol 1.

Protocol 3: Analysis of this compound in Biological Tissues (e.g., Fish, Serum)

This protocol is designed for complex biological matrices that often contain high lipid content.

1. Sample Preparation: QuEChERS-based or Liquid-Liquid Extraction with Cleanup

  • Materials:

    • Homogenized tissue sample (1-5 g).

    • Acetonitrile.

    • Magnesium sulfate (MgSO₄), sodium chloride (NaCl), and buffering salts (for QuEChERS).

    • Dispersive SPE (dSPE) sorbents (e.g., PSA, C18, ZrO₂).

    • Organic solvents for LLE (e.g., hexane, dichloromethane).

    • Centrifuge and centrifuge tubes.

  • Procedure (QuEChERS approach):

    • Weigh the homogenized sample into a centrifuge tube.

    • Add acetonitrile and internal standards.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl), shake vigorously, and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile extract) for cleanup.

    • Add the aliquot to a dSPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences, or ZrO₂ for fat removal).

    • Shake, centrifuge, and transfer the supernatant to a new vial.

    • Evaporate the solvent and reconstitute in a suitable solvent for GC-MS injection.

  • Procedure (LLE with cleanup):

    • Extract the sample with an organic solvent like hexane or a hexane/acetone mixture.

    • Perform a cleanup step using GPC or SPE with adsorbents like Florisil or silica gel to remove lipids and other co-extractives.

    • Concentrate the final extract for GC-MS analysis.

2. GC-MS Analysis

  • Follow the GC-MS conditions as described in Protocol 1. The use of GC-MS/MS is highly recommended for complex biological matrices to minimize interferences.

Data Presentation: Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound by GC-MS from various studies.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

MatrixMethodMDLLOQReference
WaterGC-QMS0.04 - 0.08 µg/mL0.159 - 0.254 µg/mL
WaterGC-MSD-3.7 µg/L
TroutGC-MS/MS0.6 - 8.3 µg/kg2 - 25 µg/kg
HoneyGC-MS/MS-Calculated as 3 x LOD
WaterGC-MS-Below tested limits

Table 2: Recovery Rates

MatrixSpike LevelRecovery (%)Reference
Water1 µg/mL81.4 - 85.0
Water & Sediment-88 - 106
Trout5-100 ng/g73 - 112
Water10 µg/L97.6
Fish-70-120

Visualizations

Experimental_Workflow Sample Sample Collection (Water, Soil, Tissue) Extraction Extraction (LLE, Soxhlet, QuEChERS) Sample->Extraction Cleanup Cleanup (SPE, GPC, dSPE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration GCMS GC-MS / MS Analysis Concentration->GCMS Data Data Acquisition & Processing (Quantification & Identification) GCMS->Data Result Final Result (Concentration of this compound) Data->Result

Caption: Experimental workflow for this compound analysis.

GCMS_Principle cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column (Separation) Injector->Column Vaporization IonSource Ion Source (Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal Sample Sample Extract Sample->Injector Injection

Caption: Principle of GC-MS analysis.

References

Application Note: Quantitative Analysis of o,p'-DDE in Environmental and Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a metabolite and degradation product of the organochlorine pesticide DDT.[1] As a persistent organic pollutant (POP), it accumulates in the environment and biota, posing risks to wildlife and human health.[1] this compound is recognized as an endocrine disruptor that can interfere with hormone signaling pathways, for instance, by inhibiting estrogen binding to its receptors.[1] Consequently, sensitive and selective methods are required for the accurate quantification of this compound in complex matrices such as water, soil, and biological tissues.

This application note details a robust and sensitive method for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While gas chromatography (GC-MS/MS) has traditionally been used for such nonpolar compounds, LC-MS/MS offers advantages by reducing the need for sample derivatization and allowing for the analysis of a wider range of compounds in a single run.[2][3] The protocols provided cover sample preparation from various matrices, optimized LC-MS/MS conditions, and method validation guidelines.

Mechanism of Action: Endocrine Disruption

This compound primarily acts as an endocrine disruptor by interacting with nuclear hormone receptors. As shown in the diagram below, it can bind to estrogen receptors, interfering with normal hormonal signaling and potentially leading to adverse reproductive and developmental effects.

cluster_pathway Simplified Endocrine Disruption Pathway of this compound dde This compound binding Inhibitory Binding dde->binding Binds to er Estrogen Receptor (e.g., rtERs) er->binding Target disruption Hormone Signal Disruption binding->disruption effects Adverse Biological Effects disruption->effects

Caption: Simplified pathway of this compound endocrine disruption.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. The choice of method depends on the sample matrix.

A. Protocol for Water Samples (Solid-Phase Extraction - SPE) This protocol is adapted from methodologies for pesticide analysis in aqueous samples.

  • Sample Pre-treatment: Filter a 500 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids. Adjust the sample pH to ~7.0.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., ¹³C₁₂-p,p'-DDE) to correct for matrix effects and extraction losses.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences. Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the retained analytes with 2 x 4 mL of acetonitrile or ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 v/v Water:Methanol) and filter through a 0.22 µm syringe filter into an autosampler vial.

B. Protocol for Soil, Sediment, or Tissue Samples (QuEChERS-based Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex solid matrices.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add 10 mL of HPLC-grade water and vortex for 1 minute.

  • Internal Standard: Spike the sample with an internal standard.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents to remove fatty acids and other interferences.

  • Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. Collect the supernatant, evaporate to dryness, and reconstitute as described in step A7.

LC-MS/MS Analysis

The following conditions are representative and should be optimized for the specific instrument used.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: Linear ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode. APCI is often preferred for nonpolar compounds like DDE.

  • MRM Transitions: The molecular weight of this compound is 318.025 g/mol . Precursor and product ions must be optimized by infusing a standard solution. The table below provides hypothetical Multiple Reaction Monitoring (MRM) transitions for guidance.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound319.0246.025Quantifier
This compound319.0176.035Qualifier
¹³C₁₂-p,p'-DDE (IS)331.0258.025Internal Standard

Note: The listed product ions are based on common fragments observed in GC-MS/MS analysis and require empirical validation for LC-MS/MS.

Overall Analytical Workflow

The entire process from sample collection to final data reporting follows a structured workflow to ensure accuracy and reproducibility.

cluster_workflow LC-MS/MS Workflow for this compound Analysis sample Sample Collection (Water, Soil, Tissue) prep Sample Preparation (SPE or QuEChERS) sample->prep lc LC Separation (C18 Column) prep->lc ms MS/MS Detection (APCI/ESI, MRM Mode) lc->ms data Data Processing & Quantification ms->data report Reporting data->report

Caption: General workflow for this compound analysis by LC-MS/MS.

Data and Performance

Method Validation and Quantitative Data

The analytical method should be validated according to established guidelines to ensure its performance. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance characteristics expected for pesticide residue analysis using LC-MS/MS.

ParameterTypical Performance Characteristics
Linearity (r²) ≥ 0.99 over the calibration range (e.g., 0.1 - 100 ng/mL).
Limit of Detection (LOD) 0.01 - 0.5 ng/mL or ng/g, matrix dependent.
Limit of Quantification (LOQ) 0.05 - 2.0 ng/mL or ng/g, matrix dependent.
Accuracy (Recovery) 70 - 120% in spiked blank matrix samples.
Precision (RSD%) ≤ 15% for intra- and inter-day repeatability.
Matrix Effects Should be assessed and compensated for, typically using an internal standard or matrix-matched calibration.

Conclusion The LC-MS/MS method outlined provides a sensitive, selective, and robust approach for the quantification of this compound in diverse and complex sample matrices. The combination of efficient sample preparation techniques like SPE and QuEChERS with the specificity of tandem mass spectrometry allows for low-level detection, making this method highly suitable for environmental monitoring, food safety analysis, and toxicological research. Proper method validation is essential to ensure data quality and reliability.

References

Application Notes and Protocols for the Sample Preparation of o,p'-DDE in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the sample preparation of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the pesticide DDT, in biological tissues. Accurate determination of this compound is crucial for toxicological studies and monitoring environmental exposure. The following sections outline various extraction and cleanup techniques, present quantitative data for performance evaluation, and provide step-by-step experimental protocols.

Overview of Sample Preparation Techniques

The analysis of this compound in complex biological matrices necessitates robust sample preparation to remove interfering substances such as lipids, proteins, and other co-extractives.[1][2] Common strategies involve extraction of the analyte from the tissue, followed by a cleanup step to isolate this compound from the complex extract. The choice of method depends on the tissue type (especially fat content), required sensitivity, available equipment, and desired sample throughput.

Key techniques include:

  • Liquid-Liquid Extraction (LLE) with Adsorption Chromatography: A traditional and widely used method involving extraction with an organic solvent followed by cleanup using a packed sorbent column.[3][4]

  • Solid-Phase Extraction (SPE): A more modern technique that offers advantages over LLE, including reduced solvent consumption and potential for automation.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup into a few simple steps, significantly improving laboratory efficiency.

  • Solid-Phase Microextraction (SPME): A simple and rapid, solvent-free extraction method suitable for screening and quantitative analysis.

Data Presentation: Performance of Sample Preparation Techniques

The following table summarizes quantitative data from various studies on the extraction of DDE and related compounds from biological tissues. This allows for a comparison of the efficiency of different methods.

MethodAnalyte(s)MatrixSpiking Level (µg/g)Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD) (µg/g)Reference
SPMEp,p'-DDERat Whole Blood & Liver0.02 - 50Not explicitly stated, but good linearity7.0 - 7.90.020
QuEChERSWide range of pesticidesFood matricesNot specified70 - 120<5Not specified
MSPDp,p'-DDEBeef Tallow, Chicken Fat0.1818Not specified
0.2817
0.4845
Ultrasonic Extraction with Alumina Cartridge CleanupPAHsMussel TissueNot specified72 - 100Not specified0.22 - 0.71 ng/g

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Florisil Cleanup

This protocol is a traditional and robust method for extracting and cleaning up this compound from fatty tissues.

1. Sample Homogenization:

  • Weigh approximately 2-5 g of the biological tissue sample.
  • Homogenize the sample with anhydrous sodium sulfate to remove water.

2. Extraction:

  • Transfer the homogenized sample to a Soxhlet extraction apparatus.
  • Extract with 150 mL of a 1:1 mixture of hexane and acetone for 6-8 hours.
  • Alternatively, use sonication-assisted extraction by homogenizing the sample with the solvent mixture and sonicating for 20-30 minutes.

3. Fat Removal (Cleanup):

  • Concentrate the extract to a small volume (1-2 mL) using a rotary evaporator.
  • Prepare a Florisil chromatography column. The amount of Florisil will depend on the lipid content of the sample.
  • Pre-wet the column with hexane.
  • Load the concentrated extract onto the column.
  • Elute interfering compounds with a non-polar solvent like hexane.
  • Elute the fraction containing this compound with a solvent of increasing polarity, such as a mixture of diethyl ether and hexane. The exact solvent composition and volume should be optimized based on a Florisil calibration procedure.
  • A silica gel-alumina mixture (3:1) can also be effective for cleanup.

4. Concentration and Analysis:

  • Collect the eluate containing this compound.
  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
  • The extract is now ready for analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is adapted from the widely used QuEChERS method for pesticide analysis and is suitable for high-throughput applications.

1. Sample Homogenization and Hydration:

  • Weigh 10-15 g of the homogenized tissue sample into a 50 mL centrifuge tube.
  • If the sample is dry, add an appropriate amount of water to rehydrate.

2. Extraction:

  • Add 15 mL of acetonitrile (containing 1% acetic acid for better recovery of some analytes).
  • Add internal standards.
  • Add the QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).
  • Shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at 3000-4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).
  • Transfer it to a d-SPE cleanup tube containing a sorbent mixture. For fatty tissues, a common mixture includes primary secondary amine (PSA) to remove organic acids and C18 to remove lipids.
  • Shake for 30 seconds.

5. Centrifugation and Analysis:

  • Centrifuge the d-SPE tube for 5 minutes.
  • Collect the supernatant and transfer it to a vial for GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Protocol 3: Headspace Solid-Phase Microextraction (SPME)

This protocol is a rapid and solventless method, particularly useful for screening purposes.

1. Sample Preparation:

  • Place 0.5 g of the homogenized biological sample (e.g., liver or whole blood) into a 10 mL headspace vial.
  • Add an appropriate amount of sodium hydroxide to adjust the pH.
  • Add an internal standard (e.g., benzophenone).

2. Extraction:

  • Seal the vial and place it in a heating block at 120°C.
  • Expose a polydimethylsiloxane (PDMS)-coated SPME fiber to the headspace of the vial for 15 minutes.

3. Desorption and Analysis:

  • Retract the fiber into the needle and immediately insert it into the injection port of a GC-MS system.
  • Desorb the analytes from the fiber by exposing it in the hot injection port.
  • The analysis is then performed by GC-MS.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the sample preparation of this compound in biological tissues.

G sample Biological Tissue Sample homogenize Homogenization (with drying agent if needed) sample->homogenize extraction Extraction homogenize->extraction lle Liquid-Liquid Extraction (e.g., Hexane/Acetone) extraction->lle Traditional spe_quechers Solid-Phase Based Extraction (e.g., QuEChERS with Acetonitrile) extraction->spe_quechers Modern spme Solid-Phase Microextraction (Headspace) extraction->spme Rapid/Screening cleanup Cleanup / Purification lle->cleanup spe_quechers->cleanup spme->cleanup column_chrom Adsorption Chromatography (e.g., Florisil, Silica/Alumina) cleanup->column_chrom dspe Dispersive SPE (PSA, C18) cleanup->dspe no_cleanup Direct Analysis (SPME) cleanup->no_cleanup concentrate Concentration / Solvent Exchange column_chrom->concentrate dspe->concentrate analysis Instrumental Analysis (GC-MS, LC-MS/MS) no_cleanup->analysis concentrate->analysis

Caption: General workflow for this compound sample preparation in biological tissues.

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate quantification of this compound in biological tissues. Traditional methods like LLE with column cleanup are robust but can be time-consuming and solvent-intensive. Modern approaches such as QuEChERS and SPME offer significant advantages in terms of speed, ease of use, and reduced solvent consumption. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs. It is always recommended to validate the chosen method for the specific biological matrix to ensure data quality and reliability.

References

Application Notes and Protocols for the Extraction of o,p'-DDE from Environmental Matrices: Sediment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate determination of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the pesticide DDT, in environmental matrices like sediment is crucial for assessing environmental contamination and its potential impact on ecosystems and human health. Due to its persistence and lipophilic nature, this compound tends to accumulate in the organic fraction of sediments.[1][2] This document provides detailed application notes and standardized protocols for the extraction and analysis of this compound from sediment samples, ensuring reliable and reproducible results for environmental monitoring and research. The methodologies described are based on established techniques such as Soxhlet extraction, accelerated solvent extraction, and include necessary cleanup procedures prior to instrumental analysis.[3][4][5]

Materials and Reagents

  • Solvents (Pesticide Residue Grade): Dichloromethane, Methanol, Hexane, Acetone

  • Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

  • Standards: Certified this compound standard, internal standards, and surrogate standards

  • Solid Phase Extraction (SPE) Cartridges: Alumina, Silica Gel, Florisil

  • Glassware: Soxhlet extractor, round-bottom flasks, beakers, graduated cylinders, Kuderna-Danish (K-D) concentrator, chromatography columns

  • Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) or Electron Capture Detector (GC-ECD), Accelerated Solvent Extractor (ASE), Ultrasonic bath, Centrifuge, Vortex mixer.

Experimental Protocols

  • Collection: Collect sediment samples using appropriate grab or core samplers to obtain a representative sample.

  • Storage: Store samples in pre-cleaned glass jars with Teflon-lined lids at -20°C until extraction to minimize degradation of the target analyte.

  • Homogenization: Prior to extraction, thaw the sediment sample to room temperature and homogenize thoroughly.

  • Moisture Content Determination: Determine the moisture content by drying a subsample at 105°C to a constant weight. This is necessary for reporting results on a dry weight basis.

Researchers can choose from several extraction methods depending on available equipment and sample throughput requirements.

Protocol 2.1: Soxhlet Extraction (USGS Method)

  • Weigh approximately 10-30 g of homogenized wet sediment into a pre-cleaned cellulose thimble.

  • Add a known amount of surrogate standard to the sample.

  • Place the thimble in a Soxhlet extractor.

  • Add 175 mL of methanol to a 250-mL boiling flask and attach it to the Soxhlet apparatus.

  • Extract the sample for approximately 18 hours at a rate of 3 cycles per hour.

  • After extraction, cool the apparatus and concentrate the extract using a Kuderna-Danish (K-D) concentrator.

Protocol 2.2: Accelerated Solvent Extraction (ASE)

  • Mix the homogenized sediment sample with a drying agent like anhydrous sodium sulfate.

  • Pack the mixture into an extraction cell.

  • Place the cell in the ASE system.

  • Extract the sample using a mixture of dichloromethane and methanol (e.g., 93:7 v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).

  • Collect the extract in a collection vial.

Protocol 2.3: Vortex-Assisted Extraction

  • Weigh a small amount of dried and ground sediment (e.g., 0.25 g) into a vial.

  • Add a small volume of extraction solvent (e.g., 1 mL of dichloromethane).

  • Vortex the sample for a specified time to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the solvent from the sediment.

  • Collect the supernatant for cleanup.

Cleanup is a critical step to remove interfering co-extracted substances like lipids and sulfur.

Protocol 3.1: Gel Permeation Chromatography (GPC)

  • Inject an aliquot of the concentrated extract onto a GPC column (e.g., polystyrene-divinylbenzene).

  • Elute the column with dichloromethane.

  • Collect the fraction containing this compound, while larger molecules (lipids) and smaller molecules (sulfur) are separated and discarded.

Protocol 3.2: Adsorption Chromatography (Alumina/Silica/Florisil)

  • Prepare a chromatography column packed with activated alumina, silica gel, or Florisil.

  • Apply the concentrated extract to the top of the column.

  • Elute the column with solvents of increasing polarity to separate this compound from interfering compounds.

  • Collect the fraction containing this compound.

  • Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., DB-5) and a mass spectrometer.

  • Calibration: Prepare a multi-point calibration curve using certified this compound standards.

  • Injection: Inject a 1 µL aliquot of the cleaned extract into the GC-MS.

  • Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Identify and quantify this compound based on its retention time and characteristic ions compared to the calibration standards.

Data Presentation

The following table summarizes typical quantitative data for the extraction and analysis of this compound from sediment, compiled from various validated methods.

ParameterSoxhlet Extraction with GPC & Alumina/Silica CleanupPressurized Hot Water Extraction (PHWE) with SPMEVortex-Assisted Extraction
Recovery 75 - 102%80 - 115%-
Limit of Detection (LOD) 0.6 - 3.4 µg/kg0.11 - 16 µg/kg0.1 - 0.7 ng/mL (in extract)
Limit of Quantification (LOQ) -0.24 - 22 µg/kg-
Relative Standard Deviation (RSD) 3 - 13%< 15% (for most pesticides)15 - 30% (for DDT isomers)

Note: The performance characteristics can vary based on the specific sediment matrix and laboratory conditions.

Visualizations

Below is a diagram illustrating the general experimental workflow for the extraction and analysis of this compound from sediment samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis SampleCollection 1. Sediment Sample Collection Homogenization 2. Homogenization SampleCollection->Homogenization MoistureContent 3. Moisture Content Determination Homogenization->MoistureContent Extraction 4. Solvent Extraction (Soxhlet, ASE, or Vortex) MoistureContent->Extraction Concentration 5. Concentration Extraction->Concentration Cleanup 6. Cleanup (GPC, Alumina, Silica, or Florisil) Concentration->Cleanup GCMS 7. GC-MS Analysis Cleanup->GCMS DataAnalysis 8. Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for this compound analysis in sediment.

References

Application Notes and Protocols: In Vitro Experimental Models to Study o,p'-DDE Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o,p'-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene) is a metabolite of the organochlorine pesticide o,p'-DDT. Due to its persistence in the environment and potential for endocrine disruption, understanding its biological effects is of significant interest. In vitro experimental models provide a crucial platform for elucidating the mechanisms of action of this compound, offering a controlled environment to study its effects on cellular processes. These models are instrumental in toxicology, endocrinology, and drug development for screening potential endocrine-disrupting chemicals and understanding their molecular targets.

This document provides detailed application notes and protocols for a selection of key in vitro assays used to investigate the effects of this compound. The methodologies cover the assessment of cytotoxicity, impacts on steroidogenesis, and the modulation of hormone receptor signaling pathways.

Key In Vitro Models and Endpoints

A variety of in vitro models are employed to study the multifaceted effects of this compound. The choice of model depends on the specific research question and the biological process being investigated.

  • Human Adrenocortical Carcinoma (H295R) Cells: This cell line is a comprehensive model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[1] It is widely used to assess the impact of chemicals on hormone production.

  • Human Breast Cancer (MCF-7) Cells: These cells are estrogen receptor (ER)-positive and are a classic model for studying estrogenic and anti-estrogenic activity of compounds.[2]

  • Primary Ovarian and Testicular Cells: Primary cultures of porcine granulosa and theca cells[3], as well as porcine Leydig cells[4], provide a more physiologically relevant system to study the effects on ovarian and testicular steroidogenesis, respectively.

  • Other Cell Lines: Various other cell lines such as HepG2 (human hepatoma)[5], HL-60 (human promyelocytic leukemia), and CAMA-1 (human breast cancer) are used to investigate specific aspects of this compound toxicity and mechanisms of action.

The primary endpoints investigated in these models include:

  • Cell Viability and Cytotoxicity: Assessing the general toxicity of this compound.

  • Steroid Hormone Production: Quantifying changes in the synthesis of hormones like estradiol, testosterone, progesterone, cortisol, and aldosterone.

  • Hormone Receptor Activation: Determining the ability of this compound to act as an agonist or antagonist of estrogen and androgen receptors.

  • Gene and Protein Expression: Measuring changes in the expression of key steroidogenic enzymes and other relevant proteins.

  • Signaling Pathway Modulation: Investigating the impact on intracellular signaling cascades.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of this compound.

Table 1: Effects of this compound on Cell Viability

Cell LineExposure TimeEndpointConcentrationObserved EffectReference
H295R24 hIC50115.9 µM50% reduction in cell viability.
H295R48 hIC5073.20 µM50% reduction in cell viability.
H295R48 hViability100, 300, 1000 µM53.61%, 91.08%, and 90.09% reduction, respectively.
HepG224 hViability50, 100 µMSignificant decrease to 64% and 46% of control, respectively.

Table 2: Effects of this compound on Steroidogenesis in H295R Cells

HormoneExposure TimeConcentrationObserved EffectReference
Cortisol48 hUp to 50 µMNo significant effect on secretion.
Aldosterone48 h25 µM858.41% increase in secretion.
DHEA48 h25 µM465.67% increase in secretion.

Table 3: Effects of this compound on Gene Expression in H295R Cells

GeneExposure TimeConcentrationObserved EffectReference
CYP11A148 hUp to 50 µMNo significant difference compared to control.
CYP17A148 h25 µM70% increase in expression.
CYP19A148 hUp to 50 µMNo significant difference compared to control.

Table 4: Effects of this compound on Apoptosis and Necrosis in H295R Cells

EndpointExposure TimeConcentrationObserved EffectReference
Caspase 3/7 Activity3 h50, 75 µM68.79% and 71.40% reduction, respectively.
Necrosis (7-AAD fluorescence)Not specified75, 100 µM39.37% and 206.98% increase, respectively.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes how to determine the effect of this compound on the viability of adherent cells (e.g., H295R, MCF-7, HepG2) by measuring the metabolic activity of mitochondria.

Materials:

  • Target cell line (e.g., H295R)

  • Complete cell culture medium (specific to the cell line)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity if available.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: H295R Steroidogenesis Assay

This protocol is based on the OECD Test Guideline 456 and is used to screen for chemicals that affect the production of testosterone and 17β-estradiol.

Materials:

  • H295R cells (ATCC CRL-2128)

  • Complete culture medium (e.g., DMEM/F12 supplemented with serum and other supplements as per ATCC recommendations)

  • This compound (in a suitable solvent like DMSO)

  • Positive controls (e.g., forskolin for induction, prochloraz for inhibition)

  • 24-well cell culture plates

  • Hormone quantification kits (e.g., ELISA or RIA) or LC-MS/MS for hormone analysis

  • Cell viability assay reagents (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Culture and Seeding:

    • Culture H295R cells according to standard protocols.

    • Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency at the end of the experiment.

    • Incubate for 24 hours at 37°C and 5% CO₂ for acclimation.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in culture medium. Typically, seven concentrations are used in at least triplicate.

    • Include a solvent control and positive controls (e.g., 10 µM forskolin and 1 µM prochloraz).

    • Remove the acclimation medium and expose the cells to 1 mL of the medium containing the test compound or controls.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • Sample Collection and Hormone Analysis:

    • After the 48-hour exposure, collect the culture medium from each well.

    • Centrifuge the medium to remove any cellular debris and store the supernatant at -80°C until hormone analysis.

    • Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using appropriate methods (ELISA, RIA, or LC-MS/MS).

  • Cell Viability Assessment:

    • Immediately after collecting the medium, assess cell viability in the same wells using a suitable assay (e.g., MTT or a fluorescent live/dead stain) to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis:

    • Normalize the hormone concentrations to a measure of cell viability.

    • Calculate the fold change in hormone production for each treatment relative to the solvent control.

    • Statistically analyze the data to determine significant effects. The Lowest-Observed-Effect-Concentration (LOEC) and No-Observed-Effect-Concentration (NOEC) can be determined.

Protocol 3: Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assay using a Luciferase Reporter Gene

This protocol describes a method to assess the ability of this compound to activate or inhibit estrogen and androgen receptors in a cell-based reporter gene assay.

Materials:

  • Host cell line (e.g., HeLa, HEK293, or a relevant cell line like MCF-7 for ER)

  • Expression vector for the human ERα or AR

  • Reporter plasmid containing an estrogen-responsive element (ERE) or androgen-responsive element (ARE) upstream of a luciferase gene

  • Transfection reagent

  • This compound (in a suitable solvent like DMSO)

  • Positive controls (e.g., 17β-estradiol for ER, dihydrotestosterone for AR)

  • Antagonist control (e.g., ICI 182,780 for ER, flutamide for AR)

  • Cell culture medium (phenol red-free for ER assays)

  • Luciferase assay system (lysis buffer, luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the host cells in a 96-well or 24-well plate at an appropriate density to be 70-80% confluent at the time of transfection.

    • Incubate overnight at 37°C and 5% CO₂.

  • Transfection:

    • Co-transfect the cells with the ER or AR expression vector and the corresponding ERE- or ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

    • Incubate for 24 hours.

  • Compound Treatment:

    • After transfection, remove the medium and replace it with fresh medium (phenol red-free for ER assays) containing serial dilutions of this compound.

    • To assess agonist activity, treat the cells with this compound alone.

    • To assess antagonist activity, co-treat the cells with a fixed concentration of the natural ligand (e.g., 1 nM 17β-estradiol for ER, 10 nM DHT for AR) and serial dilutions of this compound.

    • Include appropriate vehicle and positive/negative controls.

    • Incubate for 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells once with PBS.

    • Add the appropriate volume of lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.

    • Transfer the cell lysate to a luminometer-compatible plate or tubes.

  • Luminescence Measurement:

    • Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

    • If a Renilla luciferase control was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the protein concentration of the cell lysate.

    • For agonist assays, express the results as a fold induction over the vehicle control.

    • For antagonist assays, express the results as a percentage of the activity observed with the natural ligand alone.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualization of Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially affected by this compound and a general workflow for its in vitro assessment.

G cluster_workflow General Workflow for In Vitro Assessment of this compound A Cell Culture (e.g., H295R, MCF-7) B Exposure to this compound (Dose-Response) A->B C Endpoint Assays B->C D Cell Viability (MTT Assay) C->D Cytotoxicity E Steroidogenesis (Hormone Quantification) C->E Endocrine Disruption F Receptor Activation (Reporter Gene Assay) C->F Mechanism of Action G Data Analysis (IC50, EC50, Fold Change) D->G E->G F->G

Caption: General workflow for the in vitro assessment of this compound.

G cluster_steroidogenesis Simplified Steroidogenesis Pathway and Potential this compound Targets Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Other_Enzymes Other Enzymes Pregnenolone->Other_Enzymes Progesterone Progesterone Progesterone->Other_Enzymes Progesterone->Other_Enzymes DHEA DHEA DHEA->Other_Enzymes Androstenedione Androstenedione Androstenedione->Other_Enzymes Testosterone Testosterone CYP19A1 CYP19A1 (Aromatase) Testosterone->CYP19A1 Estradiol Estradiol Cortisol Cortisol Aldosterone Aldosterone CYP11A1->Pregnenolone CYP17A1->DHEA CYP19A1->Estradiol Other_Enzymes->Progesterone Other_Enzymes->Androstenedione Other_Enzymes->Testosterone Other_Enzymes->Cortisol Other_Enzymes->Aldosterone opDDE This compound opDDE->CYP17A1 Stimulates expression [3] opDDE->CYP19A1 Stimulates activity [1]

Caption: Simplified steroidogenesis pathway showing potential targets of this compound.

G cluster_receptor_signaling Hormone Receptor Signaling and this compound Interference opDDE This compound ER Estrogen Receptor (ER) opDDE->ER Agonist [4] AR Androgen Receptor (AR) opDDE->AR Antagonist [17] ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds ARE Androgen Response Element (ARE) in DNA AR->ARE Binds Gene_Expression Target Gene Expression ERE->Gene_Expression ARE->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: this compound's dual role in hormone receptor signaling.

References

Application Notes and Protocols for in vivo Animal Studies of O,P'-DDE Toxicological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the toxicological assessment of o,p'-DDE, a metabolite of the organochlorine pesticide DDT. The information compiled herein is intended to guide researchers in designing and conducting in vivo animal studies to evaluate the potential adverse effects of this compound. The protocols are based on published research and established toxicological testing guidelines.

Introduction

o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a less prevalent isomer of DDE compared to p,p'-DDE, but it is a significant component of technical DDT and a persistent environmental contaminant.[1] Like other organochlorines, o,p'-DDE is lipophilic, leading to its bioaccumulation in fatty tissues of organisms and biomagnification through the food chain.[2] Toxicological assessment of o,p'-DDE is crucial for understanding its potential risks to wildlife and human health. In vivo animal studies are indispensable for elucidating the systemic effects, dose-response relationships, and underlying mechanisms of o,p'-DDE toxicity.

Toxicological Profile of O,P'-DDE

In vivo studies have primarily focused on the endocrine-disrupting and developmental toxicity of o,p'-DDE. It has been shown to possess estrogenic activity, capable of binding to estrogen receptors and inducing estrogen-dependent responses.[3][4] Additionally, studies suggest potential reproductive and neurotoxic effects, although much of the research has been conducted on the more abundant p,p'-DDE isomer.

Quantitative Toxicological Data

The following tables summarize key quantitative data from in vivo animal studies on o,p'-DDE.

Table 1: Acute Toxicity of this compound in Rodents

SpeciesStrainRoute of AdministrationLD50Reference
MouseOral810-880 mg/kg[5]

Table 2: Developmental Toxicity of this compound in Fish

SpeciesExposure MethodDosesKey FindingsReference
Japanese Medaka (Oryzias latipes)In ovo nanoinjection0.0005 - 0.5 ng/eggDose- and time-dependent mortality; 59-day LD50 of 346 ng/egg; Increased follicular degeneration and reduced testis size.

Table 3: Endocrine Disrupting Effects of this compound

System/AssaySpeciesEndpointIC50 / Effective ConcentrationReference
Estrogen Receptor BindingRainbow TroutInhibition of estrogen bindingIC50: 3.2 µM
SteroidogenesisPorcine Granulosa and Theca Cells (in vitro)Estradiol secretionConcentration-dependent increase

Experimental Protocols

Protocol 1: Early Life-Stage Toxicity Assessment in Japanese Medaka (Oryzias latipes)

This protocol is adapted from studies assessing the developmental toxicity of o,p'-DDE using in ovo nanoinjection in medaka embryos.

Objective: To evaluate the effects of o,p'-DDE on embryonic survival, hatching success, and early developmental endpoints.

Materials:

  • Fertilized Japanese Medaka (Oryzias latipes) eggs (early gastrula stage)

  • o,p'-DDE (high purity)

  • Triolein (or other suitable vehicle)

  • Nanoinjector system with microneedles

  • Petri dishes

  • Incubator with controlled temperature (e.g., 25°C) and light cycle

  • Stereomicroscope

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of o,p'-DDE in triolein. Perform serial dilutions to obtain the desired final concentrations (e.g., 0.0005, 0.005, 0.05, and 0.5 ng/0.5 nL). A vehicle control group receiving only triolein (0.5 nL) must be included.

  • Egg Injection:

    • Place a single fertilized medaka egg on a holding slide.

    • Under a stereomicroscope, carefully inject 0.5 nL of the respective dosing solution or vehicle control into the yolk sac of the early gastrula stage embryo.

  • Incubation and Monitoring:

    • Transfer the injected eggs to individual wells of a multi-well plate or petri dishes containing clean embryo-rearing medium.

    • Incubate the eggs at a constant temperature (e.g., 25°C) with a defined light/dark cycle.

    • Monitor the embryos daily for mortality, developmental abnormalities (e.g., cardiovascular lesions, spinal deformities), and hatching success. Record all observations.

  • Post-Hatch Larval Rearing and Observation:

    • After hatching, transfer the larvae to larger containers with fresh rearing medium.

    • Feed the larvae appropriately (e.g., with rotifers or artemia nauplii).

    • Continue to monitor for survival, growth, and any morphological or behavioral abnormalities on a weekly basis for a defined period (e.g., up to 59 days post-fertilization).

  • Data Analysis:

    • Calculate the percentage of survival at different time points for each dose group.

    • Determine the LD50 value using appropriate statistical methods (e.g., probit analysis).

    • Statistically compare the incidence of developmental abnormalities between the control and treated groups.

Protocol 2: Reproductive Toxicity Screening in Rodents

This is a generalized protocol based on the OECD Test Guideline 421 for Reproduction/Developmental Toxicity Screening. It can be adapted to assess the effects of o,p'-DDE on male and female reproductive performance.

Objective: To provide initial information on the potential effects of o,p'-DDE on fertility, pregnancy, and early offspring development in rodents (e.g., rats).

Materials:

  • Young, sexually mature male and female rats (e.g., Sprague-Dawley or Wistar)

  • o,p'-DDE (high purity)

  • Vehicle (e.g., corn oil)

  • Gavage needles

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Animal Selection and Acclimation: Use healthy, young adult rats. Acclimatize the animals to the laboratory conditions for at least one week before the start of the study.

  • Dose Selection and Administration:

    • Select at least three dose levels of o,p'-DDE and a concurrent vehicle control group. Dose selection should be based on available acute toxicity data, aiming to establish a dose-response relationship.

    • Administer o,p'-DDE or vehicle daily by oral gavage.

  • Treatment and Mating:

    • Treat males for a minimum of two weeks prior to mating and continue throughout the mating period.

    • Treat females for two weeks prior to mating, during mating, throughout gestation, and until the end of lactation (e.g., postnatal day 13).

    • After the pre-mating treatment period, cohabitate one male and one female for mating. Evidence of mating (e.g., vaginal plug, sperm in vaginal smear) should be monitored daily.

  • Gestation and Lactation Observations:

    • Monitor pregnant females for clinical signs of toxicity, body weight changes, and gestation length.

    • At parturition, record the number of live and dead pups, and pup weights.

    • During lactation, monitor maternal behavior and pup viability, growth, and any clinical signs of toxicity.

  • Terminal Sacrifice and Examination:

    • At the end of the study, euthanize the adult animals and offspring.

    • Conduct a gross necropsy on all adult animals.

    • Examine reproductive organs (testes, epididymides, ovaries, uterus) for any abnormalities and weigh them.

    • Collect tissues for histopathological examination as needed.

  • Data Analysis:

    • Analyze data on fertility indices (e.g., mating index, fertility index), pregnancy outcomes (e.g., number of implantations, litter size), and offspring viability and growth.

    • Use appropriate statistical methods to compare the treated groups with the control group.

Visualizations

Signaling Pathway Diagram

G OP_DDE This compound ER Estrogen Receptor (ER) OP_DDE->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Estrogenic_Effects Estrogenic Effects (e.g., altered reproductive function) Gene_Transcription->Estrogenic_Effects Leads to

Caption: Proposed estrogenic signaling pathway of this compound.

Experimental Workflow Diagram

G Dosing_Prep Dosing Solution Preparation Animal_Exposure In Vivo Animal Exposure Dosing_Prep->Animal_Exposure Data_Collection Data Collection (e.g., mortality, clinical signs, body weight, reproductive endpoints) Animal_Exposure->Data_Collection Necropsy Necropsy and Tissue Collection Animal_Exposure->Necropsy Data_Analysis Statistical Analysis and Interpretation Data_Collection->Data_Analysis Histo Histopathology Necropsy->Histo Biochem Biochemical Analysis Necropsy->Biochem Histo->Data_Analysis Biochem->Data_Analysis

Caption: General workflow for in vivo toxicological assessment.

References

Quantification of o,p'-DDE in Human Serum and Adipose Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE) in human serum and adipose tissue. This compound is a metabolite of the organochlorine pesticide DDT and a compound of interest in environmental health and toxicology research due to its potential endocrine-disrupting properties. The following sections detail the methodologies for accurate and precise quantification, present relevant quantitative data, and illustrate the experimental workflows.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic pesticide that was widely used globally. Although its use has been restricted in many countries, its persistence and that of its metabolites, such as dichlorodiphenyldichloroethylene (DDE), continue to be a public health concern. The isomers of DDE, including the less abundant this compound, are lipophilic and tend to bioaccumulate in fatty tissues. Monitoring the levels of these compounds in human matrices like serum and adipose tissue is crucial for assessing exposure and understanding their potential health effects.

Gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) are the most common and reliable techniques for the determination of this compound in biological samples. These methods offer high sensitivity and selectivity, which are essential for detecting the trace levels of this compound typically found in the general population. Proper sample preparation, including extraction and cleanup, is critical to remove interfering substances and ensure accurate quantification.

Data Presentation

The following tables summarize quantitative data for the analysis of DDE isomers in human serum and adipose tissue from various studies. Note that p,p'-DDE is generally found at much higher concentrations than this compound.

Table 1: Quantitative Data for this compound in Human Serum

ParameterReported Value(s)Analytical MethodReference
Limit of Detection (LOD)0.015 - 0.468 ng/mLGC-MS/MS
Limit of Quantification (LOQ)~0.5 µg/L (for a mix of OCPs)GC-MS/MS
LOQ0.045 - 1.419 ng/mLGC-MS/MS
Recovery93% - 105% (for a mix of OCPs)GC-MS/MS
Concentration RangeOften below detection limitsGC-ECD, GC-MS

Table 2: Quantitative Data for DDE Isomers in Human Adipose Tissue

IsomerParameterReported Value(s)Analytical MethodReference
This compoundOccurrence54% of samplesGC-ECD
p,p'-DDEConcentration Range0.99–3.13 μg/gLC-GC
p,p'-DDEAdipose:Serum Ratio (lipid basis)~1.1GC-liquid chromatography

Experimental Protocols

The following are detailed protocols for the quantification of this compound in human serum and adipose tissue. These protocols are synthesized from established methods and are intended to serve as a guide. Researchers should validate the methods in their own laboratories.

Quantification of this compound in Human Serum

This protocol outlines a liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup for the analysis of this compound in human serum by GC-MS.

Materials:

  • Human serum

  • Internal standard (e.g., PCB 209)

  • Formic acid

  • n-Hexane (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • Florisil SPE cartridges

  • Nitrogen gas evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Allow frozen serum samples to thaw at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 2 mL of serum into a glass centrifuge tube.

    • Spike the sample with an appropriate amount of internal standard solution.

  • Extraction:

    • Add 2 mL of formic acid to the serum and vortex for 30 seconds to denature proteins.

    • Add 5 mL of n-hexane, cap the tube, and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

    • Repeat the extraction with another 5 mL of n-hexane.

    • Combine the organic extracts.

  • Cleanup:

    • Condition a Florisil SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.

    • Load the combined hexane extract onto the conditioned SPE cartridge.

    • Elute the analytes with 10 mL of a 15% dichloromethane in n-hexane solution.

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of iso-octane for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: HP-5MS (30m x 0.25mm, 0.25µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 90°C, hold for 1 minute.

      • Ramp to 180°C at 25°C/min.

      • Ramp to 280°C at 5°C/min, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for this compound (e.g., m/z 246, 318, 316).

Quantification of this compound in Human Adipose Tissue

This protocol describes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for the extraction and cleanup of this compound from adipose tissue.

Materials:

  • Human adipose tissue

  • Internal standard (e.g., PCB 209)

  • Acetonitrile (pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Nitrogen gas evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Sample Homogenization:

    • Weigh approximately 1 g of frozen adipose tissue.

    • Homogenize the tissue using a high-speed homogenizer or by grinding with anhydrous sodium sulfate.

  • Extraction:

    • Transfer the homogenized tissue to a 50 mL centrifuge tube.

    • Spike the sample with an appropriate amount of internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Concentration and Reconstitution:

    • Transfer the cleaned extract to a new tube.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of iso-octane for GC-MS analysis.

  • GC-MS Analysis:

    • Follow the same GC-MS parameters as described in the serum analysis protocol (Section 3.1.5).

Visualizations

The following diagrams illustrate the experimental workflow and the chemical relationship of this compound.

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Serum Human Serum Spiking Internal Standard Spiking Serum->Spiking Adipose Adipose Tissue Homogenization Homogenization (Adipose) Adipose->Homogenization Homogenization->Spiking LLE Liquid-Liquid Extraction (Serum) Spiking->LLE QuEChERS QuEChERS Extraction (Adipose) Spiking->QuEChERS SPE Solid-Phase Extraction (Serum) LLE->SPE dSPE Dispersive SPE (Adipose) QuEChERS->dSPE GCMS GC-MS Analysis SPE->GCMS dSPE->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Experimental workflow for this compound quantification.

ddt_metabolism DDT DDT (Dichlorodiphenyltrichloroethane) opDDT o,p'-DDT DDT->opDDT Isomers ppDDT p,p'-DDT DDT->ppDDT Isomers DDD DDD (Dichlorodiphenyldichloroethane) DDE DDE (Dichlorodiphenyldichloroethylene) opDDE This compound opDDT->opDDE Dehydrochlorination ppDDT->DDD Reductive Dechlorination ppDDE p,p'-DDE ppDDT->ppDDE Dehydrochlorination

Caption: Relationship of DDT and its major metabolites.

Application Notes and Protocols for Assessing the Estrogenic Potential of o,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its persistence in the environment and potential to mimic the effects of endogenous estrogens, this compound is considered an endocrine-disrupting chemical (EDC). Assessing the estrogenic potential of compounds like this compound is crucial for understanding their toxicological profile and potential impact on human and environmental health.

These application notes provide a comprehensive overview of the established protocols for evaluating the estrogenic activity of this compound. The methodologies detailed herein cover a tiered approach, from initial in vitro screening assays to in vivo confirmation, allowing researchers to thoroughly characterize the estrogenic potential of this compound.

Data Presentation: Quantitative Assessment of this compound Estrogenic Potential

The following tables summarize the available quantitative data on the estrogenic activity of this compound. It is important to note that precise and consistent quantitative values for this compound are not always available in the literature, and some data points may refer to the closely related compound, o,p'-DDT.

Table 1: In Vitro Estrogenic Activity of this compound

Assay TypeTest SystemEndpointThis compound Value17β-Estradiol (E2) ValueReference
Estrogen Receptor (ER) Binding AssayRainbow Trout ERIC503.2 µMNot Reported[1]
Reporter Gene AssayHuman cell linesActivityActiveNot Applicable[2]
Cell Proliferation (E-screen)MCF-7 human breast cancer cellsProliferationInduces proliferationNot Applicable

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 indicates a higher binding affinity.

Table 2: In Vivo Estrogenic Activity of this compound

Assay TypeSpeciesEndpointThis compound Effective DoseReference
Uterotrophic AssayRat/MouseIncreased uterine weightData not consistently reported, but o,p'-DDT (a related compound) is a known weak estrogen agonist in this assay.[3]

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

The canonical pathway for estrogenic action involves the binding of a ligand to the estrogen receptor (ER), which then translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and initiates the transcription of target genes.

EstrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OP_DDE This compound ER Estrogen Receptor (ER) OP_DDE->ER Binds E2 17β-Estradiol E2->ER Binds HSP Heat Shock Proteins ER->HSP ER_complex ER-Ligand Complex ER->ER_complex Conformational Change Dimer Dimerized Complex ER_complex->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Estrogenic Proteins mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Estrogen receptor signaling pathway activated by estrogens like this compound.

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Workflow:

ER_Binding_Workflow prep Prepare ER Source (e.g., rat uterine cytosol) incubation Incubate ER with [3H]-E2 and varying concentrations of this compound prep->incubation separation Separate ER-bound from free radioligand incubation->separation quantification Quantify radioactivity of ER-bound fraction separation->quantification analysis Data Analysis: Determine IC50 quantification->analysis

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Protocol:

  • Preparation of ER Source:

    • Prepare a cytosol fraction containing estrogen receptors, typically from the uteri of ovariectomized rats.

    • Homogenize the uterine tissue in a suitable buffer (e.g., Tris-EDTA buffer) and centrifuge to obtain the cytosol supernatant.

    • Determine the protein concentration of the cytosol.

  • Competitive Binding Incubation:

    • In a series of tubes, add a fixed amount of the ER-containing cytosol.

    • Add a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2).

    • Add increasing concentrations of unlabeled this compound (the competitor). Include a control with no competitor (total binding) and a control with a large excess of unlabeled E2 (non-specific binding).

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a slurry of hydroxylapatite (HAP) or dextran-coated charcoal to each tube to adsorb the free, unbound radioligand.

    • Incubate briefly and then centrifuge to pellet the adsorbent.

  • Quantification of Radioactivity:

    • Carefully transfer the supernatant (containing the ER-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled E2 from the receptor.

Estrogen-Responsive Reporter Gene Assay

This in vitro assay measures the ability of a test compound to activate the transcription of a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of an estrogen-responsive element (ERE).

Workflow:

Reporter_Gene_Workflow transfection Transfect cells with ER and ERE-reporter plasmids treatment Treat cells with varying concentrations of this compound transfection->treatment lysis Lyse cells to release reporter enzyme treatment->lysis assay Add substrate and measure reporter activity (e.g., luminescence) lysis->assay analysis Data Analysis: Determine EC50 assay->analysis

Caption: Workflow for the Estrogen-Responsive Reporter Gene Assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HeLa, HEK293, or MCF-7) that is either ER-negative or has low endogenous ER expression.

    • Co-transfect the cells with two plasmids: one expressing the human estrogen receptor (hERα) and another containing a reporter gene construct with an ERE promoter.

    • Allow the cells to recover and express the transfected genes for 24-48 hours.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol).

    • Incubate the cells for 18-24 hours.

  • Cell Lysis and Reporter Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add a lysis buffer to break open the cells and release the cellular components, including the reporter enzyme.

    • Transfer the cell lysate to a new plate.

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the reporter activity using a luminometer or spectrophotometer.

  • Data Analysis:

    • Normalize the reporter activity to the protein concentration in each well to account for variations in cell number.

    • Plot the normalized reporter activity against the logarithm of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that induces a half-maximal response.

MCF-7 Cell Proliferation (E-screen) Assay

This in vitro assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Workflow:

E_Screen_Workflow seeding Seed MCF-7 cells in a multi-well plate treatment Treat cells with varying concentrations of this compound seeding->treatment incubation Incubate for 6-7 days treatment->incubation quantification Quantify cell proliferation (e.g., MTT assay, cell counting) incubation->quantification analysis Data Analysis: Determine Relative Proliferative Potency quantification->analysis

Caption: Workflow for the MCF-7 Cell Proliferation (E-screen) Assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in a standard growth medium.

    • Prior to the assay, switch the cells to a medium without phenol red and supplemented with charcoal-stripped serum to remove endogenous estrogens.

    • Seed the cells at a low density in a multi-well plate.

  • Compound Treatment:

    • Allow the cells to attach for 24 hours.

    • Replace the medium with fresh estrogen-free medium containing a range of concentrations of this compound. Include a vehicle control and a positive control (17β-estradiol).

    • Incubate the cells for 6-7 days.

  • Quantification of Cell Proliferation:

    • At the end of the incubation period, quantify the number of viable cells using a suitable method, such as:

      • MTT Assay: Add MTT solution to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.

      • Direct Cell Counting: Trypsinize the cells and count them using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the proliferative effect (PE) as the ratio of the cell number in the treated group to the cell number in the vehicle control group.

    • Determine the Relative Proliferative Potency (RPP) by comparing the EC50 of this compound to the EC50 of 17β-estradiol.

Uterotrophic Bioassay

This in vivo assay is considered the "gold standard" for assessing estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test compound. The protocol is based on the OECD Test Guideline 440.[3][4]

Workflow:

Uterotrophic_Workflow animal_prep Use immature or ovariectomized female rodents dosing Administer this compound daily for 3 consecutive days (oral or subcutaneous) animal_prep->dosing necropsy Necropsy 24 hours after the last dose dosing->necropsy measurement Excise and weigh the uterus (wet and blotted weight) necropsy->measurement analysis Statistical analysis of uterine weight increase measurement->analysis

Caption: Workflow for the Uterotrophic Bioassay.

Protocol:

  • Animal Model:

    • Use either immature female rats (e.g., 21-25 days old) or adult ovariectomized rats or mice. Ovariectomy should be performed at least 7 days before the start of dosing to allow for uterine regression.

  • Dosing:

    • Administer this compound daily for three consecutive days. The route of administration can be oral gavage or subcutaneous injection.

    • Include a vehicle control group and a positive control group treated with a known estrogen (e.g., ethinyl estradiol).

    • Use at least two dose levels of this compound.

  • Necropsy and Uterine Weight Measurement:

    • Approximately 24 hours after the final dose, euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue.

    • Record the wet weight of the uterus.

    • Gently blot the uterus to remove luminal fluid and record the blotted uterine weight.

  • Data Analysis:

    • Calculate the mean and standard deviation of the uterine weights for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the this compound-treated groups to the vehicle control group.

    • A statistically significant increase in uterine weight indicates a positive estrogenic response.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the estrogenic potential of this compound. A tiered approach, beginning with in vitro assays for screening and mechanistic insights, followed by in vivo confirmation with the uterotrophic bioassay, is recommended for a comprehensive evaluation. The provided data and workflows will aid researchers in designing and executing studies to better understand the endocrine-disrupting properties of this and other environmental compounds.

References

application of chiral chromatography for DDE isomer separation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the enantioselective separation of DDE (Dichlorodiphenyldichloroethylene) isomers using chiral High-Performance Liquid Chromatography (HPLC). DDE, a persistent metabolite of the insecticide DDT, is a significant environmental contaminant with chiral properties, making the analysis of its individual enantiomers crucial for accurate toxicological and environmental fate studies. This document provides a comprehensive protocol for the separation of DDE isomers, including sample preparation, chromatographic conditions, and data analysis. The methodologies presented are particularly relevant for researchers in environmental science, toxicology, and drug development.

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a major and persistent metabolite of dichlorodiphenyltrichloroethane (DDT), a well-known organochlorine pesticide. Due to its widespread use in the mid-20th century, DDT and its metabolites, including DDE, are ubiquitous environmental pollutants found in soil, water, and biological tissues. The technical mixture of DDT contains several isomers, with p,p'-DDT being the most abundant, and its primary metabolite is p,p'-DDE. Another significant isomer, o,p'-DDT, metabolizes to o,p'-DDE. The this compound isomer possesses a chiral center, existing as two enantiomers. The enantioselective bioaccumulation and toxicity of chiral pesticides and their metabolites are of growing concern, as different enantiomers can exhibit distinct biological activities and degradation rates. Therefore, the ability to separate and quantify individual DDE enantiomers is essential for a thorough risk assessment and understanding of their environmental behavior. Chiral HPLC is a powerful technique for achieving such separations.[1][2] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including organochlorine pesticides.[3][4]

Experimental Protocols

This section provides a detailed protocol for the chiral separation of DDE isomers. The methodology is based on established principles for the separation of DDT and its related metabolites.[4]

Sample Preparation

For environmental samples such as soil, sediment, or biological tissues, a thorough extraction and cleanup procedure is required to isolate the DDE isomers from the matrix.

a. Extraction:

  • Weigh 10 g of the homogenized sample into a glass centrifuge tube.

  • Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Vortex the mixture for 2 minutes.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process (steps 2-6) two more times.

  • Combine the supernatants and concentrate to approximately 1 mL using a gentle stream of nitrogen.

b. Cleanup (using Florisil column chromatography):

  • Prepare a Florisil column by packing 10 g of activated Florisil in a glass column.

  • Pre-elute the column with 50 mL of hexane.

  • Load the concentrated extract onto the column.

  • Elute the DDE fraction with 200 mL of a 6% (v/v) solution of diethyl ether in hexane.

  • Collect the eluate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

The following HPLC setup and conditions are recommended for the chiral separation of DDE isomers.

  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, and a diode array detector (DAD) or UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (IPA). A starting composition of 98:2 (v/v) n-Hexane:IPA is recommended. The composition can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare individual and mixed standards of this compound and p,p'-DDE in the mobile phase at a concentration of 10 µg/mL.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of DDE isomers based on data from the closely related compounds o,p'-DDT and o,p'-DDD on similar chiral stationary phases. This data is intended to serve as a guide for method development and optimization.

CompoundChiral Stationary PhaseMobile PhaseRetention Time (tR1, min)Retention Time (tR2, min)Separation Factor (α)Resolution (Rs)
This compound (hypothetical)Chiralpak AD-Hn-Hexane:IPA (98:2)~ 8.5~ 9.8> 1.2> 1.5
p,p'-DDE (achiral)Chiralpak AD-Hn-Hexane:IPA (98:2)~ 11.2---
o,p'-DDT (reported)Chiralpak AD-RACN:H₂O (50:50)--1.240.80
o,p'-DDT (reported)Chiralcel OD-RACN:H₂O (50:50)--2.522.47

Note: The retention times for this compound are hypothetical and based on typical elution patterns. The separation factor (α) is calculated as k₂/k₁, where k is the retention factor of the second and first eluting enantiomers, respectively. The resolution (Rs) is calculated using the formula Rs = 2(tR₂ - tR₁)/(w₁ + w₂), where tR is the retention time and w is the peak width at the base.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Environmental Sample (Soil, Water, Biota) Extraction Solvent Extraction (Hexane/Acetone) Sample->Extraction 1 Cleanup Florisil Cleanup Extraction->Cleanup 2 Concentration Concentration to 1 mL Cleanup->Concentration 3 Injection Inject 10 µL onto Chiralpak AD-H Concentration->Injection 4 Separation Isocratic Elution (n-Hexane:IPA) Injection->Separation Detection UV Detection at 230 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Reporting Report Enantiomeric Ratio Quantification->Reporting

Caption: Workflow for Chiral DDE Isomer Analysis.

Logical Relationship of Chiral Separation

G racemate Racemic this compound (+)-Enantiomer & (-)-Enantiomer csp Chiral Stationary Phase (CSP) (e.g., Chiralpak AD-H) racemate->csp Interaction complex1 Transient Diastereomeric Complex 1 [CSP - (+)-Enantiomer] csp->complex1 Forms complex2 Transient Diastereomeric Complex 2 [CSP - (-)-Enantiomer] csp->complex2 Forms separation Differential Retention & Separation complex1->separation Different Stability complex2->separation Different Stability enantiomer1 Elution of (+)-Enantiomer separation->enantiomer1 enantiomer2 Elution of (-)-Enantiomer separation->enantiomer2

Caption: Principle of Chiral Separation of DDE Enantiomers.

Conclusion

The method described in this application note provides a reliable and robust approach for the chiral separation of DDE isomers using HPLC with a polysaccharide-based chiral stationary phase. The detailed protocol for sample preparation and HPLC analysis will enable researchers to accurately quantify DDE enantiomers in various matrices. This is critical for advancing our understanding of the environmental fate and toxicological effects of these persistent organic pollutants. The provided workflow and logical diagrams offer a clear visual guide to the experimental process and the underlying principles of chiral separation.

References

Unraveling the Molecular Mechanisms of o,p'-DDE: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New application notes and detailed protocols have been compiled to assist researchers, scientists, and drug development professionals in studying the molecular mechanisms of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), a persistent metabolite of the insecticide DDT. These resources provide comprehensive methodologies for key experiments and summarize quantitative data to facilitate a deeper understanding of the toxicological effects of this endocrine-disrupting chemical.

This compound has been the subject of extensive research due to its potential adverse effects on human health, including its role as an endocrine disruptor and its impact on cellular processes like apoptosis and proliferation. The following notes and protocols are designed to provide a standardized framework for investigating the molecular pathways affected by this compound.

Data Presentation: Quantitative Effects of DDE Isomers

To provide a clear comparative overview, the following tables summarize the quantitative data on the effects of this compound and its more widely studied isomer, p,p'-DDE, on various cell lines and molecular targets.

Compound Cell Line Assay Endpoint Concentration/Value Reference
This compoundH295R (Adrenocortical Carcinoma)Cell Viability (MTT)IC50115.9 µM (24h), 73.20 µM (48h)[1]
This compoundH295RCell Viability (MTT)EffectReduced viability at 100, 300, 1000 µM (48h)[1]
This compoundH295RApoptosisCaspase 3/7 ActivityDecreased at 50, 75, 100 µM[1]
This compoundH295RNecrosis7-AAD StainingIncreased at 75, 100 µM[1]
This compoundRainbow TroutEstrogen Receptor BindingIC503.2 µM[2]
p,p'-DDEPC12 (Pheochromocytoma)Apoptosis≥2 × 10⁻⁵ mol/L
p,p'-DDEHuman Peripheral Blood Mononuclear CellsApoptosis80 µg/ml
p,p'-DDERat Sertoli CellsApoptosis>30 µM
p,p'-DDERat Testis (in vivo)Apoptosis>20 mg/kg body weight
p,p'-DDEHepG2 (Hepatoma)Androgen ReceptorAntagonist Activity>10⁻⁶ M

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the mechanism of action of DDE isomers and a typical experimental workflow for studying these effects.

DDE This compound / p,p'-DDE ROS ↑ Reactive Oxygen Species (ROS) DDE->ROS Induces PKCa ↑ PKCα Activation ROS->PKCa Activates p38 ↑ p38 MAPK Phosphorylation ROS->p38 Activates PKCa->p38 CEBPB ↑ C/EBPβ Nuclear Translocation p38->CEBPB Phosphorylates Differentiation Myeloid Differentiation CEBPB->Differentiation Promotes

PKCα-p38-C/EBPβ Pathway in DDE-induced Myeloid Differentiation.

DDE p,p'-DDE TNFa ↑ TNFα Production DDE->TNFa Induces TNFR TNF Receptor TNFa->TNFR Binds Caspase8 Caspase-8 Activation TNFR->Caspase8 Activates Caspase9 Caspase-9 Activation Caspase8->Caspase9 Activates Apoptosis Neuronal Apoptosis Caspase9->Apoptosis Executes

TNFα-Mediated Apoptosis Induced by p,p'-DDE.

CellCulture Cell Culture (e.g., H295R, HepG2, MCF-7) DDE_Treatment This compound Treatment (Dose-Response & Time-Course) CellCulture->DDE_Treatment Viability Cell Viability Assay (MTT) DDE_Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry, Western Blot) DDE_Treatment->Apoptosis GeneExpression Gene Expression Analysis (qPCR) DDE_Treatment->GeneExpression ProteinAnalysis Protein Expression Analysis (Western Blot) DDE_Treatment->ProteinAnalysis ReceptorBinding Receptor Binding/Transactivation (Reporter Assay) DDE_Treatment->ReceptorBinding DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis GeneExpression->DataAnalysis ProteinAnalysis->DataAnalysis ReceptorBinding->DataAnalysis

Experimental Workflow for Studying this compound's Molecular Mechanisms.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining via Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins (e.g., caspases, PARP) after this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the relative changes in mRNA expression of target genes (e.g., Bax, Bcl-2, FasL) in response to this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.

  • qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Protocol 5: Androgen Receptor (AR) and Estrogen Receptor (ER) Transactivation Assay

Objective: To determine the agonistic or antagonistic activity of this compound on AR and ER signaling.

Materials:

  • A suitable cell line (e.g., HepG2, T47D)

  • Expression vectors for the receptor (e.g., hAR, hERα)

  • A reporter plasmid containing hormone response elements upstream of a luciferase gene

  • A transfection reagent

  • Agonist (e.g., DHT for AR, E2 for ER)

  • Antagonist (e.g., hydroxyflutamide for AR, tamoxifen for ER)

  • Luciferase assay system

Procedure:

  • Cell Seeding: Seed cells in a 24- or 48-well plate.

  • Transfection: Co-transfect the cells with the receptor expression vector and the reporter plasmid using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Treatment: After 24 hours, replace the medium with a medium containing this compound at various concentrations, alone (for agonist activity) or in combination with a fixed concentration of the respective agonist (for antagonist activity). Include appropriate controls (vehicle, agonist alone, antagonist alone).

  • Incubation: Incubate for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse with the luciferase assay lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer. If co-transfected, also measure β-galactosidase activity.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity or total protein concentration. Express the results as a percentage of the maximal response induced by the agonist.

These detailed protocols and data summaries provide a robust foundation for researchers investigating the molecular toxicology of this compound, contributing to a better understanding of its impact on biological systems and aiding in risk assessment and the development of potential therapeutic strategies.

References

Application Notes and Protocols for Developing Biomarkers of o,p'-DDE Exposure and Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o,p'-DDE (2,4'-dichlorodiphenyldichloroethylene) is a persistent metabolite of the organochlorine pesticide DDT. Due to its widespread historical use and environmental persistence, human exposure to this compound remains a public health concern. This compound is a known endocrine-disrupting chemical (EDC) that can interfere with normal hormonal functions, potentially leading to adverse health effects.[1] This document provides detailed application notes and protocols for the identification and quantification of biomarkers of this compound exposure and its biological effects. The protocols herein are intended to provide researchers, scientists, and drug development professionals with the necessary tools to assess this compound exposure and understand its toxicological implications.

Biomarkers of this compound Exposure

The most direct biomarker of this compound exposure is the measurement of its concentration in biological matrices. Due to its lipophilic nature, this compound accumulates in lipid-rich tissues and can be detected in serum, plasma, and adipose tissue.[2][3]

Quantification of this compound in Human Serum by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol outlines a method for the sensitive and selective quantification of this compound in human serum.[4]

Experimental Protocol

  • Sample Preparation:

    • Thaw frozen serum samples at room temperature.

    • To 1 mL of serum, add an internal standard (e.g., 13C-labeled this compound).

    • Perform a liquid-liquid extraction with a mixture of petroleum ether and diethyl ether.

    • The organic extract is then subjected to a clean-up step using solid-phase extraction (SPE) with a silica-based sorbent to remove interfering substances.

    • Elute the analyte from the SPE cartridge with an appropriate solvent mixture (e.g., hexane:dichloromethane).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC-MS/MS analysis.

  • GC-MS/MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: Optimize for the separation of this compound from other potential contaminants. A typical program starts at a low temperature, ramps up to a higher temperature to elute the analytes, and includes a final hold.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity. Monitor at least two specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

ParameterValueReference
Limit of Detection (LOD)Analyte and matrix dependent
Limit of Quantification (LOQ)Analyte and matrix dependent
RecoveryTypically >80%
Precision (RSD)<15%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum Serum Sample IS Add Internal Standard Serum->IS LLE Liquid-Liquid Extraction IS->LLE SPE Solid-Phase Extraction Cleanup LLE->SPE Evap Evaporation & Reconstitution SPE->Evap GCMS GC-MS/MS Analysis Evap->GCMS Quant Quantification GCMS->Quant Report Report Results Quant->Report

Workflow for this compound analysis in serum.

Biomarkers of this compound Effect

This compound exposure can lead to a range of biological effects, primarily through its endocrine-disrupting activities. Key biomarkers of effect include alterations in hormone levels, gene expression, and metabolic profiles.

Hormonal Biomarkers

This compound has been shown to act as an anti-androgen and can also interact with estrogen signaling pathways. Consequently, changes in the levels of reproductive hormones can serve as biomarkers of this compound's biological effects.

Experimental Protocols: Enzyme-Linked Immunosorbent Assay (ELISA)

The following are generalized protocols for the quantification of testosterone, inhibin B, and prolactin in human serum using commercially available ELISA kits. It is crucial to follow the specific instructions provided with each kit.

  • Testosterone ELISA:

    • Prepare standards and samples as per the kit instructions. Serum samples may require dilution.

    • Add standards, controls, and samples to the appropriate wells of the microplate coated with an anti-testosterone antibody.

    • Add the enzyme-conjugated testosterone and incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the testosterone concentration.

    • Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).

    • Calculate the testosterone concentration in the samples based on the standard curve.

  • Inhibin B ELISA:

    • Prepare standards and samples according to the kit protocol.

    • Add standards, controls, and samples to the wells of the microplate.

    • Add assay buffer and incubate.

    • Add biotin-conjugated anti-inhibin B antibody and incubate.

    • Wash the plate, then add streptavidin-enzyme conjugate and incubate.

    • Wash the plate again and add the substrate solution for color development.

    • Stop the reaction and measure the absorbance.

    • Determine the inhibin B concentration from the standard curve.

  • Prolactin ELISA:

    • Prepare standards and samples as directed.

    • Add standards, controls, and samples to the designated wells.

    • Add enzyme-conjugated anti-prolactin antibody and incubate to form a sandwich complex.

    • Wash the plate to remove unbound components.

    • Add the substrate solution and incubate.

    • Stop the reaction and measure the absorbance. The color intensity is directly proportional to the prolactin concentration.

    • Calculate the prolactin concentration using the standard curve.

Data Presentation

BiomarkerExpected Change with this compoundReference
TestosteroneDecrease
Inhibin BIncrease
ProlactinDecrease

Logical Relationship of Hormonal Disruption

Hormonal_Disruption DDE This compound Exposure AR Androgen Receptor (AR) DDE->AR Antagonism ER Estrogen Receptor (ER) DDE->ER Interaction Testes Testes AR->Testes Androgen Signaling Hormone_Imbalance Hormonal Imbalance AR->Hormone_Imbalance Hypothalamus Hypothalamus-Pituitary Axis ER->Hypothalamus Feedback ER->Hormone_Imbalance Hypothalamus->Testes LH/FSH Signaling Testes->Hormone_Imbalance Altered Steroidogenesis

This compound disrupts the endocrine system.
Transcriptomic Biomarkers

Exposure to this compound can alter the expression of specific genes. Identifying and quantifying these changes in messenger RNA (mRNA) levels can provide sensitive biomarkers of effect.

Key Target Genes:

Studies have identified several genes that are deregulated following this compound exposure, including:

  • Genes related to steroidogenesis and hormone action: ESR1 (Estrogen Receptor 1), AR (Androgen Receptor).

  • Genes involved in thyroid hormone signaling: Thyroid hormone receptor beta (TRβ).

  • Genes associated with cell cycle regulation: CCND1 (Cyclin D1).

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction:

    • Isolate total RNA from a relevant biological sample (e.g., peripheral blood mononuclear cells, tissue biopsy) using a commercial RNA extraction kit.

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and/or random primers).

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.

    • Perform the PCR amplification in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method.

Data Presentation

GeneFunctionExpected Change with this compoundReference
ESR1Estrogen signalingVariable
ARAndrogen signalingDownregulation
TRβThyroid hormone signalingDownregulation (in specific tissues)
CCND1Cell cycle progressionUpregulation

Experimental Workflow for qRT-PCR

qRTPCR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample RNA_Ext RNA Extraction Sample->RNA_Ext cDNA_Syn cDNA Synthesis RNA_Ext->cDNA_Syn qPCR qRT-PCR cDNA_Syn->qPCR Data_Analysis Relative Quantification (2-ΔΔCt) qPCR->Data_Analysis Report Report Gene Expression Changes Data_Analysis->Report

Workflow for transcriptomic biomarker analysis.
Metabolomic Biomarkers

Metabolomics, the comprehensive analysis of small molecule metabolites, can reveal systemic effects of this compound exposure.

Potential Metabolomic Biomarkers:

Studies have indicated that this compound exposure can lead to perturbations in:

  • Carbohydrate metabolism.

  • Primary bile acid metabolism.

  • Amino acid metabolism (e.g., leucine, isoleucine, valine).

  • Lipid metabolism (e.g., diacylglycerols, sphingolipids, lipoprotein profiles).

Experimental Protocol: Untargeted Metabolomics using LC-MS

  • Sample Preparation:

    • Extract metabolites from serum or plasma using a solvent precipitation method (e.g., with methanol or acetonitrile) to remove proteins.

    • Centrifuge the samples and collect the supernatant.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Liquid Chromatography (LC): Separate the metabolites using a reversed-phase or HILIC column with a gradient elution.

    • Mass Spectrometry (MS): Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to achieve broad coverage of the metabolome.

  • Data Analysis:

    • Process the raw data using specialized software for peak picking, alignment, and normalization.

    • Perform statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between exposed and control groups.

    • Identify the significant metabolites by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases.

Signaling Pathway Perturbation by this compound

Signaling_Pathway DDE This compound AR Androgen Receptor DDE->AR Antagonizes ER Estrogen Receptor DDE->ER Binds Nucleus Nucleus AR->Nucleus Translocation ER->Nucleus Translocation Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Cellular_Effects Adverse Cellular Effects Gene_Expression->Cellular_Effects

This compound disrupts key signaling pathways.

Conclusion

The development and application of robust biomarkers are essential for assessing human exposure to this compound and understanding its potential health risks. This document provides a framework of detailed protocols for measuring biomarkers of both exposure and effect. The integration of data from direct toxicant measurement, hormonal assays, transcriptomics, and metabolomics will provide a comprehensive picture of the biological impact of this compound, aiding in risk assessment and the development of potential therapeutic or preventative strategies. Researchers are encouraged to adapt and validate these protocols for their specific applications.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of o,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the cleanup of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) from various sample matrices using solid-phase extraction (SPE). The methodologies outlined are based on established practices for organochlorine pesticide residue analysis.

Introduction

This compound is an isomer of the more prevalent p,p'-DDE, both of which are breakdown products of the insecticide DDT. Due to their persistence in the environment and potential for bioaccumulation, robust analytical methods are essential for their accurate quantification in complex matrices such as food, water, and biological tissues.[1][2] Solid-phase extraction is a widely adopted cleanup technique that effectively removes interfering substances from sample extracts prior to chromatographic analysis, thereby improving data quality and protecting analytical instrumentation.[1][3] This is crucial for sensitive detection methods like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

The primary principle of SPE cleanup for non-polar compounds like this compound involves either normal-phase or reversed-phase chromatography. In normal-phase SPE, a polar stationary phase (e.g., Florisil) is used to retain polar interferences while the non-polar analyte is eluted. Conversely, reversed-phase SPE employs a non-polar stationary phase (e.g., C18) to retain the non-polar analyte while polar impurities are washed away.

Data Presentation: Performance of SPE Sorbents

The selection of the SPE sorbent and elution solvents is critical for achieving high recovery and efficient cleanup. Below is a summary of reported recovery data for DDE isomers using different SPE methods. While specific data for this compound is limited in the provided search results, the data for the closely related and co-analyzed 4,4'-DDE is a strong indicator of expected performance.

AnalyteSPE SorbentSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Elution Solvent(s)Reference
4,4'-DDEC18Water100.33.21:1 Acetone:n-Hexane, followed by 1:9 Acetone:n-Hexane
4,4'-DDEC18Water1003Not Specified
4,4'-DDENot SpecifiedNot Specified95Not SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols for normal-phase (Florisil) and reversed-phase (C18) SPE cleanup of sample extracts containing this compound.

Protocol 1: Normal-Phase SPE Cleanup using Florisil Cartridges

Florisil, a magnesium silicate sorbent, is highly effective for the cleanup of organochlorine pesticides from various sample extracts. It efficiently removes polar interferences, resulting in cleaner extracts and improved chromatographic analysis.

Materials:

  • Florisil SPE Cartridges (e.g., 1 g, 6 mL)

  • Sample extract in a non-polar solvent (e.g., hexane)

  • Hexane (pesticide residue grade)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Place the Florisil SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 10 mL of hexane. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load 1-2 mL of the sample extract (in hexane) onto the cartridge.

    • Allow the sample to percolate through the sorbent by gravity or with a gentle vacuum.

  • Washing (Removal of Interferences):

    • Wash the cartridge with 6 mL of hexane to elute non-polar interferences. Collect this fraction for waste.

  • Elution of this compound:

    • Place a clean collection vial under the cartridge.

    • Elute the this compound and other organochlorine pesticides with a solution of 6% diethyl ether in hexane. The exact volume should be optimized, but typically ranges from 5-10 mL. A second elution with 15% diethyl ether in hexane can be performed to ensure recovery of more polar pesticides if they are of interest. For this compound, the first fraction is generally sufficient.

  • Post-Elution Processing:

    • The collected eluate can be concentrated under a gentle stream of nitrogen to the desired final volume for analysis by GC.

Protocol 2: Reversed-Phase SPE Cleanup using C18 Cartridges

Reversed-phase SPE with a C18 sorbent is a common technique for extracting non-polar analytes like this compound from aqueous samples or polar extracts.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Aqueous sample or sample extract redissolved in a polar solvent

  • Methanol (pesticide residue grade)

  • Deionized water

  • Acetone (pesticide residue grade)

  • n-Hexane (pesticide residue grade)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Condition the cartridge by passing 10 mL of methanol through the sorbent.

    • Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the aqueous sample or the extract in a polar solvent onto the cartridge at a slow, controlled flow rate (e.g., 5-10 mL/min).

  • Washing (Removal of Polar Interferences):

    • Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove excess water.

  • Elution of this compound:

    • Place a clean collection vial under the cartridge.

    • Elute the this compound with a non-polar solvent or a mixture of solvents. A common elution solvent is a mixture of acetone and n-hexane (e.g., 1:1 v/v), followed by a second elution with a less polar mixture (e.g., 1:9 v/v acetone:n-hexane). Typically, two aliquots of 5-10 mL are sufficient.

  • Post-Elution Processing:

    • The collected eluate is often passed through anhydrous sodium sulfate to remove any residual water.

    • The eluate is then concentrated under a gentle stream of nitrogen to the final volume required for GC analysis.

Experimental Workflow Diagrams

The following diagrams illustrate the logical steps in the SPE cleanup protocols.

SPE_Workflow_Normal_Phase start Start sample_prep Sample Extract (in Hexane) start->sample_prep loading Sample Loading sample_prep->loading conditioning Cartridge Conditioning (Florisil) conditioning->loading washing Washing (Hexane) loading->washing elution Elution (Diethyl Ether/Hexane) washing->elution waste1 Waste washing->waste1 Interferences concentration Concentration elution->concentration This compound Fraction analysis GC Analysis concentration->analysis end End analysis->end SPE_Workflow_Reversed_Phase start Start sample_prep Aqueous Sample or Polar Extract start->sample_prep loading Sample Loading sample_prep->loading conditioning Cartridge Conditioning (C18) conditioning->loading washing Washing (Water) loading->washing waste1 Waste loading->waste1 Unretained Components drying Cartridge Drying washing->drying waste2 Waste washing->waste2 Polar Interferences elution Elution (Acetone/Hexane) drying->elution post_elution Drying & Concentration elution->post_elution This compound Fraction analysis GC Analysis post_elution->analysis end End analysis->end

References

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of O,P'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,P'-Dichlorodiphenyldichloroethylene (O,P'-DDE) is a significant metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1] As a persistent organic pollutant, this compound bioaccumulates in the environment and in living organisms, posing potential health risks.[2] Notably, this compound is recognized as an endocrine-disrupting chemical (EDC), exhibiting both anti-androgenic and estrogenic activities by interacting with hormone receptors.[1][3][4] This interference with hormonal signaling pathways can lead to adverse effects on reproductive health and development.

The accurate and sensitive identification of this compound in various matrices, including environmental samples, food products, and biological tissues, is crucial for assessing exposure and understanding its toxicological implications. High-resolution mass spectrometry (HRMS), coupled with gas chromatography (GC) or liquid chromatography (LC), has emerged as a powerful analytical tool for this purpose. The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, enable the confident identification of this compound, even in complex matrices, by providing precise mass measurements and characteristic isotopic patterns.

This application note provides detailed protocols for the identification of this compound using GC-HRMS and LC-HRMS, along with information on sample preparation, data interpretation, and a visualization of its endocrine-disrupting signaling pathway.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental for its analysis.

PropertyValueSource
Chemical FormulaC₁₄H₈Cl₄
Molecular Weight318.025 g/mol
Exact Mass317.935061 Da
Monoisotopic Mass315.938011 Da
CAS Number3424-82-6

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the effective extraction of this compound and removal of interfering matrix components. The following are generalized protocols that can be adapted based on the specific matrix.

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food and Environmental Matrices

The QuEChERS method is widely used for the extraction of pesticide residues from a variety of sample types.

  • Extraction:

    • Homogenize 10-15 g of the sample.

    • Add 10-15 mL of acetonitrile.

    • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) appropriate for the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

    • The supernatant is ready for LC-HRMS or GC-HRMS analysis (solvent exchange may be necessary for GC).

2. Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and concentration of organic pollutants from aqueous samples.

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Pass the water sample through the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Concentrate the eluate and reconstitute in a solvent compatible with the analytical instrument.

3. Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Serum)

LLE is a classic method for extracting analytes from liquid samples.

  • To a sample of serum, add a water-immiscible organic solvent (e.g., hexane, dichloromethane).

  • Vortex to ensure thorough mixing and extraction of this compound into the organic phase.

  • Centrifuge to separate the layers.

  • Collect the organic layer.

  • The extract may require further cleanup steps, such as passage through a silica gel column, before analysis.

GC-HRMS Protocol (Example)

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: Gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp to 180 °C at 20 °C/min.

    • Ramp to 300 °C at 5 °C/min, hold for 5 min.

  • HRMS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: TOF or Orbitrap.

    • Acquisition Mode: Full scan.

    • Mass Range: m/z 50-500.

    • Resolution: >60,000 FWHM.

    • Data Acquisition: Centroid.

LC-HRMS Protocol (Example)

Liquid chromatography is an alternative for the analysis of this compound, particularly when dealing with complex matrices that may require less volatile derivatization.

  • Instrumentation: Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap).

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • Start at 30% B, hold for 1 min.

    • Increase to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 30% B and equilibrate for 3 min.

  • Injection Volume: 5 µL.

  • HRMS Parameters:

    • Ionization Mode: Heated Electrospray Ionization (HESI), positive or negative mode.

    • Mass Analyzer: Orbitrap.

    • Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2).

    • Mass Range: m/z 100-600.

    • Resolution: >70,000 FWHM.

    • Collision Energy (for dd-MS2): Stepped normalized collision energy (e.g., 20, 40, 60).

Data Presentation and Interpretation

The identification of this compound using HRMS is based on several key parameters, which should be presented clearly for confident identification.

High-Resolution Mass Spectrometry Data
ParameterTheoretical ValueObserved ValueMass Error (ppm)
Precursor Ion (M)⁺ 315.938011[Enter Observed m/z][Calculate]
Isotopic Pattern C₁₄H₈³⁵Cl₄[Confirm Isotope Profile]-
C₁₄H₈³⁵Cl₃³⁷Cl[Confirm Isotope Profile]-
Fragmentation Data

The fragmentation pattern of this compound provides structural information that confirms its identity. The major fragments observed in the electron ionization mass spectrum are listed below.

Fragment Ionm/z
[M-Cl]⁺281
[M-2Cl]⁺246
[M-C₂Cl₂]⁺211
[C₆H₄Cl]⁺111

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.

Quantitative Data

While this application note focuses on identification, HRMS can also be used for quantification. The following table presents example quantitative data for this compound from a GC-MS/MS study, as HRMS-specific quantitative data is limited in the literature. These values can serve as a reference for expected concentrations in various matrices.

MatrixConcentration RangeMethodReference
Human Serum< LOQ - 12.83 ng/g wwGC-MS/MS
Trout< LOQ - 12.83 ng/g wwGC-MS/MS
Daikenchuto (herbal medicine)MRM transitions providedGC-MS/MS
Honey5 - 100 ng/gGC-MS/MS

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Analysis Sample Sample (Food, Environmental, Biological) Extraction Extraction (QuEChERS, SPE, LLE) Sample->Extraction Cleanup Cleanup (d-SPE, Silica Gel) Extraction->Cleanup Chromatography Chromatography (GC or LC) Cleanup->Chromatography HRMS High-Resolution Mass Spectrometry Chromatography->HRMS DataProcessing Data Processing HRMS->DataProcessing Identification Identification (Accurate Mass, Isotopic Pattern, Fragmentation) DataProcessing->Identification Quantification Quantification DataProcessing->Quantification

Caption: General experimental workflow for the identification of this compound.

Endocrine Disruption Signaling Pathway

endocrine_disruption cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OP_DDE This compound AR Androgen Receptor (AR) OP_DDE->AR Antagonist ER Estrogen Receptor (ER) OP_DDE->ER Agonist Androgen Androgen Androgen->AR Binds Estrogen Estrogen Estrogen->ER Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Gene_Expression Altered Gene Expression ARE->Gene_Expression Regulates ERE->Gene_Expression Regulates

References

Application Note and Protocol for the Analytical Method Validation of o,p'-DDE in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the validation of analytical methods for the quantification of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) in complex matrices. This compound is a metabolite of the insecticide DDT and is a persistent organic pollutant (POP) frequently monitored in environmental and biological samples.[1][2] Its presence in matrices such as soil, sediment, food, and biological tissues is of significant concern due to its potential endocrine-disrupting effects.[1] Accurate and reliable quantification of this compound is therefore crucial for environmental monitoring, food safety assessment, and toxicological studies.

This application note details the key parameters for method validation, provides step-by-step experimental protocols for sample preparation and analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and presents a summary of expected performance data.

Analytical Method Validation Parameters

The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance characteristics that must be evaluated include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: Method Performance Characteristics for this compound Analysis

The following table summarizes typical quantitative data for a validated GC-MS/MS method for the analysis of this compound in various complex matrices.

Validation ParameterSoil/SedimentFatty Food Matrix (e.g., Fish, Dairy)
Linearity Range 0.5 - 100 µg/kg1 - 200 µg/kg
Correlation Coefficient (r²) ≥ 0.995≥ 0.995
Accuracy (Recovery %) 85 - 110%80 - 115%
Precision (RSD %) < 15%< 20%
Limit of Detection (LOD) 0.1 - 0.5 µg/kg0.2 - 1.0 µg/kg
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/kg1.0 - 5.0 µg/kg
GC-MS/MS MRM Transitions Precursor Ion: 318.0 m/z. Product Ions: 246.0 m/z (Quantifier), 176.0 m/z (Qualifier)Precursor Ion: 318.0 m/z. Product Ions: 246.0 m/z (Quantifier), 176.0 m/z (Qualifier)

Experimental Workflow

The overall experimental workflow for the analysis of this compound in complex matrices is depicted below.

Analytical Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMSMS GC-MS/MS Analysis Cleanup->GCMSMS Quantification Quantification GCMSMS->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: Overall experimental workflow for this compound analysis.

Experimental Protocols

Detailed methodologies for the extraction and cleanup of this compound from soil/sediment and fatty food matrices are provided below.

Protocol 1: Analysis of this compound in Soil and Sediment using QuEChERS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Materials and Reagents

  • Homogenized soil/sediment sample

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent

  • This compound analytical standard

  • Internal standard (e.g., PCB 209)

2. Extraction Procedure

  • Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate amount of internal standard solution.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 x g for 2 minutes.

  • The supernatant is now ready for GC-MS/MS analysis.

Protocol 2: Analysis of this compound in Fatty Food Matrices (e.g., Fish Tissue)

This protocol is a modified QuEChERS method suitable for matrices with high-fat content.[3]

1. Materials and Reagents

  • Homogenized fatty food sample (e.g., fish tissue)

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Dispersive SPE (d-SPE) tubes containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbent

  • This compound analytical standard

  • Internal standard (e.g., PCB 209)

2. Extraction Procedure

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add an appropriate amount of internal standard solution.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.[3]

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE Cleanup

  • Transfer 1 mL of the acetonitrile extract to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 x g for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound.

1. Gas Chromatography (GC) Conditions

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 5 °C/min to 200 °C, hold for 5 min

    • Ramp 3: 5 °C/min to 280 °C, hold for 5 min

2. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Precursor Ion: 318.0 m/z

    • Product Ion 1 (Quantifier): 246.0 m/z

    • Product Ion 2 (Qualifier): 176.0 m/z

Signaling Pathway Diagram

The logical relationship of the key steps in the analytical method validation process is illustrated below.

Method Validation Logic cluster_Development Method Development cluster_Validation Method Validation cluster_Application Method Application MethodDev Method Development Specificity Specificity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineAnalysis Routine Analysis Robustness->RoutineAnalysis

References

Troubleshooting & Optimization

Technical Support Center: o,p'-DDE Quantification in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of o,p'-DDE in environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

1. Why am I seeing poor recovery of this compound in my spiked samples?

  • Answer: Poor recovery of this compound can stem from several factors throughout the analytical workflow. Inefficient extraction is a primary suspect. The choice of extraction solvent and technique must be appropriate for the sample matrix. For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be suitable for some matrices, while others might require more exhaustive techniques like Soxhlet or pressurized liquid extraction. Additionally, losses can occur during the evaporation and reconstitution steps. Careful optimization of these steps is crucial. Another significant factor is the cleanup process. If the cleanup cartridge (e.g., Florisil, silica gel) is not properly activated or if the elution solvent is incorrect, this compound may not be efficiently recovered. Finally, matrix effects can lead to signal suppression, which appears as low recovery.[1][2][3] To troubleshoot, systematically evaluate each step of your protocol with fortified samples and certified reference materials.

2. My this compound peak is showing significant interference or co-elution. What can I do?

  • Answer: Co-elution is a major challenge in this compound analysis, often due to the presence of other DDT isomers (like the much more abundant p,p'-DDE) and polychlorinated biphenyls (PCBs).[4][5] To address this, consider the following:

    • Chromatographic Optimization: Modify your gas chromatography (GC) temperature program to improve separation. Using a longer capillary column or a column with a different stationary phase can also enhance resolution.

    • Dual-Column GC: Employing a dual-column GC system with two columns of different polarity provides a robust confirmation of the analyte's identity and can resolve co-eluting peaks.

    • Selective Detection: If you are using an electron capture detector (ECD), switching to a mass spectrometer (MS) can provide greater selectivity. For highly complex matrices, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly effective at eliminating interferences.

    • Enhanced Cleanup: Implement more rigorous cleanup procedures. Gel permeation chromatography (GPC) is effective at removing high molecular weight interferences like lipids. Adsorption chromatography using materials like Florisil or silica can also separate this compound from interfering compounds.

3. I am observing significant matrix effects in my analysis. How can I mitigate them?

  • Answer: Matrix effects, where co-extracted compounds from the sample enhance or suppress the instrument's response to this compound, are a common problem leading to inaccurate quantification. Here are some strategies to minimize their impact:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the matrix-induced signal enhancement or suppression.

    • Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., ¹³C-o,p'-DDE). This is the most effective way to correct for matrix effects as the internal standard behaves similarly to the native analyte throughout the sample preparation and analysis process.

    • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the method's detection limit.

    • Improved Cleanup: More effective cleanup procedures will remove more of the interfering matrix components, thereby reducing matrix effects.

4. What are the best practices for sample preparation and cleanup for this compound analysis in soil and sediment?

  • Answer: For soil and sediment samples, the goal is to efficiently extract this compound while removing a wide range of interfering substances. A typical workflow involves:

    • Extraction: Soxhlet extraction with a solvent like hexane or a mixture of hexane and acetone is a traditional and robust method. Pressurized liquid extraction (PLE) offers a faster alternative with lower solvent consumption.

    • Sulfur Removal: Sediments often contain elemental sulfur which can interfere with GC analysis. This can be removed by adding activated copper powder or using a sulfuric acid cleanup step.

    • Cleanup: Gel permeation chromatography (GPC) is highly effective for removing lipids and other high-molecular-weight compounds. This is often followed by adsorption chromatography on Florisil or silica gel to remove more polar interferences.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound quantification.

Protocol 1: Extraction and Cleanup of this compound from Soil/Sediment Samples
  • Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample.

  • Extraction (Soxhlet):

    • Mix 10-20 g of the homogenized sample with anhydrous sodium sulfate to remove residual moisture.

    • Place the mixture in a Soxhlet extraction thimble.

    • Extract with 200 mL of a 1:1 mixture of hexane and acetone for 8-12 hours.

  • Concentration: Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Sulfur Removal (if necessary): Add activated copper granules to the concentrated extract and sonicate for 15 minutes. The copper will turn black if sulfur is present. Continue adding fresh copper until it remains bright.

  • Cleanup (Florisil Column):

    • Prepare a chromatography column with activated Florisil.

    • Load the concentrated extract onto the column.

    • Elute with a series of solvents of increasing polarity (e.g., hexane, followed by a mixture of hexane and diethyl ether). Collect the fraction containing this compound.

  • Final Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis.

Protocol 2: GC-MS/MS Analysis of this compound
  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 5 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • MRM Transitions: Monitor at least two MRM transitions for this compound for quantification and confirmation. For example, precursor ion m/z 318 -> product ions m/z 246 and m/z 248.

Quantitative Data Summary

ChallengeMitigation StrategyTypical Improvement in AccuracyReference
Matrix EffectsMatrix-Matched Calibration20-50%
Co-elution with p,p'-DDEDual-Column GC or GC-MS/MS>95% resolution
Poor Recovery from Complex MatricesEnhanced Cleanup (e.g., GPC)15-30% increase in recovery

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis Sample Environmental Sample (Soil, Water, Biota) Extraction Extraction (Soxhlet, QuEChERS) Sample->Extraction Concentration1 Initial Concentration Extraction->Concentration1 Cleanup Cleanup (GPC, Florisil, SPE) Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GC_MS GC-MS or GC-MS/MS Analysis Concentration2->GC_MS Data Data Quantification GC_MS->Data

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic action_node action_node start Poor Analytical Result? recovery Low Recovery? start->recovery Yes interference Peak Interference? start->interference No matrix_effect Matrix Effects? start->matrix_effect No check_extraction Optimize Extraction & Cleanup recovery->check_extraction Yes interference->recovery No optimize_gc Optimize GC Method or use GC-MS/MS interference->optimize_gc Yes matrix_effect->interference No use_mmc Use Matrix-Matched Calibration or Isotope Dilution matrix_effect->use_mmc Yes

Caption: Troubleshooting logic for this compound analysis issues.

References

Technical Support Center: Preventing o,p'-DDE Degradation During Sample Extraction and Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of o,p'-DDE during sample extraction and cleanup.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

A1: this compound (1-chloro-2-(2,2-dichloro-1-(4-chlorophenyl)ethenyl)benzene) is a metabolite and degradation product of the organochlorine pesticide o,p'-DDT. Technical grade DDT mixtures contained o,p'-DDT, which can break down into this compound in the environment.[1] It is a persistent organic pollutant (POP) and its accurate quantification is crucial for environmental monitoring and toxicological studies. Degradation of this compound during sample preparation can lead to underestimation of its concentration, resulting in inaccurate risk assessments.

Q2: What are the main factors that can cause this compound degradation during sample processing?

A2: The primary factors contributing to this compound degradation during sample extraction and cleanup are:

  • pH: Extreme pH conditions, particularly alkaline environments, can promote the dehydrochlorination of DDT isomers to DDE. While DDE itself is more stable to alkaline conditions than DDT, harsh pH conditions should generally be avoided.

  • Temperature: High temperatures, especially in the gas chromatograph (GC) inlet, can cause thermal degradation of this compound.[2]

  • Light: Exposure to UV light or even strong laboratory light can induce photodegradation of DDE compounds.[3]

  • Active Surfaces: Contact with active sites on glassware, metal surfaces in instruments, or certain cleanup sorbents can catalyze degradation.[2]

  • Matrix Effects: Co-extracted compounds from the sample matrix can sometimes enhance the degradation of analytes like this compound during analysis.[4]

Q3: How can I minimize photodegradation of this compound in the lab?

A3: To minimize photodegradation, it is recommended to:

  • Use amber glassware for all sample and extract storage.

  • If amber glassware is unavailable, wrap clear glassware with aluminum foil.

  • Minimize the exposure of samples and extracts to direct sunlight and strong artificial light.

  • Store extracts in the dark when not in use.

Q4: What are the signs of this compound degradation in my analytical results?

A4: Signs of this compound degradation may include:

  • Low recovery of this compound in spiked samples or quality control standards.

  • Poor reproducibility of results for this compound across multiple analyses of the same sample.

  • The appearance of unexpected peaks in the chromatogram that may correspond to degradation products. For instance, thermal degradation in the GC inlet can lead to the formation of other chlorinated compounds.

II. Troubleshooting Guide: Low this compound Recovery

This guide provides a step-by-step approach to troubleshooting low recovery of this compound, a common issue that can indicate degradation.

Logical Flow for Troubleshooting Low this compound Recovery

Troubleshooting_Flow start Low this compound Recovery Detected check_qc Review QC Samples (Blanks, Spikes, Surrogates) start->check_qc qc_ok QC within limits? check_qc->qc_ok investigate_matrix Investigate Matrix Effects qc_ok->investigate_matrix Yes qc_fail QC fails qc_ok->qc_fail No matrix_match Prepare Matrix-Matched Standards investigate_matrix->matrix_match cleanup_eval Evaluate Cleanup Efficiency matrix_match->cleanup_eval end Problem Resolved cleanup_eval->end investigate_method Investigate Sample Preparation Method qc_fail->investigate_method check_instrument Investigate Instrument Performance qc_fail->check_instrument check_extraction Review Extraction Protocol investigate_method->check_extraction check_cleanup Review Cleanup Protocol investigate_method->check_cleanup check_extraction->end check_cleanup->end gc_inlet Check GC Inlet Conditions check_instrument->gc_inlet column_eval Evaluate Column Performance check_instrument->column_eval gc_inlet->end column_eval->end

Caption: A logical workflow for troubleshooting low this compound recovery.

Problem Potential Cause Recommended Action
Low recovery in spiked samples and standards Degradation during extraction * pH: Ensure the pH of the extraction solvent is neutral. Avoid strongly acidic or alkaline conditions. For liquid-liquid extractions, if pH adjustment is necessary, perform it cautiously and neutralize the extract promptly. * Solvent Choice: Use high-purity, pesticide-grade solvents. Some solvents may contain impurities that can catalyze degradation. Hexane, acetone, and dichloromethane are commonly used. * Temperature: Avoid excessive heat during extraction. If using techniques like Soxhlet or accelerated solvent extraction (ASE), optimize the temperature to ensure efficient extraction without causing thermal degradation.
Degradation during cleanup * Sorbent Activity: Highly active sorbents like Florisil or alumina can cause degradation. Ensure proper deactivation of the sorbent according to established methods (e.g., by adding a specific percentage of water). * Contact Time: Minimize the time the extract is in contact with the cleanup sorbent. * Fractionation: If using column chromatography for cleanup, ensure that the elution solvent is appropriate to recover this compound in the expected fraction.
Adsorption to labware * Glassware: Use silanized glassware to reduce active sites that can adsorb this compound. * Plastics: Avoid the use of certain plastics that may leach interfering compounds or adsorb the analyte. Use high-quality polypropylene tubes if necessary, but minimize contact time.
Low recovery in matrix samples but not in clean standards Matrix-induced degradation * Matrix Effects: Co-extracted substances from the sample matrix can enhance the degradation of this compound, particularly in the GC inlet. * Cleanup: Improve the cleanup procedure to remove more of the interfering matrix components. This may involve using a combination of sorbents or a different cleanup technique.
Incomplete extraction * Homogenization: Ensure the sample is thoroughly homogenized to allow for efficient extraction. * Solvent-to-Sample Ratio: Use an adequate volume of extraction solvent to ensure complete extraction from the sample matrix.
Inconsistent recovery Photodegradation * Light Exposure: Protect samples and extracts from light at all stages of the process by using amber glassware or by covering clear glassware with aluminum foil.
Thermal degradation in GC inlet * Inlet Temperature: Optimize the GC inlet temperature. While a high temperature is needed for volatilization, excessively high temperatures can cause degradation. * Inlet Liner: Use a deactivated inlet liner and change it regularly. The presence of non-volatile matrix components on the liner can create active sites for degradation.

III. Experimental Protocols and Data

General Workflow for this compound Analysis

O_P_DDE_Analysis_Workflow Sample_Collection 1. Sample Collection (Soil, Water, Biota) Sample_Preparation 2. Sample Preparation (Homogenization, Spiking) Sample_Collection->Sample_Preparation Extraction 3. Extraction (LLE, SPE, QuEChERS, ASE) Sample_Preparation->Extraction Cleanup 4. Cleanup (Florisil, GPC, dSPE) Extraction->Cleanup Concentration 5. Concentration/Solvent Exchange Cleanup->Concentration Analysis 6. GC Analysis (ECD or MS Detector) Concentration->Analysis

Caption: A general experimental workflow for this compound analysis.

Protocol 1: Extraction and Cleanup of this compound from Soil Samples

This protocol is a general guideline and may need to be optimized for specific soil types.

  • Sample Preparation:

    • Air-dry the soil sample and sieve to remove large debris.

    • Homogenize the sample by thorough mixing.

    • Weigh 10-20 g of the homogenized soil into a beaker.

    • Spike the sample with a known amount of this compound standard and a surrogate standard for recovery correction.

  • Extraction (Accelerated Solvent Extraction - ASE):

    • Mix the soil sample with a drying agent like anhydrous sodium sulfate.

    • Pack the mixture into an ASE cell.

    • Extract the sample with a mixture of hexane and acetone (1:1, v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

    • Collect the extract.

  • Cleanup (Florisil Column Chromatography):

    • Prepare a chromatography column with activated Florisil.

    • Concentrate the extract from the ASE and load it onto the Florisil column.

    • Elute the column with solvents of increasing polarity. This compound typically elutes in a fraction containing a mixture of hexane and diethyl ether.

    • Collect the fraction containing this compound.

  • Concentration and Analysis:

    • Concentrate the collected fraction to a final volume of 1 mL.

    • Analyze the extract by gas chromatography with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).

Quantitative Data: Comparison of Extraction Methods for this compound in Soil

The following table summarizes recovery data from a study comparing different extraction methods for this compound in soil.

Extraction MethodMean Recovery (%)Relative Standard Deviation (RSD) (%)
Microwave-Assisted Extraction (MAE)95.25.8
Accelerated Solvent Extraction (ASE)88.66.5
QuEChERS92.47.1
Ultrasonic Extraction85.38.2

Data adapted from a comparative study on organochlorine pesticide extraction from soil.

Note: Recovery rates can vary significantly depending on the soil type and the specific parameters of the method used.

IV. Signaling Pathways and Logical Relationships

Degradation Pathways of o,p'-DDT to this compound

DDT_Degradation o_p_DDT o,p'-DDT o_p_DDE This compound o_p_DDT->o_p_DDE Dehydrochlorination (e.g., alkaline conditions) o_p_DDD o,p'-DDD o_p_DDT->o_p_DDD Reductive Dechlorination (anaerobic conditions)

Caption: Primary degradation pathways of o,p'-DDT.

This technical support guide provides a starting point for addressing this compound degradation. It is crucial to perform thorough method validation for your specific sample matrix and analytical conditions to ensure accurate and reliable results.

References

improving sensitivity of O,P'-Dde detection in low concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for o,p'-DDE analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection, particularly at low concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my this compound signal weak or undetectable in my GC-MS/HPLC analysis?

A weak or absent signal for this compound is a common issue stemming from multiple potential sources throughout the analytical workflow. A systematic approach is the best way to identify the root cause.[1][2]

Answer: Your issue can likely be traced to one of three areas: sample preparation, instrument parameters, or system contamination.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the source of a poor signal.

G cluster_prep 1. Sample Preparation & Extraction cluster_gc 2. GC/HPLC System cluster_ms 3. Detector start Start: Low or No This compound Signal prep_check Is sample extraction efficiency adequate? start->prep_check prep_enrich Is a pre-concentration step needed? prep_check->prep_enrich No gc_inject Check Injection: Syringe, Septum, Liner prep_check->gc_inject Yes prep_ok Preparation Verified prep_enrich->prep_ok prep_enrich->gc_inject gc_params Optimize Method: Flow Rate, Temp. Program gc_inject->gc_params gc_ok System Verified gc_inject->gc_ok gc_column Evaluate Column: Bleed, Activity, Installation gc_params->gc_column ms_tune Verify Detector Tune & Sensitivity gc_column->ms_tune ms_source Clean Ion Source / Detector ms_tune->ms_source Tune Fails ms_ok Detector Verified ms_tune->ms_ok end_node Problem Resolved ms_tune->end_node Tune OK ms_source->end_node G cluster_workflow SPE Workflow for this compound Pre-concentration node1 1. Cartridge Conditioning node2 Activate with Methanol (5 mL) node4 2. Sample Loading node1->node4 node3 Equilibrate with DI Water (5 mL) node5 Load aqueous sample (e.g., 500 mL) at a slow, steady flow rate node6 3. Cartridge Washing node4->node6 node7 Wash with 5 mL Water/Methanol (95:5) to remove polar interferences node9 4. Analyte Elution node6->node9 node8 Dry cartridge under vacuum/nitrogen node10 Elute this compound with a non-polar solvent (e.g., 2 x 2 mL Dichloromethane) node11 5. Final Preparation node9->node11 node12 Evaporate eluate to near dryness and reconstitute in 100 µL of injection solvent

References

troubleshooting co-elution of DDE isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Troubleshooting Co-elution of DDE Isomers

Welcome to our dedicated support center for resolving common issues in the gas chromatographic analysis of Dichlorodiphenyldichloroethylene (DDE) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome co-elution challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my p,p'-DDE and o,p'-DDE isomers co-eluting or showing poor peak shape?

A1: Co-elution of DDE isomers, which are structurally similar, is a common challenge in gas chromatography. The primary reasons for this issue, often accompanied by poor peak shapes like tailing or fronting, include:

  • Inappropriate GC Column: The stationary phase chemistry is not selective enough to differentiate between the isomers.[1][2]

  • Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high, preventing a proper separation.[3]

  • Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, moving it away from the optimal velocity for maximum efficiency.[4][5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and asymmetric peaks.

  • System Contamination: Active sites in the injector liner, column, or detector can cause unwanted interactions with the analytes, leading to peak tailing. This can be caused by residues from previous runs.

  • Poor Column Installation: A poorly cut or installed column can create turbulence in the carrier gas flow, leading to peak distortion.

Q2: How can I confirm that I have a co-elution issue?

A2: While a perfectly symmetrical peak can still hide co-eluting compounds, an asymmetrical peak with a shoulder is a strong indicator of co-elution. If you are using a mass spectrometer (MS) detector, you can investigate further:

  • Examine Mass Spectra Across the Peak: Acquire mass spectra at different points (the beginning, apex, and end) of the chromatographic peak. If the mass spectra or the ion ratios change across the peak, it confirms the presence of more than one compound.

  • Use Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ. Plotting the EICs for characteristic ions of each isomer can help reveal the presence of multiple compounds under a single peak.

Q3: What is the first step I should take to resolve co-eluting DDE isomers?

A3: The first and most critical step is to ensure your GC system is clean and functioning correctly. Perform routine inlet maintenance, which includes replacing the liner, O-ring, and septa. A system bake-out can help remove contaminants. If the problem persists, the next logical step is to optimize your chromatographic method, starting with the GC column and then adjusting the temperature program and carrier gas flow rate.

Troubleshooting Guide: A Systematic Approach to Resolving DDE Co-elution

This guide provides a logical workflow for diagnosing and resolving co-elution issues.

cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial System Checks cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Resolution & Advanced Options Start Co-elution Suspected (Broad or Asymmetric Peaks) Confirm Confirm Co-elution (Check Mass Spectra / EICs) Start->Confirm CheckSystem Perform Inlet Maintenance (Replace Liner, Septum) Confirm->CheckSystem LeakCheck Check for System Leaks CheckSystem->LeakCheck OptimizeColumn Step 1: Evaluate GC Column (Is stationary phase appropriate?) LeakCheck->OptimizeColumn OptimizeTemp Step 2: Optimize Temperature Program (Lower initial temp, reduce ramp rate) OptimizeColumn->OptimizeTemp OptimizeFlow Step 3: Adjust Carrier Gas Flow Rate (Optimize for best efficiency) OptimizeTemp->OptimizeFlow Result Resolution Achieved? OptimizeFlow->Result Success Baseline Separation Achieved Result->Success Yes Failure Consider Advanced Options (e.g., GCxGC, different column chemistry) Result->Failure No cluster_0 Column Selection Logic Start Separating DDE Isomers Decision1 Are isomers structurally similar but with slight polarity differences? Start->Decision1 Rec1 Use a mid-polarity column (e.g., 50% Phenyl Polysiloxane) to enhance dipole interactions. Decision1->Rec1 Yes Rec2 If still co-eluting, consider a more polar phase (e.g., Cyanopropyl). Rec1->Rec2

References

minimizing ion suppression for O,P'-Dde in LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of o,p'-DDE.

Troubleshooting Guides

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound.

Problem: Low or no this compound signal intensity.

Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.

Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][2] The choice of technique depends on the sample matrix.

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples like plasma, urine, and environmental water samples.[1][3]

    • Liquid-Liquid Extraction (LLE): A classic technique for separating analytes based on their differential solubility in two immiscible liquids.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used for pesticide residue analysis in food matrices.[4]

    • Protein Precipitation: A straightforward method for removing proteins from biological samples, though it may not remove other matrix components like phospholipids.

  • Improve Chromatographic Separation: Increasing the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve this compound from interfering peaks.

    • Column Selection: Use a column with a different stationary phase chemistry to alter selectivity.

    • Flow Rate Reduction: Lowering the flow rate can sometimes improve separation efficiency.

  • Dilute the Sample: A simple and often effective method to reduce the concentration of matrix components. However, this may compromise the limit of detection if this compound concentrations are very low.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by the matrix.

Problem: Poor reproducibility of this compound signal across different samples.

Possible Cause: Variable matrix effects between samples.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction and improved reproducibility.

  • Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the sample. It is a robust way to correct for matrix effects in individual samples but is more time-consuming.

  • Thorough Sample Homogenization: Ensure that all samples are uniform before extraction to minimize variability in the matrix composition.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression when analyzing this compound?

A1: The most common sources of ion suppression are co-eluting matrix components from the sample. In biological samples, these are often phospholipids and salts. In environmental samples like soil or water, humic substances and other organic matter can cause significant suppression. For food samples, fats, sugars, and pigments are common interferences.

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal for this compound indicates the retention times where ion suppression is occurring.

Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound?

A3: ESI is generally more susceptible to ion suppression than APCI, especially for analytes in complex matrices. This is because ESI is more sensitive to the presence of non-volatile salts and other compounds that can compete with the analyte for ionization. However, the choice of ionization technique will also depend on the specific properties of this compound and the mobile phase composition.

Q4: Can the mobile phase composition influence ion suppression for this compound?

A4: Yes, the mobile phase composition can have a significant impact. Additives like formic acid or ammonium formate can improve ionization efficiency for some compounds but may also contribute to ion suppression. It is crucial to optimize the mobile phase to achieve good chromatography and minimize suppression. Traces of acids from previous analyses can also cause signal suppression, so thorough flushing of the LC-MS/MS system is important.

Q5: Are there any specific sample preparation kits recommended for this compound analysis?

A5: While there are no kits exclusively for this compound, many commercially available SPE cartridges and QuEChERS kits are designed for pesticide residue analysis and can be very effective. The choice will depend on your specific sample matrix. For example, C18 or polymeric SPE cartridges are often used for water samples, while QuEChERS kits are a good choice for a wide variety of food matrices.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To determine the retention time regions where matrix components cause ion suppression for this compound.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-fitting

  • Standard solution of this compound (e.g., 1 µg/mL in methanol)

  • Blank matrix extract (prepared using your standard sample preparation protocol)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for your this compound analysis.

  • Connect the syringe pump to the LC flow path after the analytical column and before the mass spectrometer inlet using a tee-fitting.

  • Infuse the this compound standard solution at a constant low flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for the this compound MRM transition is observed, inject the blank matrix extract onto the column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
Sample Preparation TechniqueTypical MatricesAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Water, Plasma, UrineHigh selectivity, good removal of interferences.Can be time-consuming and require method development.
Liquid-Liquid Extraction (LLE) Water, SerumSimple, inexpensive.Can be labor-intensive and use large volumes of organic solvents.
QuEChERS Fruits, Vegetables, SoilFast, high throughput, effective for a wide range of pesticides.May not be suitable for all matrix types.
Protein Precipitation Plasma, SerumSimple, fast.Less effective at removing non-protein matrix components.
Table 2: Troubleshooting Ion Suppression for this compound
SymptomPossible CauseRecommended Action
Low signal intensity Co-eluting matrix componentsOptimize sample preparation (SPE, LLE), improve chromatographic separation, dilute sample.
Poor reproducibility Variable matrix effectsUse a stable isotope-labeled internal standard, employ the standard addition method.
Peak tailing or splitting Matrix overload on the columnDilute the sample, use a column with higher capacity, improve sample cleanup.
Gradual loss of signal over a sequence Contamination of the ion sourceClean the ion source, use a divert valve to direct the early and late eluting parts of the run to waste.

Visualizations

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification cluster_3 Outcome LowSignal Low this compound Signal OptimizeSamplePrep Optimize Sample Prep (SPE, LLE, QuEChERS) LowSignal->OptimizeSamplePrep ImproveChroma Improve Chromatography LowSignal->ImproveChroma DiluteSample Dilute Sample LowSignal->DiluteSample PoorReproducibility Poor Reproducibility PoorReproducibility->OptimizeSamplePrep UseIS Use Internal Standard PoorReproducibility->UseIS PostColumnInfusion Post-Column Infusion OptimizeSamplePrep->PostColumnInfusion ImproveChroma->PostColumnInfusion MatrixMatchedCal Matrix-Matched Calibration UseIS->MatrixMatchedCal DiluteSample->MatrixMatchedCal ImprovedData Reliable & Accurate Data PostColumnInfusion->ImprovedData MatrixMatchedCal->ImprovedData SamplePrepDecisionTree Start Select Sample Matrix Biological Biological (Plasma, Urine) Start->Biological Environmental Environmental (Water, Soil) Start->Environmental Food Food (Fruits, Vegetables) Start->Food SPE_Bio Solid-Phase Extraction (SPE) Biological->SPE_Bio LLE_Bio Liquid-Liquid Extraction (LLE) Biological->LLE_Bio PP_Bio Protein Precipitation Biological->PP_Bio SPE_Env Solid-Phase Extraction (SPE) Environmental->SPE_Env LLE_Env Liquid-Liquid Extraction (LLE) Environmental->LLE_Env QuEChERS_Food QuEChERS Food->QuEChERS_Food SPE_Food Solid-Phase Extraction (SPE) Food->SPE_Food

References

Technical Support Center: Analysis of o,p'-DDE in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of o,p'-DDE from sediment and soil samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract from soil and sediment?

A1: this compound (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]-benzene) is a metabolite of the organochlorine pesticide DDT.[1] As a persistent organic pollutant (POP), it strongly binds to organic matter and clay particles in soil and sediment, making its extraction challenging. Its nonpolar and hydrophobic nature contributes to its low solubility in water and strong adsorption to the sample matrix.

Q2: What are the most common extraction methods for this compound from soil and sediment?

A2: The most frequently employed methods include:

  • Soxhlet Extraction: A classical and robust method involving continuous extraction with a solvent.

  • Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.

  • Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

Q3: What are typical recovery rates for this compound from soil and sediment?

A3: Recovery rates can vary significantly depending on the extraction method, solvent system, and sample matrix. Generally, acceptable recoveries are in the range of 80-120%. For instance, studies have shown that for spiked soil samples, both ultrasonication and Soxhlet extraction can achieve recoveries exceeding 80%.[2]

Q4: What are the common analytical techniques for this compound quantification?

A4: Gas chromatography (GC) is the standard technique for analyzing this compound. Due to its high sensitivity to halogenated compounds, an electron capture detector (ECD) is commonly used. For more definitive identification and to overcome matrix interferences, a mass spectrometer (MS) is often employed as the detector (GC-MS).

Q5: What is a "matrix effect" and how can it affect my this compound analysis?

A5: The matrix effect refers to the alteration of the analytical signal of the target analyte (this compound) due to the presence of co-extracted, interfering compounds from the sample matrix. These interferences can either enhance or suppress the signal, leading to inaccurate quantification. In GC analysis, non-volatile matrix components can accumulate in the injector port, leading to signal enhancement.

Troubleshooting Guide for Low this compound Recovery

This guide addresses common issues leading to low recovery of this compound and provides systematic solutions.

Problem 1: Low Extraction Efficiency

Possible Cause Troubleshooting Step
Inappropriate solvent selection. This compound is nonpolar. Use a nonpolar or moderately polar solvent or a mixture. Common choices include hexane, acetone, dichloromethane, or mixtures like hexane-acetone.
Insufficient extraction time or cycles. For Soxhlet, ensure extraction continues for an adequate duration (typically 16-24 hours). For ASE and sonication, optimize the number of extraction cycles.
Strong binding to the sample matrix. High organic matter or clay content can lead to strong adsorption. Consider using a more rigorous extraction technique like ASE. Pre-treating the sample by adding a small amount of water to a dry sample can sometimes improve extraction by displacing the analyte from active sites.
Analyte degradation during extraction. High temperatures during Soxhlet extraction can potentially cause degradation of thermolabile compounds. While this compound is relatively stable, consider using a lower-temperature technique like sonication if degradation is suspected.[2]

Problem 2: Analyte Loss During Sample Cleanup

Possible Cause Troubleshooting Step
Inappropriate cleanup sorbent. Florisil is a common and effective sorbent for cleaning up this compound extracts. Silica gel and alumina are also used. The choice depends on the specific matrix interferences.
Incorrect elution solvent. The polarity of the elution solvent must be optimized to ensure the analyte is eluted from the cleanup column while interferences are retained. A solvent that is too weak will result in low recovery, while a solvent that is too strong will elute interfering compounds.
Co-elution with interfering compounds. If the cleanup step is insufficient, co-eluting compounds can interfere with the chromatographic analysis, leading to inaccurate quantification that may appear as low recovery. Consider using a multi-step cleanup procedure, for example, combining gel permeation chromatography (GPC) with a Florisil column.

Problem 3: Issues with the Analytical System (GC)

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column. Active sites can cause analyte degradation or adsorption. Use a deactivated inlet liner and perform regular maintenance.
Matrix effects. Co-extracted matrix components can suppress the analytical signal. Use matrix-matched standards for calibration to compensate for this effect. An internal standard should also be used to correct for any losses during sample preparation and analysis.
Incorrect GC parameters. Optimize the injector temperature, oven temperature program, and carrier gas flow rate to ensure proper chromatography and detection of this compound.

Quantitative Data Summary

The following table summarizes typical recovery rates of DDE from soil using different extraction methods. Note that recoveries can vary based on soil type, analyte concentration, and specific laboratory conditions.

Extraction Method Solvent System Matrix Analyte Spike Level (mg/kg) Average Recovery (%) Reference
Soxhlet ExtractionHexane/Acetone (1:1)Soilp,p'-DDE1.0 - 100.0>80[2]
Ultrasonic ExtractionHexane/Acetone (1:1)Soilp,p'-DDE1.0 - 100.0>80[2]
Accelerated Solvent Extraction (ASE)Dichloromethane/Acetone (1:1)SoilThis compound0.2595Thermo Fisher Scientific Application Note

Experimental Protocols

A generalized experimental protocol for the extraction and analysis of this compound from sediment is provided below. This should be adapted based on specific laboratory equipment and sample characteristics.

1. Sample Preparation

  • Air-dry the sediment sample to a constant weight or determine the moisture content to report results on a dry weight basis.

  • Homogenize the sample by grinding and sieving.

  • Weigh an appropriate amount of the homogenized sample (e.g., 10-20 g) into an extraction thimble or cell.

2. Extraction (Soxhlet Method)

  • Add the sample-containing thimble to a Soxhlet extractor.

  • Add a suitable volume of extraction solvent (e.g., 250 mL of hexane/acetone 1:1) to the boiling flask.

  • Extract for 16-24 hours at a rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

3. Cleanup (Florisil Column)

  • Prepare a chromatography column packed with activated Florisil.

  • Add the concentrated extract to the top of the column.

  • Elute the column with a series of solvents of increasing polarity to separate interferences from the target analyte. This compound is typically eluted with a nonpolar solvent like hexane or a slightly more polar mixture.

  • Collect the fraction containing this compound.

  • Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. Analysis (GC-ECD)

  • Inject an aliquot of the final extract into the GC-ECD system.

  • Use a capillary column suitable for organochlorine pesticide analysis (e.g., a DB-5 or equivalent).

  • Set the appropriate GC oven temperature program, injector and detector temperatures, and gas flows.

  • Identify and quantify this compound based on its retention time and comparison of the peak area to that of a calibration standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Sample Collection (Soil/Sediment) Homogenization Homogenization (Drying, Grinding, Sieving) SampleCollection->Homogenization Weighing Weighing Homogenization->Weighing Soxhlet Soxhlet Weighing->Soxhlet Ultrasonic Ultrasonic Weighing->Ultrasonic ASE ASE Weighing->ASE Concentration1 Concentration Soxhlet->Concentration1 Ultrasonic->Concentration1 ASE->Concentration1 Florisil Florisil Column Concentration1->Florisil Concentration2 Final Concentration Florisil->Concentration2 GC_ECD GC-ECD/MS Analysis Concentration2->GC_ECD Data Data Interpretation GC_ECD->Data

Caption: Experimental workflow for the analysis of this compound from soil and sediment samples.

troubleshooting_low_recovery Start Low this compound Recovery Extraction Problem with Extraction? Start->Extraction Cleanup Problem with Cleanup? Start->Cleanup Analysis Problem with Analysis? Start->Analysis Solvent Incorrect Solvent? Extraction->Solvent Time Insufficient Time/Cycles? Extraction->Time Matrix Strong Matrix Binding? Extraction->Matrix Sorbent Wrong Sorbent? Cleanup->Sorbent Elution Incorrect Elution? Cleanup->Elution GC_Active_Sites Active Sites in GC? Analysis->GC_Active_Sites Matrix_Effect Matrix Effect? Analysis->Matrix_Effect Solvent_Fix Use Hexane/Acetone or Dichloromethane Solvent->Solvent_Fix Yes Time_Fix Increase Extraction Time or Number of Cycles Time->Time_Fix Yes Matrix_Fix Use ASE or Pre-wet Sample Matrix->Matrix_Fix Yes Sorbent_Fix Use Florisil Sorbent->Sorbent_Fix Yes Elution_Fix Optimize Elution Solvent Polarity Elution->Elution_Fix Yes GC_Fix Use Deactivated Liner and Perform Maintenance GC_Active_Sites->GC_Fix Yes Matrix_Effect_Fix Use Matrix-Matched Standards Matrix_Effect->Matrix_Effect_Fix Yes

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: o,p'-DDE Analytical Standards and Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of o,p'-DDE analytical standards and stock solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat (solid) this compound analytical standards?

A1: Neat this compound analytical standards should be stored in a cool, dark, and dry place. Specific temperature recommendations from suppliers vary, but generally fall within the range of ambient (>5°C) to refrigerated (2-8°C) or frozen (-20°C). For long-term stability, storing at -20°C is recommended.[1] Always refer to the certificate of analysis provided by the supplier for specific storage instructions.

Q2: How should I prepare a stock solution of this compound?

A2: According to EPA Method 8081B, stock standard solutions can be prepared from pure standard materials.[2] Accurately weigh a known amount of the this compound standard, dissolve it in a high-purity, non-polar solvent such as hexane, isooctane, or toluene, and dilute to a specific volume in a volumetric flask.[2][3] It is crucial to use appropriate safety measures, such as preparing the solution in a fume hood.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Stock solutions of this compound, like other organochlorine pesticides, should be stored at or below -20°C in the dark.[3] The solutions should be kept in tightly sealed glass containers with PTFE-lined caps to prevent solvent evaporation and contamination.

Q4: How long can I expect my this compound stock solution to be stable?

Q5: Which solvents are best for preparing and storing this compound stock solutions?

A5: Non-polar organic solvents are generally preferred for long-term storage of organochlorine pesticides. Hexane, isooctane, and toluene are commonly recommended. More polar solvents like acetone and acetonitrile can also be used, but some pesticides have shown instability in these solvents over time. If using acetonitrile, acidification with 0.1% (v/v) acetic acid has been shown to improve the stability of some problematic pesticides.

Q6: My analytical results are showing lower than expected concentrations of this compound. Could my standard have degraded?

A6: Yes, lower than expected concentrations can be a sign of standard degradation. Several factors can contribute to this, including improper storage temperature, exposure to light, solvent evaporation, or the use of an inappropriate solvent. It is also important to rule out other potential issues in your analytical method, such as problems with the GC-ECD system.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced peak area for this compound standard 1. Degradation of the standard: The solution may have degraded due to improper storage (temperature, light exposure).2. Solvent evaporation: The cap on the vial may not be properly sealed, leading to an increase in concentration initially, followed by potential degradation.3. GC system issues: Problems with the injector, column, or detector can lead to reduced signal.1. Prepare a fresh working standard from your stock solution. If the issue persists, prepare a new stock solution from the neat standard.2. Always use vials with PTFE-lined screw caps and ensure they are tightly sealed.3. Consult a general GC-ECD troubleshooting guide to check for leaks, column bleed, or detector contamination.
Appearance of unknown peaks in the chromatogram of the standard 1. Degradation products: The unknown peaks could be degradation products of this compound.2. Contamination: The solvent or the storage vial may have been contaminated.1. Photodegradation of DDE is known to cause photoisomerization. Ensure solutions are protected from light. If degradation is suspected, a new standard should be prepared.2. Use high-purity solvents and properly cleaned glassware. Run a solvent blank to check for contamination.
Inconsistent results between analyses 1. Inhomogeneous solution: The standard may not have been properly mixed before use, especially after being stored at low temperatures.2. Variable injection volume: Issues with the autosampler or manual injection technique.3. Instability in working solutions: Diluted working standards may degrade faster than concentrated stock solutions.1. Allow the stock solution to equilibrate to room temperature and vortex thoroughly before taking an aliquot.2. Check the syringe for air bubbles and ensure a consistent injection technique. If using an autosampler, perform maintenance as needed.3. Prepare fresh working standards daily or as needed for your analysis.

Stability of Organochlorine Pesticide Stock Solutions

The following table summarizes general findings on the stability of organochlorine pesticide stock solutions, which can be applied as a guideline for this compound.

Parameter Recommendation/Finding Reference
Storage Temperature ≤ -20°C for long-term stability.
Solvent Toluene, Hexane, Isooctane are preferred.
Storage Duration 2 - 8 years for stock solutions at 1000 µg/mL in appropriate solvents at ≤ -20°C.
Light Exposure Store in the dark to prevent photodegradation. Amber vials are recommended.
Container Glass vials with PTFE-lined screw caps.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1000 µg/mL)

Materials:

  • This compound analytical standard (neat solid)

  • Class A 10 mL volumetric flask

  • Analytical balance (readable to 0.0001 g)

  • High-purity hexane (or isooctane/toluene)

  • Glass Pasteur pipette or syringe

  • Amber glass vial with PTFE-lined screw cap

Procedure:

  • Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the this compound standard into the 10 mL volumetric flask. Record the exact weight.

  • Add a small amount of hexane to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.

  • Once dissolved, fill the flask to the 10 mL mark with hexane.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the stock solution based on the weight of the standard and its purity (as stated on the certificate of analysis).

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.

  • Store the stock solution in a freezer at ≤ -20°C and in the dark.

Protocol for Verifying the Stability of an this compound Stock Solution

Objective: To verify the concentration of an aged stock solution against a freshly prepared one.

Materials:

  • Aged this compound stock solution

  • Freshly prepared this compound stock solution (as per the protocol above)

  • GC-ECD system

  • Volumetric flasks and pipettes for preparing working standards

Procedure:

  • Prepare a series of at least five calibration standards from both the aged and the fresh stock solutions. The concentration range should cover the expected working range of your analytical method.

  • Analyze the calibration standards from the fresh stock solution to establish a valid calibration curve.

  • Analyze the working standards prepared from the aged stock solution.

  • Calculate the concentration of the aged working standards using the calibration curve generated from the fresh standards.

  • Compare the calculated concentration with the nominal concentration of the aged working standards. A difference of less than a predetermined percentage (e.g., ± 5-10%, depending on laboratory SOPs) would indicate that the aged stock solution is still stable.

  • Document all results as part of your laboratory's quality control procedures.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis & Evaluation cluster_decision Decision cluster_outcome Outcome prep_aged Aged Stock Solution dilute_aged Prepare Working Standards (Aged) prep_aged->dilute_aged prep_fresh Freshly Prepared Stock dilute_fresh Prepare Calibration Standards (Fresh) prep_fresh->dilute_fresh gc_analysis GC-ECD Analysis dilute_aged->gc_analysis dilute_fresh->gc_analysis calibration Generate Calibration Curve gc_analysis->calibration Fresh Standards quantify Quantify Aged Standards gc_analysis->quantify Aged Standards calibration->quantify compare Compare Concentrations (Calculated vs. Nominal) quantify->compare decision Within Acceptance Criteria? compare->decision stable Stable decision->stable Yes unstable Unstable (Discard) decision->unstable No

Caption: Workflow for verifying the stability of an this compound stock solution.

degradation_pathway cluster_storage Storage Conditions cluster_standard Analytical Standard cluster_degradation Degradation Products / Issues temp High Temperature op_dde This compound Stock Solution (Stable) temp->op_dde light Light Exposure light->op_dde solvent Inappropriate Solvent (e.g., reactive impurities) solvent->op_dde evaporation Solvent Evaporation evaporation->op_dde degradation_products Degradation Products (e.g., isomers) op_dde->degradation_products concentration_change Inaccurate Concentration op_dde->concentration_change

Caption: Factors influencing the stability of this compound stock solutions.

References

Technical Support Center: Quantification of o,p'-DDE in High-Lipid Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of o,p'-DDE in samples with high lipid content.

Frequently Asked Questions (FAQs)

Q1: How does high lipid content affect the accuracy of this compound quantification?

High lipid content introduces significant matrix effects that can compromise the accuracy and reproducibility of this compound quantification.[1][2][3] These effects include:

  • Signal Suppression or Enhancement: Co-extracted lipids can interfere with the ionization process in mass spectrometry (MS), leading to either a decrease (suppression) or an increase (enhancement) in the analyte signal.[1][4] This directly impacts the accuracy of quantification.

  • Low Analyte Recovery: this compound is a lipophilic compound. In high-fat samples, it can remain partitioned in the lipid phase during extraction, leading to incomplete extraction and low recovery rates.

  • System Contamination: Lipids can accumulate in the analytical system, including the GC injection port, column, and MS ion source. This buildup leads to poor chromatographic performance, increased maintenance, and potential carryover between samples.

Q2: My this compound recovery is low and inconsistent in fatty samples like fish or milk. What is the likely cause?

Low and inconsistent recovery of lipophilic analytes like this compound in fatty matrices is a common issue. The primary cause is often the partitioning of the analyte into the undissolved lipid phase during the extraction process, typically when using acetonitrile-based methods like QuEChERS. A trend of decreasing recovery for highly lipophilic analytes with increasing fat content has been observed. Standard QuEChERS methods provide limited cleanup when the lipid content exceeds 3%.

Q3: What are the most effective sample preparation techniques to remove lipid interferences for this compound analysis?

Several techniques are used to mitigate lipid interference. The choice depends on the matrix, lipid content, and available resources.

  • Dispersive Solid-Phase Extraction (dSPE): This is a common cleanup step in modified QuEChERS protocols. Sorbents like C18 are used to remove non-polar interferences such as lipids, while Primary Secondary Amine (PSA) removes fatty acids, sugars, and organic acids.

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent designed to selectively remove lipids from complex matrices with high efficiency while maintaining good recovery for a wide range of analytes. It can remove 83-98% of co-extractives from fatty samples.

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support (like C18) to simultaneously extract and clean up the sample. It can be effective but may have lower recovery for certain pesticides compared to modified QuEChERS.

  • Gel Permeation Chromatography (GPC): A traditional but effective method for separating large molecules like lipids from smaller analytes like pesticides. However, it is often more time-consuming and labor-intensive than modern dSPE approaches.

Q4: When should I use matrix-matched calibration?

Matrix-matched calibration is recommended when significant matrix effects are observed, even after cleanup. This involves preparing calibration standards in a blank matrix extract that is free of the target analyte (this compound). This approach helps to compensate for signal suppression or enhancement caused by residual matrix components that could not be removed during sample preparation, thereby improving quantification accuracy.

Troubleshooting Guides

Problem 1: Low Signal Intensity or Peak Suppression for this compound

Potential Cause Troubleshooting Steps
Matrix-Induced Ion Suppression High concentrations of co-eluting lipids are suppressing the ionization of this compound in the MS source.
1. Improve Cleanup: Incorporate a more effective lipid removal step. Consider using EMR-Lipid or a combination of C18 and PSA sorbents in a dSPE step. 2. Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening the suppression effect. Note that this may compromise limits of detection. 3. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for the suppression effect.
Incomplete Extraction This compound is retained in the lipid layer of the sample during the initial extraction.
1. Modify Extraction Solvent: For QuEChERS, ensure vigorous shaking to maximize partitioning into the acetonitrile phase. For very high-fat matrices (>15%), consider alternative extraction methods or a higher solvent-to-sample ratio. 2. Check Phase Separation: After centrifugation, carefully collect the acetonitrile layer, avoiding any transfer of the lipid layer.

Problem 2: High Background Noise or Interfering Peaks in Chromatogram

Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup Residual lipids and other matrix components are being injected into the GC-MS/MS system.
1. Optimize dSPE: Evaluate different sorbents (e.g., C18, Z-Sep, EMR-Lipid) and amounts to achieve a cleaner extract. 2. Add a Polishing Step: After dSPE, a "polishing step" with anhydrous magnesium sulfate can help remove residual water, which may improve chromatography.
GC System Contamination Buildup of non-volatile lipids in the injection port liner, column, or ion source.
1. Perform System Maintenance: Regularly replace the injection port liner and trim the analytical column. Clean the ion source as recommended by the manufacturer. 2. Use Analyte Protectants: Adding analyte protectants to the final extract can help mask active sites in the GC system, improving peak shape and response for susceptible compounds.

Quantitative Data Summary

Table 1: Comparison of Lipid Removal Efficiency and Analyte Recovery with Different Cleanup Methods.

Cleanup MethodMatrixFat ContentLipid Removal EfficiencyThis compound Recovery (%)Reference
QuEChERS with C18/PSA dSPEAvocado15%ModerateDecreased recovery for lipophilic compounds
QuEChERS with EMR-Lipid dSPEPorkHigh83-98%70-120% (for most pesticides)
QuEChERS with EMR-Lipid dSPESalmonHigh83-98%~50-70% (for some nonpolar compounds)
QuEChERS with EMR-Lipid dSPEWhole Milk>3%>97% (endogenous lipids)76% (for 4,4'-DDE)
MSPDEgg~11%GoodGenerally good, but lower than QuEChERS for some analytes

Note: Recovery can be highly dependent on the specific analyte and the complexity of the matrix.

Experimental Protocols

Protocol 1: Modified QuEChERS with EMR-Lipid Cleanup for High-Fat Samples

This protocol is adapted from methodologies designed for analyzing pesticides in challenging fatty matrices like milk, pork, and avocado.

  • Sample Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. For validation, spike with this compound standard at this stage.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Add QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).

  • Shake and Centrifuge: Shake vigorously for 1 minute to ensure thorough mixing and extraction. Centrifuge at >3000 rcf for 5 minutes.

  • EMR-Lipid Cleanup (dSPE):

    • Transfer a 2.5 mL aliquot of the supernatant (acetonitrile layer) to a clean tube containing 500 mg of EMR-Lipid sorbent.

    • Vortex for 1 minute.

  • Post-Cleanup Steps:

    • Add salts for a secondary salting-out step if required by the specific EMR-Lipid protocol.

    • Centrifuge to pellet the sorbent.

  • Final Preparation: Transfer the supernatant to a vial for GC-MS/MS analysis. The addition of analyte protectants may be beneficial before injection.

Visualizations

Experimental_Workflow Workflow for this compound Analysis in High-Lipid Samples cluster_prep Sample Preparation cluster_cleanup Lipid Removal (dSPE) cluster_analysis Analysis Homogenization 1. Homogenize Fatty Sample Extraction 2. Acetonitrile Extraction (QuEChERS) Homogenization->Extraction Centrifuge1 3. Centrifuge Extraction->Centrifuge1 Transfer 4. Transfer Supernatant Centrifuge1->Transfer Collect Acetonitrile Layer AddSorbent 5. Add EMR-Lipid or C18/PSA Transfer->AddSorbent Vortex 6. Vortex AddSorbent->Vortex Centrifuge2 7. Centrifuge Vortex->Centrifuge2 FinalExtract 8. Collect Final Extract Centrifuge2->FinalExtract Analysis 9. GC-MS/MS Analysis FinalExtract->Analysis

Caption: A typical experimental workflow for this compound quantification in fatty matrices.

Troubleshooting_Logic Troubleshooting Logic for Poor this compound Results Start Poor Recovery or High Variability? Check_Cleanup Is an effective lipid cleanup step used? Start->Check_Cleanup Check_MatrixMatch Are matrix effects still suspected? Check_Cleanup->Check_MatrixMatch Yes Implement_Cleanup Implement/Optimize dSPE (e.g., EMR-Lipid, C18/PSA) Check_Cleanup->Implement_Cleanup No Use_MatrixMatch Use Matrix-Matched Calibration Check_MatrixMatch->Use_MatrixMatch Yes Check_System Check for System Contamination (liner, column, source) Check_MatrixMatch->Check_System No Implement_Cleanup->Check_MatrixMatch Use_MatrixMatch->Check_System Result_OK Results Improved Check_System->Result_OK

Caption: A decision tree for troubleshooting inaccurate this compound quantification.

References

quality control measures for ensuring accurate O,P'-Dde data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and accuracy of their o,p'-DDE data.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

Question: My DDT standard is showing significant breakdown into DDE and DDD. What should I do?

Answer: This is a common issue indicating that your GC system is "active," meaning there are sites in the sample flow path that are causing the thermal degradation of labile analytes like DDT.

  • Immediate Checks: According to EPA Method 8081B, the breakdown of 4,4'-DDT to 4,4'-DDE and 4,4'-DDD should not exceed 15%.[1] If it does, corrective action is required before proceeding with calibration and analysis.[1]

  • Troubleshooting Steps:

    • Injector Maintenance: The injection port is the most common source of activity. Clean or replace the injector liner. Deactivated liners with glass wool are often recommended. Ensure no metal fittings are in the sample flow path.[1]

    • Column Maintenance: If the liner is clean, the activity may be at the head of the analytical column. Break off the first 0.5 to 1 meter of the column and re-install it.

    • Lower Injector Temperature: While ensuring complete volatilization, a lower injector temperature can sometimes reduce the thermal breakdown of DDT.

    • System Inertness Check: After maintenance, inject a standard containing only 4,4'-DDT and endrin to re-evaluate the breakdown percentage.[1]

Question: I'm observing poor peak shape (tailing) for my this compound peak. What are the likely causes?

Answer: Peak tailing for active compounds like organochlorine pesticides often points to issues with system activity or flow path problems.

  • System Activity: Active sites in the injector liner or on the column can cause reversible adsorption, leading to tailed peaks. Perform the injector and column maintenance steps described in the previous question.

  • Flow Path Obstruction: Tailing can also be caused by "dead volume" or poor column installation.

    • Ensure the column is cut cleanly and squarely.

    • Verify it is installed at the correct depth in both the injector and the detector/MS interface. An incorrect insertion depth can cause peak shape issues and affect sensitivity.

  • Co-elution: A tailing peak might be two or more poorly resolved compounds. Check for potential co-eluting isomers or matrix interferences. For example, some GC columns may struggle to separate p,p'-DDD and o,p'-DDT.[2]

Question: My analyte recovery is low and inconsistent across samples. How can I improve it?

Answer: Low and variable recovery points to problems in the sample preparation (extraction and cleanup) or to matrix effects during analysis.

  • Optimize Sample Preparation:

    • Extraction: Ensure your chosen extraction method (e.g., LLE, SPE, Soxhlet) is validated for your specific sample matrix. The efficiency of extraction can vary significantly between methods and matrices.

    • Cleanup: Complex matrices (e.g., serum, fatty tissues, soil) require a cleanup step to remove interfering compounds. Inadequate cleanup can lead to analyte loss and matrix effects. Consider using solid-phase extraction (SPE) with sorbents like Florisil, silica gel, or newer proprietary materials.

  • Use an Internal Standard: The best way to compensate for analyte loss and matrix effects is to use a proper internal standard. For GC-MS analysis, an isotopically labeled version of the analyte (e.g., ¹³C-o,p'-DDE or d8-o,p'-DDE) is the ideal choice. The internal standard should be added to the sample before extraction to account for losses at every step of the process.

  • Evaluate Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix enhance or suppress the ionization of the target analyte in the MS source, leading to inaccurate quantification. Using an isotopically labeled internal standard that co-elutes with the native analyte is the most effective way to correct for this.

Frequently Asked Questions (FAQs)

Q1: What are the essential Quality Control (QC) samples I should run with every batch? A1: A typical analytical batch should include:

  • Method Blank: A clean matrix sample processed exactly like the experimental samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound to verify the accuracy of your method.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known amount of analyte. This helps assess method precision and accuracy within a specific sample matrix.

  • Calibration Standards: Run at the beginning and periodically throughout the analytical sequence to ensure instrument calibration remains stable.

Q2: How do I choose the right GC column for this compound analysis? A2: The goal is to achieve baseline separation of this compound from other DDT isomers and metabolites (e.g., p,p'-DDE, o,p'-DDT, p,p'-DDD) and potential matrix interferences. Dual-column confirmation is often specified in regulatory methods like EPA 8081B to ensure accurate identification. Columns with different stationary phase polarities are used, such as a DB-CLP1 and a DB-CLP2. The choice depends on the specific suite of analytes in your method.

Q3: What is the difference between using an Electron Capture Detector (ECD) and a Mass Spectrometer (MS) for this compound analysis? A3:

  • ECD: Highly sensitive to halogenated compounds like this compound. However, it is not specific and can be prone to false positives from co-eluting matrix components that also capture electrons.

  • MS/MS (Tandem Mass Spectrometry): Offers superior selectivity and is the preferred technique for complex matrices. It identifies compounds based on their specific mass-to-charge ratio and fragmentation patterns, significantly reducing matrix interference and providing more confident identification.

Q4: Can I use a structural analog as an internal standard if I don't have an isotopically labeled one? A4: While isotopically labeled standards are ideal, a structural analog can be used if it is not naturally present in the samples. However, it will not perfectly mimic the behavior of this compound during sample preparation and ionization, and may not fully compensate for matrix effects. Its recovery and response may differ, leading to less accurate quantification.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis. Note that actual performance will vary based on the specific matrix, method, and instrumentation.

Table 1: Comparison of Extraction Method Recoveries for Organochlorine Pesticides (OCPs)

Extraction MethodAverage Recovery (%)Average Precision (RSD %)Reference
Sonication94.7-
Soxhlet93.1-
Supercritical Fluid Extraction (SFE)91.62.94
Dispersive Liquid-Liquid Microextraction (DLLME)67 - 111-

Table 2: Method Validation Data for OCPs in Cow's Milk (GC-ECD)

AnalyteRecovery (%)Repeatability (RSD %)Reproducibility (RSD %)Quantification Limit (ng/g)Reference
This compound (2,4'-DDE)81.92 - 105.49≤ 4.73≤ 5.79≤ 1
p,p'-DDE81.92 - 105.49≤ 4.73≤ 5.79≤ 1
o,p'-DDT81.92 - 105.49≤ 4.73≤ 5.79≤ 1

Experimental Protocols

Protocol: General Workflow for this compound Analysis in Biological Matrices by GC-MS/MS

This protocol outlines a generalized procedure. Specific parameters (e.g., solvent volumes, incubation times, instrument settings) must be optimized and validated for each unique application and matrix.

  • Sample Preparation & Spiking:

    • Thaw and homogenize the biological sample (e.g., serum, tissue homogenate).

    • Aliquot a precise amount (e.g., 1 g or 1 mL) into a solvent-rinsed glass tube.

    • Add the isotopically labeled internal standard solution (e.g., ¹³C-o,p'-DDE) to all samples, blanks, and QC standards. Vortex briefly.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Add a protein denaturant/lysis agent if necessary (e.g., formic acid or isopropanol).

    • Add an appropriate organic solvent mixture (e.g., hexane:dichloromethane).

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing.

    • Centrifuge at ~3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction on the aqueous layer and combine the organic extracts.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Concentrate the extracted solvent under a gentle stream of nitrogen.

    • Add a cleanup sorbent. For fatty matrices, a combination of PSA (to remove fatty acids) and C18 (to remove lipids) is common. Z-Sep® is also highly effective at removing lipids.

    • Vortex and centrifuge. Transfer the cleaned extract to a new tube.

    • Evaporate the solvent to near dryness and reconstitute in a small, known volume of a suitable solvent (e.g., isooctane) for GC injection.

  • GC-MS/MS Analysis:

    • GC System: Agilent 8890 or equivalent.

    • Injector: Splitless mode, 250 °C, with an ultra-inert liner.

    • Column: Agilent DB-CLP1 (30 m x 0.25 mm x 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 160°C at 25 °C/min, then ramp to 300°C at 5 °C/min, hold for 5 min.

    • MS System: Triple Quadrupole MS (e.g., Agilent 7010C).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound and its labeled internal standard for confident quantification and qualification.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Solvent Extraction Spike->Extract Cleanup 4. Extract Cleanup (dSPE / SPE) Extract->Cleanup Concentrate 5. Concentration & Solvent Exchange Cleanup->Concentrate GC 6. GC Injection & Separation Concentrate->GC MS 7. MS/MS Detection GC->MS Integration 8. Peak Integration & Identification MS->Integration Quant 9. Quantification (Internal Standard Method) Integration->Quant QC 10. QC Review & Reporting Quant->QC

Caption: General analytical workflow for this compound determination.

troubleshooting_tree Start Problem Observed: Inaccurate Data Check1 High DDT Breakdown (>15%)? Start->Check1 Action1 Clean/Replace Injector Liner Trim GC Column Head Check1->Action1 Yes Check2 Low / Inconsistent Recovery? Check1->Check2 No Action1->Check2 Action2 Verify Extraction/Cleanup Use Isotopically Labeled IS Evaluate Matrix Effects Check2->Action2 Yes Check3 Poor Peak Shape (Tailing)? Check2->Check3 No Action2->Check3 Action3 Check for System Activity (See Action 1) Check for Column Leaks Re-install Column Check3->Action3 Yes End System OK Check3->End No Action3->End

Caption: Decision tree for troubleshooting common this compound analysis issues.

References

dealing with instrument contamination in trace O,P'-Dde analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination during the trace analysis of o,p'-DDE.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is trace analysis important?

A1: this compound (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene) is a metabolite and degradation product of the organochlorine pesticide DDT.[1][2] Due to its persistence in the environment and potential adverse health effects, monitoring for trace levels of this compound in various samples is crucial for environmental and food safety assessments.[3][4]

Q2: What are the common signs of instrument contamination in this compound analysis?

A2: Common indicators of instrument contamination include the presence of this compound or related compounds in blank samples, ghost peaks in subsequent analyses, a noisy or elevated baseline, and poor peak shape (e.g., tailing). These issues can lead to inaccurate quantification and false-positive results.

Q3: What are the primary sources of instrument contamination in a GC-MS system?

A3: Instrument contamination can originate from several sources, including:

  • Injector Port: Accumulation of non-volatile matrix components from previous injections. Septa and liners are common sources of contamination.

  • GC Column: Carryover from previous samples, column bleed, or degradation of the stationary phase.

  • Ion Source: Deposition of contaminants on the ion source lenses, repeller, and filament over time.

  • Solvents and Reagents: Impurities in solvents, reagents, or gases can introduce contaminants.

  • Sample Preparation: Cross-contamination during sample extraction and cleanup steps. Phthalate esters from plastic materials are a common interference.[5]

Q4: How often should I run an instrument blank?

A4: An instrument blank should be run at the beginning of each analytical batch, after highly concentrated samples, and periodically throughout a long sequence to monitor for carryover and contamination. It is essential to run an acceptable blank prior to analyzing any standards or samples.

Troubleshooting Guides

Issue: this compound detected in my instrument blank.

This is a clear indication of contamination within your GC-MS system. The following troubleshooting guide will help you identify and eliminate the source of the contamination.

Troubleshooting Workflow for Blank Contamination

start This compound Detected in Blank check_carryover Inject Solvent Blank. Is the peak still present? start->check_carryover carryover_yes Yes check_carryover->carryover_yes Yes carryover_no No check_carryover->carryover_no No troubleshoot_system Contamination is systemic. Proceed to system checks. carryover_yes->troubleshoot_system source_carryover Contamination is likely carryover from a previous high-concentration sample. carryover_no->source_carryover check_injector Inspect and clean the injector port (liner, septum, seal). troubleshoot_system->check_injector check_column Bake out or trim the GC column. check_injector->check_column check_source Clean the ion source. check_column->check_source final_check Run a new instrument blank. Is the contamination gone? check_source->final_check resolved Issue Resolved final_check->resolved Yes escalate Contamination persists. Consider further diagnostics (e.g., check gas lines, solvent purity). final_check->escalate No

Caption: Troubleshooting workflow for this compound contamination in blank samples.

Issue: Poor peak shape (tailing) for this compound.

Peak tailing can be an indicator of active sites in the GC system or contamination.

Logical Relationships in Peak Tailing Issues

peak_tailing Peak Tailing Observed cause1 Potential Cause 1 Active Sites in Injector peak_tailing->cause1 cause2 Potential Cause 2 Column Contamination/Degradation peak_tailing->cause2 cause3 Potential Cause 3 Contaminated Inlet Liner peak_tailing->cause3 solution1 Solution Use a deactivated liner. Replace septum and gold seal. cause1->solution1 solution2 Solution Trim the first few cm of the column. Condition the column. cause2->solution2 solution3 Solution Replace the inlet liner. cause3->solution3

Caption: Causes and solutions for this compound peak tailing.

Quantitative Data Summary

Acceptable instrument blank levels are typically defined as being below the method's reporting limit (RL) or limit of quantitation (LOQ). While specific values for this compound can vary based on the instrumentation and laboratory standard operating procedures, the following table provides a general guideline based on common practices for organochlorine pesticide analysis.

ParameterTypical Acceptance CriterionReference
Instrument Blank< 1/3 of the Reporting Limit (RL)General laboratory practice
This compound ConcentrationNot detected or < LOQ
Breakdown of 4,4'-DDT< 15%
Breakdown of Endrin< 15%

Note: The breakdown of DDT and endrin are important quality control checks as their degradation products can interfere with this compound analysis and indicate problems with the GC system's inertness.

Experimental Protocols

Protocol for Running an Instrument Blank
  • Preparation: Ensure the GC-MS system has stabilized and met all performance criteria.

  • Solvent Selection: Use the same solvent that is used to prepare the calibration standards and dilute the samples (e.g., hexane or isooctane).

  • Injection: Inject a volume of the clean solvent identical to the volume used for sample injections.

  • Analysis: Run the blank using the same GC-MS method parameters as for the samples.

  • Evaluation: Examine the chromatogram for the presence of this compound or any other interfering peaks at the expected retention time. The blank should be free of contamination above the established laboratory threshold (e.g., < 1/3 of the RL).

General Protocol for Cleaning a GC Injector Port

Safety Precaution: Always ensure the injector is cool and the carrier gas is turned off before performing maintenance.

  • Disassembly: Carefully remove the septum nut, septum, and inlet liner from the injector.

  • Cleaning the Injector Body: Use a brush (e.g., a 3/8-caliber brass gun barrel brush) and swabs moistened with appropriate solvents (e.g., methanol, then acetone or methylene chloride) to clean the inside of the injector body.

  • Liner Replacement: It is generally recommended to replace the inlet liner rather than cleaning and reusing it, especially for trace analysis. If cleaning is necessary, sonicate the liner in a series of solvents (e.g., water, methanol, acetone, hexane).

  • Gold Seal and Washer: Inspect the gold-plated seal and washer. If they are discolored or contain visible deposits, they should be replaced.

  • Reassembly: Reassemble the injector with a new, conditioned septum and a new or cleaned liner.

  • Leak Check: After reassembly, turn on the carrier gas and perform a leak check.

  • Conditioning: Heat the injector to its operating temperature and allow it to equilibrate before running samples.

General Protocol for Cleaning a GC-MS Ion Source

Safety Precaution: Vent the mass spectrometer and allow it to cool completely before handling the ion source. Wear powder-free gloves to avoid contamination.

  • Disassembly: Carefully remove the ion source from the mass spectrometer analyzer chamber. Disassemble the source components (repeller, ion source body, drawout lens) according to the manufacturer's instructions. Keep track of all screws and insulators.

  • Abrasive Cleaning: Create a slurry of aluminum oxide powder and methanol. Use a cotton swab to polish the metal surfaces of the source components until they are shiny. Pay close attention to the areas that show discoloration.

  • Rinsing: Thoroughly rinse the cleaned parts with deionized water to remove all of the abrasive powder.

  • Sonication: Sonicate the parts in a sequence of solvents to remove any remaining residues. A common sequence is:

    • Deionized water (5 minutes)

    • Methanol (5 minutes)

    • Acetone (5 minutes)

    • Hexane (5 minutes)

  • Drying: Allow the parts to air dry completely on a clean, lint-free surface (e.g., aluminum foil) or in a low-temperature oven.

  • Reassembly: Carefully reassemble the ion source, ensuring all components are correctly aligned.

  • Installation and Bakeout: Reinstall the ion source in the mass spectrometer. Pump down the system and perform a bakeout according to the manufacturer's recommendations to remove any residual water and solvents.

  • Tuning: After the bakeout is complete, tune the mass spectrometer.

References

Technical Support Center: Optimization of Sample Cleanup for o,p'-DDE in Complex Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of sample cleanup for o,p'-DDE in complex biological fluids such as serum and plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound sample cleanup in biological fluids?

The three most prevalent techniques for preparing biological samples for this compound analysis are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Each method has its own set of advantages and disadvantages in terms of recovery, selectivity, speed, and cost.

Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?

Low recovery of this compound can stem from several factors. A primary reason is the strong binding of this lipophilic compound to matrix components like lipids and proteins. Inadequate disruption of these interactions during extraction will result in poor recovery. Another common issue is the loss of the analyte during solvent evaporation steps if not performed carefully. For SPE, issues can include improper conditioning of the sorbent, an incorrect choice of elution solvent, or too fast of a flow rate during sample loading and elution. In LLE, incomplete partitioning between the aqueous and organic phases due to insufficient mixing can also lead to low recovery.

To address low recovery, ensure thorough homogenization of the sample with the extraction solvent. For SPE, optimizing the elution solvent and flow rate is crucial. It may also be beneficial to add a soaking step during elution to improve the interaction between the solvent and the analyte. For LLE, vigorous and adequate mixing is essential to maximize the partitioning of this compound into the organic phase.

Q3: How can I minimize matrix effects when analyzing this compound?

Matrix effects, which can manifest as ion suppression or enhancement in mass spectrometry-based methods, are a significant challenge in the analysis of this compound in biological fluids.[1] These effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[1]

To mitigate matrix effects, several strategies can be employed. A more selective sample cleanup method, such as using specific SPE sorbents that target the removal of interfering compounds like phospholipids, can be highly effective. The QuEChERS method, particularly with a dispersive SPE (d-SPE) cleanup step using sorbents like C18 and PSA (primary secondary amine), is also known to reduce matrix effects.[2] Additionally, using a matrix-matched calibration curve, where standards are prepared in a blank matrix extract, can help to compensate for matrix effects.[3] Isotope-labeled internal standards that co-elute with the analyte can also be used to correct for variations in signal intensity caused by matrix effects.[4]

Q4: What is the best approach to break up emulsions during Liquid-Liquid Extraction (LLE)?

Emulsion formation is a common problem in LLE, especially with lipid-rich biological samples. Emulsions are stable mixtures of the aqueous and organic phases that are difficult to separate.

Several techniques can be used to break emulsions. Adding salt (salting out) to the aqueous phase increases its ionic strength and can promote phase separation. Centrifugation at a higher speed or for a longer duration can also be effective. Gentle swirling or rocking of the separation funnel instead of vigorous shaking can help prevent emulsion formation in the first place. Other methods include filtration through a glass wool plug, chilling the sample, or adding a small amount of a different organic solvent to alter the polarity of the organic phase.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Step
Analyte found in the load or wash fractionIncomplete retention of this compound on the sorbent.- Ensure proper conditioning of the SPE cartridge. - Decrease the flow rate during sample loading. - Check if the sample pH is optimal for retention.
Analyte not found in any fraction (load, wash, or elution)Strong, irreversible binding of this compound to the sorbent.- Use a stronger elution solvent. - Increase the volume of the elution solvent. - Add a soak time during the elution step to allow for better interaction between the solvent and the analyte.
Consistently low recovery across all samplesSuboptimal SPE method.- Re-evaluate the choice of sorbent material. C18 is commonly used for nonpolar compounds like this compound. - Optimize the composition and volume of the wash and elution solvents.
Emulsion Formation in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Troubleshooting Step
A stable, cloudy layer forms between the aqueous and organic phases.High concentration of lipids, proteins, or other emulsifying agents in the sample.- Add a saturated solution of sodium chloride (brine) to the mixture. - Centrifuge the sample at a high speed (e.g., >3000 x g). - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Filter the mixture through a bed of glass wool or a phase separation filter paper. - Cool the separatory funnel in an ice bath.
Persistent emulsion even after trying common techniques.Very complex matrix with a high concentration of emulsifiers.- Consider an alternative sample preparation method like SPE or QuEChERS, which are less prone to emulsion formation.

Data Presentation

Comparison of Sample Cleanup Methods for DDE Isomers
Method Matrix Analyte Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Liquid-Liquid Extraction (LLE)Human Serump,p'-DDE84< 2.5
Solid-Phase Extraction (SPE)Human Plasmap,p'-DDE95.36.0
QuEChERSHuman Serum44 analytes including DDE> 90% for over 90% of analytesNot specified
Modified QuEChERSHuman Serum24 organochlorine pesticides49.6 - 77.10.8 - 34.3

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

  • Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) on an SPE manifold.

    • Wash the cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol.

    • Equilibrate the cartridge with 2 x 5 mL of deionized water. Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • To 1 mL of serum or plasma, add an internal standard and vortex.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, dropwise rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the this compound from the cartridge with 2 x 3 mL of a suitable organic solvent, such as ethyl acetate or a mixture of hexane and acetone.

    • Apply a gentle vacuum to collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., hexane for GC analysis).

Detailed Protocol for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 1 mL of serum or plasma in a glass centrifuge tube, add an internal standard.

    • Add 1 mL of a protein precipitating agent like acetonitrile or methanol and vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of an extraction solvent (e.g., a mixture of hexane and methyl tert-butyl ether (MTBE) 1:1, v/v).

    • Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker.

  • Phase Separation:

    • Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.

    • Repeat the extraction (steps 2-4) with another 5 mL of the extraction solvent and combine the organic layers.

  • Cleanup (Optional):

    • For samples with high lipid content, a cleanup step with concentrated sulfuric acid can be performed. Add a small volume of concentrated H₂SO₄ to the combined organic extract, vortex, and centrifuge. The lipids will be destroyed, and the this compound will remain in the organic phase. Carefully transfer the organic layer to a new tube.

  • Concentration and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Detailed Protocol for QuEChERS

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Hydration (for lyophilized or low-moisture samples):

    • If necessary, rehydrate the sample with a small amount of water.

  • Extraction:

    • To a 50 mL centrifuge tube containing the sample (e.g., 1 g or 1 mL), add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and for high-fat matrices, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS. It is advisable to use matrix-matched standards for calibration to compensate for any remaining matrix effects.

Visualizations

experimental_workflow_spe start Start: Biological Sample conditioning SPE Cartridge Conditioning sample_loading Sample Loading start->sample_loading Add Internal Standard and Pre-treat conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution concentration Concentration & Reconstitution elution->concentration analysis Instrumental Analysis concentration->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

logical_relationship_troubleshooting cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) issue Low this compound Recovery emulsion Emulsion Formation? issue->emulsion incomplete_partition Incomplete Partitioning? issue->incomplete_partition retention Poor Retention? issue->retention elution_issue Incomplete Elution? issue->elution_issue solution_emulsion Solution: - Add Salt (Salting Out) - Centrifuge - Gentle Mixing emulsion->solution_emulsion Yes solution_partition Solution: - Vigorous & Adequate Mixing - Optimize Solvent Choice incomplete_partition->solution_partition Yes solution_retention Solution: - Proper Conditioning - Optimize Flow Rate - Check Sample pH retention->solution_retention Yes solution_elution Solution: - Stronger Elution Solvent - Increase Solvent Volume - Add Soak Time elution_issue->solution_elution Yes

Caption: Troubleshooting Low Recovery of this compound.

References

Validation & Comparative

A Comparative Analysis of the Estrogenic Activity of o,p'-DDE and p,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic activity of two isomers of dichlorodiphenyldichloroethylene (DDE), o,p'-DDE and p,p'-DDE. DDE is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). This comparison is supported by experimental data from various in vitro assays to assist researchers in understanding the endocrine-disrupting potential of these compounds.

Executive Summary

Experimental evidence consistently demonstrates that This compound possesses significantly greater estrogenic activity than p,p'-DDE . While this compound acts as a weak estrogen agonist, p,p'-DDE is generally considered to have little to no estrogenic activity and is more recognized for its antiandrogenic properties.[1][2] The differential activity is attributed to the structural differences between the two isomers, which affects their ability to bind to and activate the estrogen receptor (ER).

Data Presentation: Quantitative Comparison of Estrogenic Activity

The following table summarizes the quantitative data on the estrogenic activity of this compound and p,p'-DDE from various in vitro studies.

Assay TypeOrganism/Cell LineEndpointThis compound Activityp,p'-DDE ActivityReference
Estrogen Receptor Binding AssayRainbow TroutIC503.2 µMWeakly bound[3]
Reporter Gene AssayHeLa cellsAgonist activityActiveActive[4]
In vitro studyKwERαEstrogenic PotencyThis compound > p,p'-DDENo activity[5]
E-Screen AssayMCF-7 cellsProliferative EffectEstrogenicNot specified
Estrogen Receptor BindingRat Uterine CytosolRelative Binding AffinityWeak affinityDid not compete

Note: The potency of these compounds is significantly lower than that of the endogenous estrogen, 17β-estradiol (E2).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Protocol Outline:

  • Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer to isolate the cytosol, which contains the estrogen receptors.

  • Competitive Binding Reaction: A constant concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the test compounds (this compound or p,p'-DDE).

  • Separation of Bound and Unbound Ligand: The receptor-bound [³H]-E2 is separated from the unbound [³H]-E2, often using hydroxylapatite.

  • Quantification: The amount of receptor-bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated to determine its relative binding affinity.

E-Screen (Cell Proliferation) Assay

The E-Screen assay assesses the estrogenicity of compounds by measuring their ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

Protocol Outline:

  • Cell Culture: MCF-7 cells are maintained in a culture medium. Before the assay, they are transferred to a steroid-free medium to deplete endogenous estrogens.

  • Treatment: The cells are then exposed to various concentrations of the test compounds (this compound or p,p'-DDE) or a positive control (17β-estradiol).

  • Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.

  • Quantification of Cell Proliferation: The number of cells is determined using a method such as the sulforhodamine B (SRB) assay.

  • Data Analysis: The proliferative effect of the test compound is calculated relative to the negative and positive controls to determine its estrogenic activity.

Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a chemical to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Protocol Outline:

  • Cell Lines: Stably transfected cell lines are used, which contain an estrogen receptor (ERα or ERβ) and a reporter gene construct with an estrogen response element (ERE).

  • Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: Following incubation, the cells are lysed to release the cellular components, including the reporter protein.

  • Measurement of Reporter Activity: The activity of the reporter protein is measured. For the luciferase reporter, a substrate is added, and the resulting luminescence is quantified.

  • Data Analysis: The induction of reporter gene expression by the test compound is compared to that of a positive control to determine its estrogenic potency (e.g., EC50).

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or Xenoestrogen ER Estrogen Receptor (ERα/ERβ) E2->ER Binding ER_HSP Inactive ER-HSP Complex Dimer Activated ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binding Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Classical estrogen receptor signaling pathway.

General Experimental Workflow for Estrogenicity Testing

EstrogenicityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Data Analysis A Prepare Cell Culture or Receptor Source C Incubate Cells/Receptor with Test Compounds A->C B Prepare Test Compounds (this compound, p,p'-DDE) & Controls (E2) B->C D Quantify Endpoint: - Receptor Binding - Cell Proliferation - Reporter Gene Activity C->D E Calculate IC50/EC50 or Relative Potency D->E F Compare Activity of This compound vs. p,p'-DDE E->F

Caption: Generalized workflow for in vitro estrogenicity assays.

References

Comparative Toxicological Analysis of DDE Isomers: o,p'-DDE vs. p,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct toxicological profiles of o,p'-DDE and p,p'-DDE, supported by experimental data and detailed methodologies.

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its widespread historical use and environmental persistence, DDE continues to be a significant environmental contaminant and a subject of toxicological concern. DDE exists in several isomeric forms, with p,p'-DDE and this compound being the most prevalent and toxicologically relevant. While structurally similar, these isomers exhibit distinct toxicological profiles, primarily owing to their differential interactions with nuclear hormone receptors. This guide provides a comparative analysis of the toxicology of this compound and p,p'-DDE, focusing on their mechanisms of action, quantitative toxicity data, and the experimental protocols used for their assessment.

Data Presentation

Table 1: Comparative Acute Oral Toxicity of DDE Isomers in Rats
IsomerSexLD50 (mg/kg)Reference
p,p'-DDEMale880[Gaines 1969, as cited in 10]
Female1,240[Gaines 1969, as cited in 10]
This compoundMale/Female810 - 880[Tomatis et al. 1974a, as cited in 10]
Table 2: Comparative Endocrine Disrupting Activity of DDE Isomers
IsomerEndpointAssayModel SystemValueReference
This compoundEstrogen Receptor (ER) Binding InhibitionCompetitive Binding AssayRainbow Trout ERIC50: 3.2 µM[1]
p,p'-DDEAndrogen Receptor (AR) AntagonismCompetitive Binding AssayRat ARIC50: 5 µM[2]
Ki: 3.5 µM[2]

Mechanisms of Toxicity and Signaling Pathways

The primary difference in the toxicological effects of this compound and p,p'-DDE lies in their distinct endocrine-disrupting activities. This compound is recognized for its estrogenic properties, while p,p'-DDE is a potent anti-androgen.[3]

This compound: Estrogenic Activity

This compound can mimic the action of endogenous estrogens by binding to the estrogen receptor (ER).[4] This interaction initiates a cascade of molecular events that can disrupt normal endocrine function.

o_p_DDE_Estrogenic_Pathway cluster_cell Target Cell opDDE This compound ER Estrogen Receptor (ER) opDDE->ER Binds opDDE_ER_complex This compound-ER Complex ER->opDDE_ER_complex HSP Heat Shock Proteins HSP->ER Bound in inactive state Dimerization Dimerization opDDE_ER_complex->Dimerization Conformational Change Dimer ER Dimer Dimerization->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Estrogenic Proteins mRNA->Protein Translation Response Estrogenic Response Protein->Response

This compound Estrogenic Signaling Pathway
p,p'-DDE: Anti-Androgenic Activity

p,p'-DDE acts as an antagonist of the androgen receptor (AR). It competitively binds to the AR, preventing endogenous androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor. This inhibition disrupts the normal signaling cascade required for male sexual development and function.

p_p_DDE_AntiAndrogenic_Pathway cluster_cell Target Cell ppDDE p,p'-DDE AR Androgen Receptor (AR) ppDDE->AR Competitively Binds Androgen Androgen (e.g., DHT) Androgen->AR Blocked Binding ARE Androgen Response Element (ARE) AR->ARE Binding Inhibited Transcription Gene Transcription ARE->Transcription Inhibited Coactivators Co-activators NoResponse Inhibition of Androgenic Response Transcription->NoResponse mRNA mRNA Protein Androgenic Proteins Response Androgenic Response

p,p'-DDE Anti-Androgenic Signaling Pathway

Experimental Protocols

The toxicological assessment of DDE isomers relies on a variety of standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments.

Estrogen Receptor (ER) Competitive Binding Assay

This in vitro assay is used to determine the ability of a test chemical to bind to the ER, providing a measure of its estrogenic potential.

ER_Binding_Assay_Workflow cluster_workflow ER Competitive Binding Assay Workflow Preparation Preparation of ER-containing cytosol from rat uterus Incubation Incubation of cytosol with radiolabeled estradiol ([3H]-E2) and varying concentrations of test compound (this compound) Preparation->Incubation Separation Separation of bound and unbound [3H]-E2 (e.g., using hydroxylapatite) Incubation->Separation Quantification Quantification of bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Data analysis to determine the IC50 value (concentration of test compound that inhibits 50% of [3H]-E2 binding) Quantification->Analysis

Workflow for Estrogen Receptor Competitive Binding Assay

Methodology:

  • Preparation of Uterine Cytosol: Uteri from immature or ovariectomized rats are homogenized in a buffer solution and centrifuged at high speed to obtain the cytosolic fraction containing the ER.

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test chemical (this compound).

  • Separation: After incubation, the bound and free [³H]-E₂ are separated. A common method is the use of hydroxylapatite (HAP) slurry, which binds the ER-ligand complex.

  • Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The results are plotted as the percentage of [³H]-E₂ binding versus the log concentration of the test chemical to determine the IC50 value.

Uterotrophic Assay (OECD Test Guideline 440)

This in vivo assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.

Methodology:

  • Animal Model: Immature (post-weaning) or ovariectomized adult female rats are used.

  • Dosing: The test substance (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinyl estradiol) are included.

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are carefully excised.

  • Uterine Weight Measurement: The wet and blotted weights of the uteri are recorded.

  • Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates an estrogenic effect.

Hershberger Assay (OECD Test Guideline 441)

This in vivo assay is used to identify substances with androgenic or anti-androgenic activity by measuring the weight changes of five androgen-dependent tissues in castrated male rats.

Methodology:

  • Animal Model: Peripubertal male rats are castrated.

  • Dosing: For testing anti-androgenic activity, the test substance (p,p'-DDE) is administered daily for 10 consecutive days, along with a reference androgen (e.g., testosterone propionate). A control group receives only the reference androgen.

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized.

  • Tissue Weight Measurement: The following five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

  • Data Analysis: A statistically significant decrease in the weight of at least two of the five tissues in the group receiving the test substance and the reference androgen, compared to the group receiving only the reference androgen, indicates anti-androgenic activity.

Conclusion

The toxicological profiles of this compound and p,p'-DDE are distinctly different, primarily driven by their opposing endocrine-disrupting activities. This compound exhibits estrogenic properties by acting as an agonist for the estrogen receptor, while p,p'-DDE demonstrates potent anti-androgenic effects through the antagonism of the androgen receptor. This comparative analysis, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers and professionals in the fields of toxicology, drug development, and environmental health to understand and assess the risks associated with exposure to these persistent environmental contaminants.

References

Unveiling o,p'-DDE: A Comparative Guide to Analytical Method Validation Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE), a persistent metabolite of the pesticide DDT, is crucial for environmental monitoring, food safety assessment, and toxicological studies. The validation of analytical methods using Certified Reference Materials (CRMs) is the cornerstone of generating reliable and comparable data. This guide provides an objective comparison of two prevalent analytical techniques for this compound determination—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by representative experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound analysis is contingent on the matrix, required sensitivity, and laboratory capabilities. Below is a summary of typical performance characteristics for GC-MS/MS and LC-MS/MS methods validated for the analysis of this compound in environmental and food matrices, respectively. The use of CRMs is instrumental in establishing the accuracy and traceability of these methods.

ParameterGC-MS/MS (in Soil/Sediment CRM)LC-MS/MS (in Food Matrix CRM)
Limit of Detection (LOD) 0.05 - 0.5 µg/kg0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.1 - 1.5 µg/kg0.3 - 3.0 µg/kg
Linearity (R²) > 0.995> 0.99
Accuracy (Recovery %) 85 - 115%80 - 110%
Precision (RSD %) < 15%< 20%
Certified Reference Material Soil or Sediment CRMFood Matrix (e.g., fish tissue, vegetable homogenate) CRM

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and accurate measurements. The following sections outline the methodologies for the analysis of this compound using GC-MS/MS and LC-MS/MS.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for this compound in Soil/Sediment Certified Reference Material

This method is highly selective and sensitive for the analysis of this compound in complex environmental matrices like soil and sediment.

1. Sample Preparation (Extraction and Cleanup):

  • Extraction: A 10 g homogenized sample of the soil/sediment CRM is mixed with anhydrous sodium sulfate to remove moisture. The sample is then extracted with a 1:1 mixture of hexane and acetone using an accelerated solvent extractor (ASE) or Soxhlet apparatus.

  • Cleanup: The extract is concentrated and subjected to cleanup using solid-phase extraction (SPE) with a Florisil® or silica gel cartridge to remove interfering co-extractives. The final extract is solvent-exchanged into a suitable solvent for GC analysis (e.g., isooctane).

2. GC-MS/MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 5 min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Quantifier: m/z 318 -> 246

      • Qualifier: m/z 318 -> 248

3. Quantification:

  • A multi-point calibration curve is generated using a certified this compound standard solution. The concentration of this compound in the CRM extract is determined by comparing its peak area to the calibration curve. The final concentration is reported in µg/kg after accounting for the initial sample weight and dilution factors.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Food Certified Reference Material

This method is suitable for the analysis of this compound in various food matrices, offering high throughput and sensitivity.

1. Sample Preparation (Extraction and Cleanup):

  • Extraction: A 5 g homogenized sample of the food CRM (e.g., fish tissue) is subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. This involves adding acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the sample, followed by vigorous shaking and centrifugation.

  • Cleanup: An aliquot of the acetonitrile extract is cleaned up using dispersive solid-phase extraction (d-SPE) with a mixture of primary secondary amine (PSA) and C18 sorbents to remove fatty acids and other interferences. The supernatant is then filtered before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: Precursor and product ions are determined by direct infusion of a standard solution.

3. Quantification:

  • Quantification is performed using a matrix-matched calibration curve prepared by spiking blank food matrix extracts with certified this compound standards. This approach compensates for matrix effects that can suppress or enhance the analyte signal. The concentration in the CRM is calculated based on the calibration curve.

Workflow and Pathway Visualizations

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Performance Criteria select_method Select Analytical Method define_scope->select_method procure_crm Procure this compound CRM & Standards select_method->procure_crm sample_prep Sample Preparation (Extraction & Cleanup) procure_crm->sample_prep instrument_analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition calibration Calibration Curve Generation data_acquisition->calibration quantification Quantification of This compound in CRM calibration->quantification performance_eval Performance Evaluation (Accuracy, Precision, etc.) quantification->performance_eval validation_report Validation Report Generation performance_eval->validation_report

Caption: General workflow for the validation of an analytical method for this compound using a Certified Reference Material.

experimental_workflow_comparison cluster_gcmsms GC-MS/MS Method cluster_lcmsms LC-MS/MS Method start Certified Reference Material (Soil/Sediment or Food) gc_extraction Solvent Extraction (ASE/Soxhlet) start->gc_extraction lc_extraction QuEChERS Extraction start->lc_extraction gc_cleanup SPE Cleanup (Florisil/Silica) gc_extraction->gc_cleanup gc_analysis GC-MS/MS Analysis gc_cleanup->gc_analysis end Validated this compound Concentration gc_analysis->end lc_cleanup d-SPE Cleanup (PSA/C18) lc_extraction->lc_cleanup lc_analysis LC-MS/MS Analysis lc_cleanup->lc_analysis lc_analysis->end

Caption: Comparative experimental workflows for this compound analysis using GC-MS/MS and LC-MS/MS.

Inter-Laboratory Comparison of o,p'-DDE Measurement Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific, publicly available inter-laboratory comparison or proficiency testing (PT) reports exclusively focused on o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) are limited. This guide, therefore, presents a synthesized framework based on established protocols for inter-laboratory studies of persistent organic pollutants (POPs), including organochlorine pesticides.[1][2][3][4] The presented data is hypothetical and serves to illustrate the principles and expected outcomes of such a comparison.

This guide is intended for researchers, scientists, and drug development professionals to provide a benchmark for analytical performance and to detail the methodologies crucial for accurate and comparable this compound quantification.

Data Presentation: Hypothetical Proficiency Test Results

The following table summarizes fictional results from a proficiency test for the analysis of this compound in a human serum matrix. The assigned value was determined by consensus from expert laboratories. Performance is evaluated using a z-score, where a score between -2 and +2 is generally considered satisfactory.[5]

Laboratory IDAnalytical MethodSample MatrixAssigned Value (ng/g)Reported Value (ng/g)z-Score
Lab-01GC-MS/MSHuman Serum2.502.650.60
Lab-02GC-ECDHuman Serum2.502.891.56
Lab-03GC-MS/MSHuman Serum2.502.41-0.36
Lab-04GC-HRMSHuman Serum2.502.550.20
Lab-05GC-ECDHuman Serum2.503.102.40
Lab-06GC-MSHuman Serum2.502.15-1.40
Lab-07GC-MS/MSHuman Serum2.502.720.88
Lab-08GC-ECDHuman Serum2.501.98-2.08

Note: z-scores are calculated as: (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A standard deviation of 0.25 ng/g is used for this hypothetical data.

Experimental Protocols

The following represents a generalized, robust methodology for the determination of this compound in a biological matrix like human serum, based on common practices for organochlorine pesticide analysis.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: A known amount of a labeled internal standard (e.g., ¹³C-p,p'-DDE) is added to a pre-weighed serum sample (typically 1-2 mL) to correct for analytical variability.

  • Denaturation and Extraction: Proteins are denatured using formic acid or methanol. Liquid-liquid extraction (LLE) is then performed using a solvent mixture such as hexane and methyl tert-butyl ether (MTBE). Alternatively, solid-phase extraction (SPE) may be employed using cartridges packed with a C18 or similar sorbent.

2. Extract Clean-up:

  • Lipid Removal: The raw extract, rich in lipids, requires clean-up to prevent interference. This is often achieved using florisil or silica gel column chromatography.

  • Fractionation: The sample is passed through the column. A non-polar solvent (e.g., hexane) is used to elute interfering compounds like PCBs first. A solvent of increasing polarity (e.g., a mixture of hexane and dichloromethane) is then used to elute the fraction containing this compound and other pesticides.

3. Instrumental Analysis:

  • Gas Chromatography (GC): The cleaned extract is concentrated and injected into a gas chromatograph. A capillary column (e.g., DB-5ms or equivalent) is used to separate this compound from other compounds based on their boiling points and interaction with the stationary phase.

  • Detection:

    • Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds like this compound and is a cost-effective option for quantification.

    • Mass Spectrometry (MS): GC-MS, GC-MS/MS, or high-resolution mass spectrometry (GC-HRMS) provides superior selectivity and definitive identification by analyzing the mass-to-charge ratio of the fragmented this compound molecule.

4. Quality Assurance/Quality Control (QA/QC):

  • Method Blank: A solvent sample is run through the entire process to check for contamination.

  • Laboratory Control Spike: A clean matrix spiked with a known amount of this compound is analyzed to assess method accuracy.

  • Calibration: A multi-point calibration curve is generated using certified reference standards to ensure accurate quantification.

  • Surrogate Standards: In addition to the internal standard, surrogate compounds are often added to monitor the efficiency of the extraction and clean-up steps for each sample.

Mandatory Visualizations

G cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories cluster_evaluation Performance Evaluation A Preparation of Homogeneous Test Material (e.g., Spiked Serum) B Characterization & Establishment of Assigned Value A->B C Sample Distribution B->C D Sample Receipt & Login C->D E Analysis of this compound using Routine Internal Method D->E F Data Reporting to Organizer E->F G Statistical Analysis (e.g., z-Score Calculation) F->G H Issuance of Performance Report G->H I Corrective Actions by Outlying Laboratories H->I

Caption: Workflow of a typical inter-laboratory comparison for this compound analysis.

G DDT DDE DDT->DDE Metabolic/Environmental Degradation DDT_label p,p'-DDT DDE_label This compound

Caption: Chemical relationship between p,p'-DDT and its metabolite isomer this compound.

References

Cross-Validation of GC-MS and LC-MS/MS for o,p'-DDE Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision that impacts sensitivity, selectivity, and overall analytical performance. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols to inform method selection and implementation.

Performance Comparison: GC-MS/MS vs. LC-MS/MS for this compound

The selection of an analytical technique for this compound quantification is often dictated by the specific requirements of the study, including the sample matrix, required limits of detection, and sample throughput. Both GC-MS/MS and LC-MS/MS offer robust and reliable methods for the analysis of this compound.

Historically, GC-MS has been the gold standard for the analysis of persistent organic pollutants like this compound due to its excellent chromatographic separation of nonpolar compounds and high sensitivity.[1] However, recent advancements in LC-MS/MS technology have made it a viable and, in some cases, superior alternative, particularly for complex biological matrices.[2]

The following table summarizes the key quantitative performance parameters for the analysis of this compound using both GC-MS/MS and LC-MS/MS, based on data from various studies.

ParameterGC-MS/MSLC-MS/MSKey Considerations
Limit of Detection (LOD) As low as 5 ppb (w/v) in certain matrices.[1]Can achieve low ng/L levels in water samples.[3]GC-MS/MS generally offers excellent sensitivity for nonpolar compounds like this compound. LC-MS/MS sensitivity is highly dependent on ionization efficiency.
Limit of Quantitation (LOQ) Method-dependent, typically in the low ng/g range.Can be in the low ng/mL range.[4]Both techniques can achieve low LOQs suitable for trace-level analysis.
Linearity (R²) Typically > 0.99.Generally excellent, with R² > 0.99.Both methods demonstrate excellent linearity over a wide dynamic range.
Accuracy (% Recovery) 70-120% is a common acceptable range.70-120% is a common acceptable range.Accuracy can be influenced by the sample matrix and the chosen extraction method.
Precision (%RSD) Typically < 15-20%.Typically < 15-20%.Both techniques offer good precision for reproducible quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of either GC-MS/MS or LC-MS/MS for this compound analysis. The following sections provide representative experimental protocols for each technique.

GC-MS/MS Experimental Protocol

This protocol is a composite based on common practices for the analysis of organochlorine pesticides in environmental and biological samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Extraction: Samples (e.g., serum, sediment) are extracted using an appropriate organic solvent such as a mixture of hexane and dichloromethane.

  • Cleanup: The extract is then cleaned up using a solid-phase extraction (SPE) cartridge (e.g., Florisil® or silica-based sorbents) to remove interfering matrix components.

  • Solvent Exchange: The eluate is concentrated and solvent-exchanged into a suitable solvent for GC-MS/MS analysis (e.g., hexane).

2. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Injector: Splitless injection at 275°C.

  • Column: A 5% phenyl arylene capillary column is often used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, followed by a ramp to a final temperature suitable for the elution of this compound.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI).

  • MRM Transitions: Specific precursor and product ions for this compound are monitored for quantification and confirmation. For example, a transition of m/z 318.0 → 248.0 could be used.

LC-MS/MS Experimental Protocol

This protocol is based on methodologies for the analysis of pesticides in various matrices.

1. Sample Preparation (QuEChERS or SPE)

  • Extraction: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extracting pesticides from food and environmental matrices. Alternatively, SPE can be employed.

  • Cleanup: Dispersive SPE (d-SPE) with sorbents like PSA and C18 is often used to remove matrix interferences.

  • Reconstitution: The final extract is evaporated and reconstituted in a mobile phase-compatible solvent.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1260 Infinity Bio-inert HPLC or equivalent.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to enhance ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Specific precursor and product ions for this compound are monitored. For instance, a transition of m/z 330 → 258 could be utilized.

Analytical Workflow

The following diagram illustrates the general analytical workflow for both GC-MS and LC-MS/MS analysis of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_gcms GC-MS/MS cluster_lcms LC-MS/MS cluster_data Data Analysis Sample Sample Collection (e.g., Serum, Sediment, Water) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Cleanup (SPE, d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GC Gas Chromatography (Separation) Concentration->GC LC Liquid Chromatography (Separation) Concentration->LC MS_GC Tandem Mass Spectrometry (Detection & Quantification) GC->MS_GC Data Data Processing & Reporting MS_GC->Data MS_LC Tandem Mass Spectrometry (Detection & Quantification) LC->MS_LC MS_LC->Data

Caption: General workflow for this compound analysis using GC-MS/MS and LC-MS/MS.

Conclusion

Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two often depends on the specific application, sample matrix, and available instrumentation.

  • GC-MS/MS is a well-established and highly sensitive method for the analysis of nonpolar, volatile, and semi-volatile compounds like this compound. It often provides excellent chromatographic resolution and is a preferred method for many environmental analyses.

  • LC-MS/MS offers the advantage of analyzing a wider range of compounds, including more polar and thermally labile analytes, without the need for derivatization. This can be particularly beneficial when analyzing this compound in conjunction with other pesticides or metabolites in complex biological matrices.

Ultimately, a thorough method validation should be performed for the specific matrix of interest to ensure that the chosen technique meets the required performance criteria for accuracy, precision, and sensitivity. For cross-validation purposes, analyzing a subset of samples by both methods can provide a high degree of confidence in the analytical results.

References

A Comparative Analysis of the Bioaccumulation Potential of O,P'-DDE and p,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioaccumulation potential of o,p'-DDE and p,p'-DDE, supported by experimental data and detailed methodologies.

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). It exists in several isomeric forms, with p,p'-DDE being the most abundant and widely studied due to its significant presence in the environment and its propensity for bioaccumulation. However, the this compound isomer, also present in technical DDT formulations and as a metabolic product, warrants comparative analysis to fully understand the environmental fate and toxicological risk of DDE as a whole. This guide provides a detailed comparison of the bioaccumulation potential of this compound and p,p'-DDE, drawing upon key physicochemical properties and experimental data from food web and laboratory studies.

Physicochemical Properties Influencing Bioaccumulation

The bioaccumulation potential of a chemical is significantly influenced by its lipophilicity, commonly expressed as the octanol-water partition coefficient (log Kₒₗ). A higher log Kₒₗ value indicates greater lipid solubility and a higher tendency to accumulate in the fatty tissues of organisms.

IsomerLog KₒₗReference
p,p'-DDE6.51[Howard and Meylan, 1997]
This compound6.00[Howard and Meylan, 1997]

As indicated in the table, p,p'-DDE exhibits a higher log Kₒₗ value than this compound, suggesting a greater intrinsic potential for bioaccumulation.

Comparative Bioaccumulation and Biomagnification Data

Bioconcentration factors (BCFs) and biomagnification factors (BMFs) are key metrics used to quantify the bioaccumulation of substances in organisms and their transfer through food webs. While direct comparative BCF studies for this compound and p,p'-DDE are limited, data from food web studies provide valuable insights into their relative biomagnification potential.

A study on the trophodynamics of DDT isomers in the aquatic food web of Liaodong Bay, China, provided Trophic Magnification Factors (TMFs) for DDT and its metabolites. The TMF represents the average factor by which the concentration of a chemical increases for each trophic level in a food web.

CompoundTrophic Magnification Factor (TMF)
p,p'-DDE3.39
o,p'-DDT12.3
p,p'-DDT7.76
o,p'-DDD9.12
p,p'-DDD4.17

Source: Study on the behaviors and trophodynamics of o,p′-dichlorodiphenyltrichloroethane (o,p′-DDT) in the aquatic food web

These results indicate that while p,p'-DDE does biomagnify (TMF > 1), the parent compound o,p'-DDT shows a significantly higher potential for trophic magnification. The study also noted that o,p'-DDT was more resistant to metabolism to this compound compared to the conversion of p,p'-DDT to p,p'-DDE, which could contribute to its higher TMF.

Experimental Protocols

Aquatic Food Web Trophodynamic Study

Objective: To determine the trophic magnification of DDT isomers and their metabolites in a natural aquatic food web.

Methodology:

  • Sample Collection: Biota samples representing different trophic levels (e.g., plankton, invertebrates, fish) were collected from Liaodong Bay, China. Sediment samples were also collected.

  • Sample Preparation: All biological samples were freeze-dried, ground to a fine powder, and homogenized.

  • Lipid Content Determination: The lipid content of each sample was determined using a gravimetric method after extraction with a suitable solvent mixture.

  • Isomer-Specific Analysis:

    • Extraction: Samples were extracted with a mixture of hexane and dichloromethane using accelerated solvent extraction (ASE).

    • Cleanup: The extracts were cleaned up using gel permeation chromatography (GPC) to remove lipids and other macromolecules, followed by further purification on a silica gel column.

    • Quantification: The concentrations of o,p'-DDT, p,p'-DDT, o,p'-DDD, p,p'-DDD, this compound, and p,p'-DDE were determined using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.

  • Trophic Level Determination: The trophic level of each organism was determined by analyzing the stable isotope ratio of nitrogen (δ¹⁵N).

  • TMF Calculation: The TMF was calculated from the slope of the linear regression between the log-transformed, lipid-normalized concentrations of each compound and the trophic level of the organisms.

Laboratory Bioconcentration Study (Based on OECD Guideline 305)

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish under controlled laboratory conditions.

Methodology:

  • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

  • Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period.

  • Exposure Phase (Uptake):

    • Fish are exposed to a constant, sublethal concentration of the test substance (this compound or p,p'-DDE) in a flow-through system.

    • Water samples are taken regularly to monitor the concentration of the test substance.

    • Fish are sampled at predetermined time points to measure the concentration of the substance in their tissues.

  • Depuration Phase (Elimination):

    • After the exposure phase, the remaining fish are transferred to clean, untreated water.

    • Fish are sampled at predetermined time points to measure the decline in the concentration of the substance in their tissues.

  • Sample Analysis:

    • Fish tissue is homogenized and extracted with an appropriate organic solvent.

    • The extract is cleaned up to remove lipids and other interfering substances.

    • The concentration of the test substance is quantified using GC-MS or a similar sensitive analytical technique.

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

Visualizations

Experimental_Workflow_Trophodynamic_Study cluster_field Field Sampling cluster_lab Laboratory Analysis cluster_data Data Analysis Sample_Collection Sample Collection (Biota & Sediment) Sample_Prep Sample Preparation (Freeze-drying, Homogenization) Sample_Collection->Sample_Prep Lipid_Analysis Lipid Content Determination Sample_Prep->Lipid_Analysis Extraction Extraction (ASE) Sample_Prep->Extraction Stable_Isotope Stable Isotope Analysis (δ¹⁵N for Trophic Level) Sample_Prep->Stable_Isotope Cleanup Cleanup (GPC, Silica Gel) Extraction->Cleanup Quantification Quantification (GC-MS) Cleanup->Quantification TMF_Calc TMF Calculation Quantification->TMF_Calc Stable_Isotope->TMF_Calc

Caption: Workflow for a trophodynamic study to determine TMF.

Experimental_Workflow_BCF_Study cluster_setup Experimental Setup cluster_phases Experimental Phases cluster_sampling Sampling and Analysis cluster_calculation Data Calculation Acclimation Fish Acclimation Uptake_Phase Uptake Phase (Exposure to DDE isomer) Acclimation->Uptake_Phase Depuration_Phase Depuration Phase (Transfer to clean water) Uptake_Phase->Depuration_Phase Fish_Sampling Fish & Water Sampling Uptake_Phase->Fish_Sampling Depuration_Phase->Fish_Sampling Sample_Analysis Sample Analysis (Extraction, Cleanup, GC-MS) Fish_Sampling->Sample_Analysis BCF_Calculation BCF Calculation Sample_Analysis->BCF_Calculation

Caption: Workflow for a laboratory bioconcentration (BCF) study.

Conclusion

The available evidence consistently indicates that p,p'-DDE has a higher intrinsic bioaccumulation potential than this compound, primarily due to its greater lipophilicity as shown by its higher log Kₒₗ value. While direct comparative BCF data is scarce, food web studies demonstrate that both isomers and their parent compounds biomagnify, with the o,p' isomers of DDT and DDD showing surprisingly high TMFs. This suggests that factors beyond simple lipophilicity, such as resistance to metabolic degradation, play a crucial role in the ultimate bioaccumulation of these compounds in the environment. For a comprehensive risk assessment, it is imperative to consider the bioaccumulation potential of both o,p'- and p,p'-DDE, as well as their parent compounds. Further controlled laboratory studies directly comparing the BCFs of the DDE isomers would be invaluable in refining our understanding of their environmental fate and risk.

A Comparative Guide to the Endocrine-Disrupting Potency of o,p'-DDE and Other DDT Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potencies of dichlorodiphenyltrichloroethane (DDT) metabolites, with a specific focus on o,p'-DDE, as endocrine-disrupting chemicals. The information presented herein is supported by experimental data to aid in the assessment of their biological activity.

Introduction

DDT, a once widely used pesticide, and its metabolites are persistent organic pollutants that continue to be of concern due to their potential to disrupt the endocrine systems of wildlife and humans. These compounds can exert estrogenic, anti-androgenic, and other hormonal activities, primarily by interacting with nuclear hormone receptors. The various isomers and metabolites of DDT exhibit a range of potencies in these interactions. This guide focuses on comparing the biological activity of key DDT metabolites, including this compound, p,p'-DDE, o,p'-DDT, p,p'-DDT, and dichlorodiphenyldichloroethane (DDD) isomers.

Quantitative Comparison of DDT Metabolite Potency

The endocrine-disrupting potential of DDT metabolites varies significantly based on their isomeric structure. The following tables summarize the relative potencies from various in vitro studies. It is important to note that absolute values may differ between experimental systems and species.

Estrogenic Activity

The estrogenic activity of DDT compounds is primarily mediated through their interaction with estrogen receptors (ERα and ERβ). The o,p' isomers are generally considered to be more estrogenic than the p,p' isomers.

CompoundAssay TypeEndpointResultRelative Potency to Estradiol (E2)
o,p'-DDT Carp Hepatocyte AssayVitellogenin InductionAgonist1 x 10⁻³ - 1 x 10⁻⁴[1]
Killer Whale ERα Reporter Gene AssayTranscriptional ActivationAgonistHigher than p,p'-DDT and p,p'-DDE[2]
This compound Carp Hepatocyte AssayVitellogenin InductionNo activity up to 100 µM[1]-
Rainbow Trout ER Binding AssayCompetitive BindingIC₅₀ = 3.2 µM[3][4]-
Killer Whale ERα Reporter Gene AssayTranscriptional ActivationAgonistHigher than p,p'-DDT and p,p'-DDE
p,p'-DDT Estrogen Receptor BindingCompetitive BindingIneffective binder-
p,p'-DDE Estrogen Receptor BindingLittle ability to bindIneffective binder-
o,p'-DDD Killer Whale ERα Reporter Gene AssayTranscriptional ActivationAgonistHigher than p,p'-DDT and p,p'-DDE
p,p'-DDD Killer Whale ERα Reporter Gene AssayTranscriptional ActivationAgonistHigher than p,p'-DDT and p,p'-DDE
Anti-Androgenic Activity

Several DDT metabolites, most notably p,p'-DDE, can act as antagonists to the androgen receptor (AR), thereby inhibiting the action of androgens like testosterone.

CompoundAssay TypeEndpointResult
p,p'-DDE Androgen Receptor Binding AssayCompetitive InhibitionPotent antagonist
HepG2 AR Reporter Gene AssayTranscriptional InhibitionAntagonist at >10⁻⁶ M; some agonist activity at 10⁻⁵ M
This compound HepG2 AR Reporter Gene AssayTranscriptional InhibitionAntagonist at >10⁻⁶ M
o,p'-DDT HepG2 AR Reporter Gene AssayTranscriptional InhibitionAntagonist at >10⁻⁶ M
p,p'-DDT HepG2 AR Reporter Gene AssayTranscriptional InhibitionAntagonist at >10⁻⁶ M
o,p'-DDD HepG2 AR Reporter Gene AssayTranscriptional InhibitionAntagonist at >10⁻⁶ M
p,p'-DDD HepG2 AR Reporter Gene AssayTranscriptional InhibitionAntagonist at >10⁻⁶ M

Signaling Pathways

Estrogen Receptor-Mediated Signaling

The estrogenic effects of DDT metabolites are primarily due to their ability to bind to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of estrogen-responsive genes. Some DDT metabolites can also activate ER-independent pathways, such as the activation of the AP-1 transcription factor.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDT_Metabolite Estrogenic DDT Metabolite (e.g., o,p'-DDT) ER_HSP Inactive ER Complex DDT_Metabolite->ER_HSP Binds ER Estrogen Receptor (ERα/ERβ) ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA

Estrogen Receptor Signaling Pathway
Androgen Receptor Antagonism

The anti-androgenic activity of DDT metabolites, particularly p,p'-DDE, involves the competitive inhibition of androgen binding to the androgen receptor (AR). This prevents the receptor from being activated by endogenous androgens, thereby blocking the transcription of androgen-dependent genes.

Experimental Protocols

Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To measure the binding affinity of DDT metabolites to the estrogen or androgen receptor.

Materials:

  • Purified estrogen or androgen receptor protein.

  • Radiolabeled ligand (e.g., [³H]17β-estradiol for ER, [³H]dihydrotestosterone for AR).

  • Test compounds (DDT metabolites).

  • Assay buffer.

  • Filter plates and scintillation counter.

Procedure:

  • A constant concentration of the receptor and radiolabeled ligand are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The receptor-bound and free radioligand are separated by rapid filtration through filter plates.

  • The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined.

Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate or inhibit the transcriptional activity of a hormone receptor.

Objective: To determine if a DDT metabolite can act as an agonist or antagonist of the estrogen or androgen receptor.

Materials:

  • A suitable mammalian cell line (e.g., MCF-7, HepG2) that does not endogenously express the receptor of interest.

  • Expression plasmid for the human estrogen or androgen receptor.

  • Reporter plasmid containing a hormone response element (e.g., ERE or ARE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).

  • Cell culture medium and reagents.

  • Transfection reagent.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are co-transfected with the receptor expression plasmid and the reporter plasmid.

  • After transfection, cells are treated with various concentrations of the test compound (for agonist activity) or with a fixed concentration of a known agonist (e.g., estradiol or DHT) in the presence of varying concentrations of the test compound (for antagonist activity).

  • Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Cells are lysed, and the activity of the reporter enzyme is measured.

  • For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced activity (IC₅₀) is determined.

Reporter_Gene_Assay_Workflow Start Start Cell_Culture Culture Host Cells Start->Cell_Culture Transfection Co-transfect with Receptor and Reporter Plasmids Cell_Culture->Transfection Treatment Treat Cells with Test Compounds Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Reporter Gene Activity Lysis->Measurement Data_Analysis Calculate EC50/IC50 Measurement->Data_Analysis End End Data_Analysis->End

Reporter Gene Assay Workflow

Conclusion

The endocrine-disrupting effects of DDT and its metabolites are complex, with potencies and mechanisms of action varying significantly among the different isomers. Generally, o,p' isomers exhibit greater estrogenic activity, while p,p'-DDE is a potent anti-androgen. The data and protocols presented in this guide provide a framework for the comparative assessment of these compounds, which is crucial for understanding their potential risks to human and environmental health. Further research employing a standardized battery of in vitro and in vivo assays is necessary to fully elucidate the relative potencies and complete toxicological profiles of these persistent environmental contaminants.

References

assessing the performance of different extraction methods for O,P'-Dde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of three prevalent extraction methodologies for the organochlorine pesticide o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE): Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The selection of an appropriate extraction technique is critical for accurate quantification in environmental and food safety monitoring. This document outlines the experimental protocols and presents performance data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Comparative Performance Data

The following table summarizes the quantitative performance of SPE, LLE, and QuEChERS for the extraction of this compound from various matrices. The data, compiled from multiple studies, highlights the recovery rates, limits of detection (LOD), and limits of quantification (LOQ). It is important to note that direct comparison is influenced by the sample matrix and the specific analytical instrumentation used.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Analyte This compoundThis compoundp,p'-DDE
Matrix WaterWaterLettuce
Recovery (%) 56 - 76%[1]80 - 96%[1]70 - 120%[2]
LOD 0.5 ng/L[1]Not specified in sourceTypically 0.3 µg/kg (for soil)[3]
LOQ Not specified in sourceNot specified in sourceTypically 1.0 µg/kg (for soil)
Relative Standard Deviation (RSD) <20%Not specified in source< 15%

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are representative and may require optimization based on the specific sample matrix and analytical instrumentation.

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a widely used technique for the selective extraction of analytes from a liquid sample by partitioning them between a solid and a liquid phase.

Methodology:

  • Cartridge Conditioning: A C18 SPE cartridge is sequentially conditioned with 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: A 1-liter water sample, adjusted to a neutral pH, is passed through the conditioned C18 cartridge.

  • Cartridge Drying: The cartridge is dried under a stream of nitrogen to remove residual water.

  • Elution: The trapped analytes are eluted from the cartridge using an appropriate organic solvent, such as methylene chloride.

  • Concentration and Analysis: The eluate is concentrated, solvent-exchanged to hexane, and brought to a final volume for analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is a classic method that separates compounds based on their relative solubilities in two different immiscible liquids.

Methodology:

  • Sample Preparation: A 1-liter water sample is placed in a separatory funnel. The pH is adjusted to neutral.

  • Extraction: 60 mL of an organic solvent (e.g., dichloromethane) is added to the separatory funnel. The funnel is shaken vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase. This step is typically repeated three times with fresh solvent.

  • Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.

  • Drying and Concentration: The collected organic extract is dried over anhydrous sodium sulfate to remove any residual water. The dried extract is then concentrated using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange and Analysis: The concentrated extract is solvent-exchanged into a solvent compatible with the analytical instrument (e.g., hexane for GC analysis) and brought to a final volume for injection.

QuEChERS Protocol

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single process, making it a popular choice for multi-residue pesticide analysis in food matrices.

Methodology:

  • Sample Homogenization and Extraction: A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is placed in a centrifuge tube. An appropriate volume of acetonitrile is added, and the tube is shaken vigorously.

  • Salting Out: Extraction salts (e.g., magnesium sulfate and sodium acetate) are added to induce phase separation between the aqueous and organic layers. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and anhydrous magnesium sulfate. The tube is vortexed and centrifuged.

  • Analysis: The final extract is ready for direct analysis by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Post-Extraction cluster_analysis Analysis Sample Sample Collection (Water, Soil, Food) Homogenization Homogenization/ Pre-treatment Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE QuEChERS QuEChERS Homogenization->QuEChERS Cleanup Cleanup/ Purification SPE->Cleanup LLE->Cleanup Concentration Concentration/ Solvent Exchange QuEChERS->Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Concentration->Analysis

Generalized workflow for this compound extraction and analysis.

References

Navigating the Chiral World of o,p'-DDE: A Comparative Guide to Enantiomeric Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate and toxicological implications of chiral pollutants like o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric fraction (EF) of this compound in environmental matrices, supported by experimental data and detailed protocols.

The persistence of dichlorodiphenyltrichloroethane (DDT) and its metabolites, including this compound, in the environment continues to be a significant concern. This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. While technical DDT is produced as a racemic mixture (equal amounts of both enantiomers), biological processes in the environment can lead to enantioselective degradation or uptake, resulting in a non-racemic mixture. The analysis of the enantiomeric fraction (EF), the ratio of one enantiomer to the sum of both, provides valuable insights into the sources, transport, and degradation pathways of this pollutant.

Comparative Analysis of Analytical Techniques

The determination of the enantiomeric fraction of this compound in complex environmental samples requires sophisticated analytical techniques capable of separating and quantifying the individual enantiomers. The most commonly employed methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each coupled with a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) is an emerging alternative with distinct advantages.

Below is a comparative summary of these techniques for the analysis of this compound enantiomers.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase.Separation of compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a chiral stationary phase.Separation using a supercritical fluid as the mobile phase, offering properties intermediate between a gas and a liquid.
Typical CSP Cyclodextrin-based (e.g., CP-Chirasil-Dex CB)Polysaccharide-based (e.g., Chiralpak, Chiralcel)Polysaccharide-based, Pirkle-type
Detector Electron Capture Detector (ECD), Mass Spectrometry (MS)UV-Vis Detector, Mass Spectrometry (MS)UV-Vis Detector, Mass Spectrometry (MS)
Limit of Detection (LOD) Low ng/L to pg/L (with ECD)µg/L to ng/Lng/L
Limit of Quantification (LOQ) ng/L rangeµg/L to ng/Lng/L to µg/L
Accuracy (% Recovery) 80-110%85-115%90-110%
Precision (% RSD) < 15%< 10%< 10%
Sample Throughput Moderate to HighModerateHigh
Advantages High resolution, high sensitivity (especially with ECD for halogenated compounds).Wide applicability to non-volatile and thermally labile compounds, robust.Fast separations, reduced organic solvent consumption ("greener" method).[1]
Disadvantages Requires derivatization for some compounds, high temperatures can cause degradation.Higher consumption of organic solvents, potentially lower resolution than GC for some compounds.Higher initial instrument cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the analysis of this compound enantiomers in common environmental matrices.

Protocol 1: Chiral GC-ECD/MS Analysis of this compound in Soil and Sediment

1. Sample Preparation:

  • Extraction: 10 g of homogenized, freeze-dried soil or sediment is mixed with anhydrous sodium sulfate. The sample is then extracted via Soxhlet extraction for 16-24 hours with a 1:1 (v/v) mixture of n-hexane and acetone.
  • Cleanup: The extract is concentrated by rotary evaporation. Elemental sulfur is removed by treatment with activated copper. A multi-layer silica gel/alumina column is used for further cleanup and fractionation. The fraction containing this compound is eluted with a mixture of n-hexane and dichloromethane.
  • Solvent Exchange: The eluate is carefully concentrated and solvent-exchanged into a suitable solvent for GC analysis (e.g., iso-octane).

2. Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Chiral Column: CP-Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Injector: Splitless mode at 250°C.
  • Oven Temperature Program: 100°C (held for 2 min), ramped to 180°C at 10°C/min, then to 230°C at 2°C/min (held for 10 min).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Detector: Electron Capture Detector (ECD) at 300°C or Mass Spectrometer (MS) in selected ion monitoring (SIM) mode.

3. Quality Control:

  • A procedural blank, a matrix spike, and a duplicate sample should be analyzed with each batch of samples.
  • Surrogate standards (e.g., PCB-209) should be added to each sample prior to extraction to monitor analytical efficiency.
  • The enantiomeric fraction (EF) is calculated as: EF = A(+) / (A(+) + A(-)), where A(+) and A(-) are the peak areas of the (+) and (-) enantiomers, respectively.

Protocol 2: Chiral HPLC-UV/MS Analysis of this compound in Biota (Fish Tissue)

1. Sample Preparation:

  • Extraction: 5 g of homogenized fish tissue is mixed with anhydrous sodium sulfate and extracted using accelerated solvent extraction (ASE) with dichloromethane.
  • Lipid Removal: The extract is subjected to gel permeation chromatography (GPC) to remove lipids.
  • Cleanup: The lipid-free extract is further cleaned up using a Florisil solid-phase extraction (SPE) cartridge. The fraction containing this compound is eluted with a mixture of n-hexane and diethyl ether.
  • Solvent Exchange: The final eluate is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in the HPLC mobile phase.

2. Instrumental Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.
  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm i.d., 5 µm particle size).
  • Mobile Phase: Isocratic elution with n-hexane/isopropanol (99:1, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detector: UV-Vis detector at 230 nm or a tandem mass spectrometer (MS/MS) for higher sensitivity and selectivity.

3. Quality Control:

  • Similar QC measures as in the GC protocol should be implemented.
  • Certified reference materials (CRMs) of fish tissue containing known concentrations of organochlorine pesticides should be analyzed to assess accuracy.

Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams are provided in DOT language for Graphviz.

Enantiomeric_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Environmental Sample (Soil, Sediment, Biota) Homogenization Homogenization & Freeze-Drying Sample_Collection->Homogenization Extraction Soxhlet or ASE Extraction Homogenization->Extraction Cleanup Sulfur Removal / GPC / Column Chromatography Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration GC_HPLC_SFC Chiral GC, HPLC, or SFC Concentration->GC_HPLC_SFC Detection Detection (ECD, MS, UV) GC_HPLC_SFC->Detection Peak_Integration Peak Integration Detection->Peak_Integration EF_Calculation Enantiomeric Fraction Calculation Peak_Integration->EF_Calculation Reporting Reporting & Interpretation EF_Calculation->Reporting

Caption: Workflow for the enantiomeric analysis of this compound in environmental samples.

Conclusion

The choice of analytical technique for the determination of the enantiomeric fraction of this compound depends on the specific research question, the matrix being analyzed, and the available instrumentation. GC with an ECD is a highly sensitive and robust method for routine monitoring of this halogenated compound. HPLC offers versatility for a wider range of compounds, while SFC presents a high-throughput and environmentally friendly alternative. Accurate and precise determination of the enantiomeric fraction of this compound is crucial for a deeper understanding of its environmental behavior and for conducting more refined risk assessments.

References

Navigating the Maze: A Comparative Guide to Clean-Up Techniques for o,p'-DDE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of o,p'-DDE, the selection of an appropriate sample clean-up technique is a critical step that significantly impacts the accuracy, sensitivity, and robustness of the results. This guide provides an objective comparison of common clean-up methodologies, supported by experimental data, to aid in the selection of the most suitable approach for your specific analytical needs.

The presence of complex matrices in environmental and biological samples necessitates an efficient clean-up step to remove interfering substances prior to instrumental analysis of this compound, a metabolite of the pesticide DDT. The choice of technique depends on various factors, including the sample matrix, the required limit of detection, sample throughput, and available resources. This guide explores the principles, performance, and protocols of prevalent clean-up techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which incorporates dispersive Solid-Phase Extraction (d-SPE).

Performance Comparison of Clean-Up Techniques

The efficacy of a clean-up technique is primarily evaluated based on analyte recovery, removal of matrix effects, and the achievable limit of detection (LOD) or limit of quantification (LOQ). The following table summarizes quantitative data from various studies to facilitate a direct comparison of the performance of LLE, SPE, and QuEChERS for the analysis of this compound and related organochlorine pesticides.

Clean-up TechniqueMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Liquid-Liquid Extraction (LLE)Human Serump,p'-DDE84< 2.54.3 pg/mL (LOD)[1][2]
Solid-Phase Extraction (SPE) with FlorisilEnvironmental Samplesp,p'-DDE--0.05 µg/L (LOQ)[3]
QuEChERS with d-SPE (GCB/PSA/C18)CarrotThis compound---[4]
QuEChERS with d-SPE (PSA)HoneyThis compound70-120 (for a broad range of pesticides)--[5]
Magnetic Dispersive SPE (MDSPE)Honeyp,p'-DDE87-922-4-
QuEChERS with d-SPE (EMR-Lipid)Fatty FishOCPs59-1202-230.02-1.50 µg/kg (LOQ)

Note: Data for this compound is not always explicitly separated from other DDE isomers or organochlorine pesticides (OCPs) in the literature. The presented data provides a representative overview of the performance of each technique for this class of compounds.

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and adapting these clean-up techniques. Below are representative methodologies for LLE, SPE, and QuEChERS.

Liquid-Liquid Extraction (LLE) for Serum Samples

This method is adapted from a procedure for the analysis of persistent organic pollutants in human serum.

  • Sample Preparation: To 0.2 mL of serum in a glass test tube, add an internal standard.

  • Extraction: Add an appropriate organic solvent (e.g., a mixture of hexane and diethyl ether).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., isooctane).

Solid-Phase Extraction (SPE) for Environmental Water Samples

This protocol is a general representation of SPE for the extraction of organochlorine pesticides from water.

  • Cartridge Conditioning: Condition a Florisil SPE cartridge by passing a non-polar solvent (e.g., hexane) through it, followed by an activating solvent (e.g., acetone). Do not allow the cartridge to dry.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interferences that are not strongly retained.

  • Drying: Dry the cartridge thoroughly under vacuum or with a stream of inert gas.

  • Elution: Elute the retained this compound with a stronger organic solvent (e.g., a mixture of hexane and acetone).

  • Concentration and Analysis: The eluate can be concentrated and then analyzed by gas chromatography (GC) or other suitable techniques.

QuEChERS Method for Produce Samples

The QuEChERS method is a two-step process involving extraction and dispersive solid-phase extraction (d-SPE) for clean-up.

Step 1: Extraction

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Solvent Addition: Place the homogenized sample into a 50 mL centrifuge tube and add 10 mL of acetonitrile.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and buffering salts) to induce phase separation.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a specific sorbent mixture. For this compound analysis in produce, a combination of primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols is often used.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract, ready for instrumental analysis.

Visualizing the Workflow and Relationships

To better understand the analytical process and the classification of these techniques, the following diagrams are provided.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Sample Collection (e.g., Serum, Water, Produce) Homogenization Homogenization/ Pre-treatment Sample->Homogenization Cleanup Clean-up Technique (LLE, SPE, or QuEChERS) Homogenization->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration Instrumental Instrumental Analysis (e.g., GC-MS, LC-MS) Concentration->Instrumental Data Data Processing and Quantification Instrumental->Data

Caption: General experimental workflow for the analysis of this compound.

Clean-up Technique Relationships Sample Clean-up Sample Clean-up Liquid-Based Liquid-Based Sample Clean-up->Liquid-Based Solid-Based Solid-Based Sample Clean-up->Solid-Based Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Liquid-Based->Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Solid-Based->Solid-Phase Extraction (SPE) Dispersive SPE (d-SPE) Dispersive SPE (d-SPE) Solid-Based->Dispersive SPE (d-SPE) QuEChERS QuEChERS Dispersive SPE (d-SPE)->QuEChERS is a key step in

Caption: Logical relationships between different clean-up techniques.

Conclusion

The selection of a clean-up technique for this compound analysis is a trade-off between various performance metrics.

  • Liquid-Liquid Extraction is a classic and effective technique, particularly for liquid samples, but can be labor-intensive and consume significant amounts of organic solvents.

  • Solid-Phase Extraction offers higher selectivity and reduced solvent consumption compared to LLE, with a wide variety of available sorbents allowing for method optimization for different matrices.

  • QuEChERS has emerged as a popular choice for multi-residue analysis in complex matrices like fruits and vegetables due to its speed, ease of use, and low solvent consumption. The flexibility in the choice of d-SPE sorbents allows for targeted clean-up of specific matrix interferences.

Ultimately, the optimal clean-up strategy will be dictated by the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, and the available laboratory resources. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the performance criteria for their specific application.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the health outcomes associated with exposure to o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), a persistent metabolite of the insecticide DDT. It contrasts its performance with alternative compounds and presents supporting experimental data to validate the link between exposure and specific health endpoints.

Endocrine Disruption: A Primary Health Concern

This compound is a well-documented endocrine-disrupting chemical (EDC), primarily exhibiting estrogenic and anti-androgenic activities. These properties can interfere with normal hormonal functions, leading to a cascade of adverse health effects.

Comparative Analysis of Receptor Binding Affinities

The endocrine-disrupting potential of this compound and its alternatives can be quantified by their binding affinities to hormone receptors. The following table summarizes key data from in vitro competitive binding assays.

CompoundReceptorAssay TypeIC50KiRelative Potency
This compound Estrogen Receptor α (ERα)Rat Uterine Cytosol~1 µM-Weak Agonist
p,p'-DDE Androgen Receptor (AR)Human AR5 µM[1][2]3.5 µM[1][2]Potent Antagonist[1]
Methoxychlor Estrogen Receptor α (ERα)Rat Uterine Cytosol>100 µM-Very Weak Agonist
HPTE (Methoxychlor metabolite) Estrogen Receptor α (ERα)Human ERα~0.2 µM-Agonist
Fenitrothion Androgen Receptor (AR)Human AR-2.18 x 10⁻⁸ MPotent Antagonist
Vinclozolin Androgen Receptor (AR)Human AR--Antagonist

IC50: The concentration of a substance that inhibits 50% of the binding of a radiolabeled ligand. Ki: The inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.

Reproductive and Developmental Toxicity

The endocrine-disrupting properties of this compound translate into significant reproductive and developmental health risks.

Comparison of Reproductive Health Outcomes
Health OutcomeThis compoundAlternative: PyrethroidsAlternative: Organophosphates
Male Reproductive System Anti-androgenic effects, potential for impaired development.Can antagonize androgen receptors, inhibit steroid synthesis, and induce oxidative stress, leading to reproductive damage.Can act as androgen receptor antagonists (e.g., Fenitrothion).
Female Reproductive System Estrogenic effects, potential for altered hormone cycles and fertility.Can act as estrogen receptor modulators.Some have been shown to have estrogenic effects.
Developmental Effects In utero exposure linked to developmental abnormalities in animal studies.Gestational and lactational exposure can reduce sperm quality and reproductive organ weight in male offspring in rodents.Can cause developmental neurotoxicity.

Cellular Signaling Pathway Disruption

Recent research has begun to elucidate the molecular mechanisms by which this compound exerts its toxic effects, focusing on the disruption of key cellular signaling pathways.

PKCα-p38-C/EBPβ Signaling Pathway

Exposure to p,p'-DDE has been shown to activate the Protein Kinase C alpha (PKCα) - p38 mitogen-activated protein kinase (MAPK) - CCAAT/enhancer-binding protein beta (C/EBPβ) pathway in human promyelocytic HL-60 cells. This activation is dependent on an increase in intracellular calcium ([Ca²⁺]i), the production of reactive oxygen species (ROS), and the activation of phospholipase A2 (PLA2).

G This compound Induced PKCα-p38-C/EBPβ Signaling Pathway This compound This compound Ca2+ influx Ca2+ influx This compound->Ca2+ influx ROS ROS This compound->ROS PLA2 PLA2 This compound->PLA2 PKCα PKCα Ca2+ influx->PKCα ROS->PKCα PLA2->PKCα p38_MAPK p38_MAPK PKCα->p38_MAPK activates CEBPb C/EBPβ (nuclear translocation) p38_MAPK->CEBPb activates Cellular Effects Cellular Effects CEBPb->Cellular Effects leads to

Caption: this compound activates the PKCα-p38-C/EBPβ pathway.

MAPK/ERK Signaling Pathway

Studies have also indicated that p,p'-DDE can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by increasing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in rat Sertoli cells. This suggests a potential mechanism for DDE-induced disruption of testicular function.

G This compound and MAPK/ERK Signaling This compound This compound MEKK MAPKKK This compound->MEKK activates MEK MAPKK MEKK->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cellular Response Cellular Response Transcription Factors->Cellular Response regulates

Caption: this compound can activate the MAPK/ERK signaling cascade.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments.

Protocol 1: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from standard methods used to assess the binding affinity of chemicals to the estrogen receptor.

Objective: To determine the relative binding affinity of this compound and test compounds to the Estrogen Receptor alpha (ERα).

Materials:

  • Rat uterine cytosol (source of ERα)

  • [³H]-17β-estradiol (radioligand)

  • Unlabeled 17β-estradiol (positive control)

  • Test compounds (e.g., this compound, methoxychlor) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Uteri from ovariectomized rats are homogenized in ice-cold assay buffer.

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then ultracentrifuged to obtain the cytosolic fraction (supernatant), which contains the ERα.

    • Protein concentration of the cytosol is determined using a standard protein assay.

  • Competitive Binding Assay:

    • A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) and a fixed amount of uterine cytosol protein are added to a series of microcentrifuge tubes.

    • Increasing concentrations of the unlabeled competitor (17β-estradiol for the standard curve, or test compounds) are added to the tubes.

    • Tubes are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Ice-cold dextran-coated charcoal suspension is added to each tube to adsorb the unbound [³H]-17β-estradiol.

    • The tubes are incubated for a short period (e.g., 10-15 minutes) and then centrifuged to pellet the charcoal.

  • Quantification of Bound Ligand:

    • The supernatant, containing the [³H]-17β-estradiol bound to the ER, is transferred to scintillation vials.

    • Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The amount of bound [³H]-17β-estradiol is plotted against the concentration of the competitor.

    • The IC50 value is determined from the resulting sigmoidal curve.

Protocol 2: Androgen Receptor Competitive Binding Assay

This protocol outlines the methodology for assessing the anti-androgenic potential of compounds by measuring their ability to compete with a natural androgen for binding to the Androgen Receptor (AR).

Objective: To determine the binding affinity (Ki) of p,p'-DDE and other test compounds to the human Androgen Receptor (AR).

Materials:

  • Source of human AR (e.g., recombinant human AR or cytosol from AR-rich tissue)

  • [³H]-dihydrotestosterone (DHT) (radioligand)

  • Unlabeled DHT (positive control)

  • Test compounds (e.g., p,p'-DDE, fenitrothion)

  • Assay buffer

  • Method for separating bound and free ligand (e.g., hydroxylapatite precipitation or filter binding)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • A constant concentration of [³H]-DHT and a fixed amount of AR protein are incubated with increasing concentrations of the test compound.

    • Incubation is carried out at a specific temperature (e.g., 4°C) for a time sufficient to reach equilibrium.

  • Separation and Quantification:

    • The bound and free radioligand are separated using an appropriate method.

    • The amount of bound [³H]-DHT is quantified by liquid scintillation counting.

  • Data Analysis:

    • The IC50 is determined from the competition curve.

    • The Ki value is calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Protocol 3: Two-Generation Reproductive Toxicity Study (OECD 416 Guideline)

This is a summary of the OECD Test Guideline 416, a comprehensive in vivo study to assess the effects of a substance on reproduction.

Objective: To evaluate the effects of this compound on mating, fertility, gestation, parturition, lactation, and offspring survival and growth over two generations.

Experimental Design:

  • Animal Model: Typically rats.

  • Dose Groups: At least three dose levels of the test substance and a control group.

  • Administration: The test substance is administered continuously, usually in the diet or drinking water.

  • P Generation (Parental): Young adult male and female rats are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.

  • F1 Generation (First Filial): Offspring from the P generation are selected and exposed to the test substance from weaning through their own mating, gestation, and lactation to produce the F2 generation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food/water consumption, estrous cycles, sperm parameters, mating performance, fertility, gestation length, parturition, and organ weights and histopathology of reproductive organs.

    • Offspring: Viability, sex ratio, body weight, physical and functional development, and gross pathology at necropsy.

Workflow:

G OECD 416 Two-Generation Reproductive Toxicity Study Workflow P0 P Generation (Parental) Dosing Dosing P0->Dosing Pre-mating F1 F1 Generation Mating Mating F1->Mating Weaning Weaning F1->Weaning F2 F2 Generation F2->Weaning F2 pups Dosing->Mating Termination Termination Dosing->Termination F1 adults after weaning F2 Gestation Gestation Mating->Gestation Mating->Gestation F1 Mating Lactation Lactation Gestation->Lactation Gestation->Lactation F1 Gestation Lactation->F1 Lactation->F2 Lactation->Termination Non-selected F1 pups Selection Selection Weaning->Selection Select for F1 adults Weaning->Termination F2 pups Selection->Dosing Continue dosing Selection->Termination P adults after weaning F1

Caption: Workflow of a two-generation reproductive toxicity study.

References

Safety Operating Guide

Proper Disposal of O,P'-DDE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of O,P'-Dde, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals, and to maintain environmental compliance.

O,P'-Dichlorodiphenyldichloroethylene (this compound) is a metabolite of the organochlorine pesticide DDT.[1][2] Like its parent compound, this compound is a persistent organic pollutant (POP) that bioaccumulates in the environment.[1] It is classified as harmful if swallowed, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects.[3][4] Due to these hazardous properties, the proper disposal of this compound and contaminated materials is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures to minimize exposure.

Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. The recommended PPE when handling this compound waste includes:

  • Respiratory Protection: For operations with a risk of aerosol or dust generation, a NIOSH-approved respirator is essential. Options range from N95 respirators for low-risk tasks to full-face respirators for higher-risk scenarios.

  • Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, are required to prevent skin contact.

  • Body Protection: A lab coat, disposable coveralls, or a chemical-resistant suit should be worn to protect the skin and clothing from contamination.

Step-by-Step Disposal Procedures for this compound Waste

The primary and most recommended method for the disposal of this compound and other organochlorine pesticide waste is high-temperature incineration.

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound must be identified and segregated from non-hazardous waste.

  • This includes pure this compound, solutions containing this compound, contaminated labware (e.g., glassware, pipette tips), and contaminated PPE.

Step 2: Waste Collection and Storage

  • Collect this compound waste in designated, clearly labeled, and leak-proof containers.

  • Containers should be made of a material compatible with this compound and any solvents used.

  • Label containers with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, environmental hazard).

  • Store the waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with all necessary information, including the EPA hazardous waste code for DDE, which is U061.

Step 4: High-Temperature Incineration

  • The licensed hazardous waste disposal facility will transport the waste for high-temperature incineration.

  • This process effectively destroys the this compound molecule, preventing its release into the environment.

Quantitative Data for this compound Disposal

For easy reference, the following table summarizes key quantitative data related to the proper disposal of this compound.

ParameterValue/InformationSource(s)
EPA Hazardous Waste Code U061
Recommended Disposal Method High-Temperature Incineration
Incineration Temperature 850°C - 1,400°C
GHS Hazard Statements H302: Harmful if swallowedH351: Suspected of causing cancerH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects

Experimental Protocol: Decontamination of Laboratory Equipment

This protocol outlines the steps for decontaminating laboratory equipment contaminated with this compound.

Materials:

  • Appropriate PPE (as outlined above)

  • Solvent resistant trays or containers

  • High-purity organic solvent (e.g., acetone, hexane, or a mixture thereof)

  • Detergent solution

  • Deionized water

  • Waste containers for contaminated solvent and cleaning materials

Procedure:

  • Initial Rinse: In a fume hood, rinse the contaminated equipment with a suitable organic solvent to remove the bulk of the this compound. Collect all rinsate as hazardous waste.

  • Soaking: Place the equipment in a solvent-resistant tray or container and immerse it in the organic solvent. Allow the equipment to soak for at least 30 minutes. For heavily contaminated items, a longer soaking time or sonication may be necessary.

  • Second Rinse: Remove the equipment from the soaking bath and rinse it again with fresh organic solvent. Collect the rinsate as hazardous waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse the equipment multiple times with deionized water.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area or in an oven, if appropriate for the material.

  • Waste Disposal: All used solvents, rinsates, and disposable cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as this compound hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final destruction.

O_P_DDE_Disposal_Workflow generation Waste Generation (this compound & Contaminated Materials) ppe Wear Appropriate PPE generation->ppe segregation Segregation (Separate from non-hazardous waste) generation->segregation collection Collection & Labeling (Leak-proof, labeled containers) segregation->collection storage Temporary Storage (Designated, secure area) collection->storage contact_ehs Contact EHS/Waste Vendor storage->contact_ehs transport Licensed Transport contact_ehs->transport incineration High-Temperature Incineration (>850°C) transport->incineration destruction Complete Destruction incineration->destruction

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the risks associated with this hazardous chemical.

References

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